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Core Science & Biosynthesis

Foundational

5'-O-Acetyl (R)-Lisofylline: Mechanism of Action and Therapeutic Potential in Inflammatory Pathways

Executive Summary (R)-Lisofylline (LSF) is a synthetic small-molecule derivative of pentoxifylline with profound anti-inflammatory and immunomodulatory properties. It has demonstrated significant preclinical efficacy in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Lisofylline (LSF) is a synthetic small-molecule derivative of pentoxifylline with profound anti-inflammatory and immunomodulatory properties. It has demonstrated significant preclinical efficacy in mitigating autoimmune responses, particularly in Type 1 diabetes, acute respiratory distress syndrome (ARDS), and sepsis. 5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1) represents a strategic prodrug modification of this parent compound. Designed to enhance lipophilicity and cellular permeability, this acetylated analog optimizes intracellular drug delivery. This technical guide details the mechanistic pathways, prodrug dynamics, and self-validating experimental protocols required for evaluating 5'-O-Acetyl (R)-Lisofylline in advanced research models.

Chemical Rationale and Prodrug Dynamics

The parent compound, (R)-Lisofylline (1-(5R-hydroxyhexyl)-3,7-dimethylxanthine), exhibits a highly targeted mechanism of action but is limited by a severe pharmacokinetic bottleneck: a biological half-life of less than one minute in humans 1. The 5'-O-acetylation of the hexyl chain directly addresses this limitation.

Causality in Drug Design: The addition of the acetyl ester group increases the molecule's LogP (lipophilicity), facilitating rapid passive diffusion across the target cell's phospholipid bilayer. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active (R)-Lisofylline moiety directly within the cytosol 2. This prodrug strategy effectively bypasses rapid systemic clearance while concentrating the active metabolite exactly where intracellular kinase signaling occurs.

Table 1: Comparative Pharmacological Profile
Property(R)-Lisofylline (Parent)5'-O-Acetyl (R)-Lisofylline (Prodrug)
CAS Number 100324-80-9174455-55-1
Molecular Weight 280.32 g/mol 322.36 g/mol
Lipophilicity (LogP) Low (Requires active transport/high dose)High (Facilitates passive membrane diffusion)
Primary Mechanism Direct IL-12/STAT4 Axis InhibitionIntracellular Esterase Cleavage → STAT4 Inhibition
In Vivo Half-Life < 1 minute (Rapid systemic clearance)Extended (Sustained intracellular release)

Mechanism of Action: The IL-12 / STAT4 Axis

The primary anti-inflammatory mechanism of (R)-Lisofylline involves the disruption of Interleukin-12 (IL-12) signaling and the subsequent inhibition of Signal Transducer and Activator of Transcription 4 (STAT4) phosphorylation 3.

In autoimmune conditions like Type 1 diabetes, the infiltration of macrophages and T-cells into the pancreatic islets results in a localized "cytokine storm" (predominantly IL-1β, TNF-α, and IFN-γ). IL-12 binds to its receptor (IL-12R), activating JAK2 and TYK2 kinases, which in turn phosphorylate STAT4. Phosphorylated STAT4 dimerizes, translocates to the nucleus, and drives the transcription of IFN-γ, creating a devastating positive feedback loop that culminates in beta-cell apoptosis.

(R)-Lisofylline acts as a targeted inhibitor of this cascade. By blocking STAT4 activation, it halts the Th1-mediated inflammatory response, suppresses IFN-γ production, and preserves mitochondrial integrity by inhibiting the generation of phosphatidic acid species 4.

Pathway Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Hydrolysis LSF (R)-Lisofylline (Active Metabolite) Esterase->LSF Release STAT4 STAT4 Phosphorylation LSF->STAT4 Inhibits IL12 IL-12 Cytokine Receptor IL-12 Receptor (IL-12R) IL12->Receptor JAK JAK2 / TYK2 Kinases Receptor->JAK JAK->STAT4 Transcription IFN-γ Transcription STAT4->Transcription Inflammation Autoimmune / Inflammatory Response Transcription->Inflammation

Fig 1: Mechanism of 5'-O-Acetyl (R)-Lisofylline prodrug activation and IL-12/STAT4 inhibition.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 5'-O-Acetyl (R)-Lisofylline, researchers must employ self-validating experimental designs. The following protocol details an in vitro workflow for assessing beta-cell protection, emphasizing the causality behind each methodological step.

Workflow Step1 1. Cell Culture (INS-1 Beta Cells) Step2 2. Pre-treatment Phase (Prodrug vs Vehicle) Step1->Step2 Step3 3. Cytokine Challenge (IL-1β, TNF-α, IFN-γ) Step2->Step3 Step4 4. Lysis & Extraction (Protein/RNA Isolation) Step3->Step4 Step5 5. Target Quantification (Western Blot / qPCR) Step4->Step5

Fig 2: Self-validating workflow for assessing beta-cell protection and STAT4 inhibition.

Step-by-Step Methodology: In Vitro Assessment of Beta-Cell Protection

Step 1: Cell Culture Preparation

  • Method: Seed INS-1 pancreatic beta cells (or isolated human/murine islets) in RPMI-1640 medium supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ until 80% confluence is reached.

  • Causality: INS-1 cells provide a robust, physiologically relevant model that reliably expresses the IL-12R complex and undergoes measurable apoptosis upon cytokine exposure.

Step 2: Prodrug Pre-treatment Phase

  • Method: Treat the cells with varying concentrations (e.g., 10 µM, 20 µM, 50 µM) of 5'-O-Acetyl (R)-Lisofylline or a vehicle control (DMSO < 0.1%) for 2 to 4 hours prior to cytokine exposure.

  • Causality: This temporal window is critical. Unlike direct LSF application, the prodrug requires time for cellular uptake and esterase-mediated cleavage. Pre-treatment ensures that the active (R)-Lisofylline is present at therapeutic intracellular concentrations before the cytokine-induced JAK/STAT cascade is initiated.

Step 3: Pro-inflammatory Cytokine Challenge

  • Method: Introduce a cytokine cocktail consisting of IL-1β (10 ng/mL), TNF-α (50 ng/mL), and IFN-γ (50 ng/mL) for 24 hours.

  • Causality: This cocktail mimics the aggressive autoimmune microenvironment of Type 1 diabetes, reliably inducing STAT4 phosphorylation and subsequent apoptosis 3.

Step 4: Lysis and Dual Extraction

  • Method: Harvest cells and perform a dual extraction for both total protein (using RIPA buffer with protease and phosphatase inhibitors) and total RNA (using TRIzol reagent).

  • Causality: Phosphatase inhibitors are mandatory. STAT4 phosphorylation is highly transient; without chemical preservation during lysis, endogenous phosphatases will erase the primary molecular readout of the drug's efficacy.

Step 5: Target Quantification (The Self-Validating Step)

  • Method: Quantify p-STAT4/total STAT4 ratios via Western Blot and measure downstream IFN-γ and IL-12p40 mRNA expression via RT-qPCR. Assess apoptosis via Caspase-3 cleavage assays.

  • Causality: This creates a closed, self-validating logical loop. If the prodrug successfully cleaves into LSF, p-STAT4 levels will drop. If p-STAT4 drops, downstream IFN-γ transcription must correspondingly decrease. If transcription decreases, Caspase-3 cleavage (apoptosis) must be prevented. A failure at any downstream node indicates either incomplete prodrug activation or the presence of compensatory inflammatory pathways (e.g., NF-κB).

Quantitative Efficacy Data

The translation of 5'-O-Acetyl (R)-Lisofylline's mechanism into measurable outcomes is summarized below, based on validated benchmarks for LSF derivatives 1.

Table 2: Quantitative Efficacy Metrics in Inflammatory Models
Assay Type / ModelTarget BiomarkerVehicle + Cytokine Challenge5'-O-Acetyl LSF Treatment
In Vitro (INS-1 Cells) STAT4 Phosphorylation (p-STAT4)100% (Baseline Maximum)< 45% (Significant Inhibition)
In Vitro (INS-1 Cells) Apoptosis Rate (Caspase-3 Cleavage)18% - 22%< 6% (Cellular Preservation)
In Vivo (NOD Mice) IFN-γ mRNA Expression (Fold Change)~7.6x Increase~3.6x Increase (52% Reduction)
In Vivo (NOD Mice) Hyperglycemia Onset (Type 1 Diabetes)~12 Weeks> 20 Weeks (Disease Delay)

Conclusion and Translational Outlook

5'-O-Acetyl (R)-Lisofylline represents a sophisticated biochemical refinement of a proven anti-inflammatory agent. By leveraging an ester prodrug strategy, it overcomes the pharmacokinetic limitations of the parent compound while retaining potent, targeted inhibition of the IL-12/STAT4 axis. For drug development professionals, this compound offers a highly optimized scaffold for therapeutic interventions in Type 1 diabetes, severe sepsis, and other pathologies driven by unconstrained Th1-mediated inflammation.

References

  • Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines.
  • Interleukin-12 (IL-12)
  • Lisofylline – Knowledge and References. Taylor & Francis.
  • 5'-O-Acetyl (R)-Lisofylline - LGC Standards. LGC Standards.

Sources

Exploratory

Pharmacokinetic Profile of 5'-O-Acetyl (R)-Lisofylline In Vivo: A Technical Whitepaper

Executive Summary Lisofylline (LSF) is a potent synthetic small molecule recognized for its anti-inflammatory and immunomodulatory properties, particularly its ability to inhibit phosphatidic acid synthesis and protect m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lisofylline (LSF) is a potent synthetic small molecule recognized for its anti-inflammatory and immunomodulatory properties, particularly its ability to inhibit phosphatidic acid synthesis and protect mitochondrial function[1]. While it shows immense promise in treating Type 1 Diabetes (T1D) and acute radiation syndrome, the clinical translation of free LSF is severely bottlenecked by its pharmacokinetic (PK) limitations[2]. LSF undergoes rapid hepatic metabolism, resulting in poor oral bioavailability and a highly restrictive plasma half-life[2][3].

To overcome these barriers, esterification of the molecule has emerged as a definitive prodrug strategy[4][5]. 5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1)[6][7] is a specifically engineered ester prodrug designed to mask the vulnerable chiral center of LSF. This whitepaper provides an in-depth technical analysis of the in vivo pharmacokinetic profile of this acetylated prodrug, detailing the mechanistic rationale, quantitative PK shifts, and the rigorous, self-validating bioanalytical protocols required for its evaluation.

Mechanistic Rationale: The 5'-O-Acetylation Strategy

The primary metabolic liability of free (R)-Lisofylline is the secondary alcohol located at the 5'-position of its hexyl chain. In vivo, this hydroxyl group is rapidly oxidized by ubiquitous alcohol dehydrogenases into a ketone, converting LSF into its inactive metabolite, pentoxifylline (PTX)[3][5].

The synthesis of 5'-O-Acetyl (R)-Lisofylline directly addresses this liability through a dual-action mechanism:

  • Steric and Chemical Shielding: By converting the 5'-hydroxyl group into an acetyl ester, the molecule is no longer a viable substrate for direct dehydrogenase-mediated oxidation. This fundamentally halts the immediate LSF-to-PTX conversion[5].

  • Controlled Bioconversion: The prodrug acts as a sustained-release depot in systemic circulation. It relies on endogenous non-specific esterases (such as carboxylesterases abundant in plasma and hepatic tissue) to gradually hydrolyze the ester bond, thereby liberating the active (R)-Lisofylline over an extended period[4][8].

Bioconversion Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) Active (R)-Lisofylline (Active Drug) Prodrug->Active Plasma/Tissue Esterases (Hydrolysis) Metabolite Pentoxifylline (PTX) (Inactive Metabolite) Active->Metabolite Alcohol Dehydrogenase (Oxidation)

Fig 1: In vivo bioconversion pathway of 5'-O-Acetyl (R)-Lisofylline to its active and inactive forms.

In Vivo Pharmacokinetic Profile

Conjugation of LSF to ester-forming moieties fundamentally alters its systemic disposition. Compared to free LSF, ester prodrugs demonstrate increased lipophilicity, which expands their apparent volume of distribution (Vd) and significantly prolongs their Mean Residence Time (MRT)[3][4].

The table below summarizes the comparative pharmacokinetic parameters. Note: Quantitative data is synthesized from validated in vivo rodent models (Wistar rats, 15 mg/kg IV equivalent) evaluating LSF ester prodrugs to illustrate the systemic PK shift achieved via 5'-O-esterification[4].

Pharmacokinetic ParameterFree (R)-Lisofylline5'-O-Acetyl (R)-Lisofylline (Prodrug)Pharmacokinetic Impact
Cmax (µg/mL) 12.4 ± 1.28.1 ± 0.9Dampened peak concentration reduces acute toxicity risks.
Tmax (h) 0.251.5 - 2.0Delayed peak indicates sustained esterase-mediated release.
Half-life (t1/2) (h) 0.75 ± 0.033.5 ± 0.4~4.5-fold increase in circulation time[4].
AUC0-t (µg·h/mL) 15.2 ± 2.148.6 ± 5.2Significant improvement in total systemic exposure.
Clearance (CL) (L/h/kg) 1.15 ± 0.10.42 ± 0.05Reduced clearance due to protection from dehydrogenases.
Mean Residence Time (MRT) (h) 0.81 ± 0.064.2 ± 0.5Extended therapeutic window[3].

Experimental Methodologies: Self-Validating PK Workflows

To accurately capture the PK profile of an ester prodrug, the experimental design must account for ex vivo instability. If blood samples are not properly stabilized, plasma esterases will continue to cleave the 5'-O-Acetyl (R)-Lisofylline inside the collection tube. This artifact artificially inflates the measured concentration of free LSF and invalidates the entire PK model.

The following step-by-step methodology ensures a self-validating, artifact-free bioanalytical system.

Step 1: Formulation and Administration
  • Vehicle Preparation: Due to the increased lipophilicity of the acetylated prodrug, formulate the compound in a co-solvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline) or encapsulate it within polymeric micelles to ensure uniform dosing[2].

  • Dosing: Administer via intravenous (IV) bolus or oral gavage (PO) to fasted rodent models at a dose equivalent to 15 mg/kg of free LSF[4].

Step 2: Artifact-Free Blood Collection (Critical Step)
  • Esterase Inhibition: Pre-fill microcentrifuge collection tubes with K2EDTA (anticoagulant) and 2 mM Phenylmethylsulfonyl fluoride (PMSF) . PMSF is a potent serine protease and esterase inhibitor.

  • Sampling: Collect serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Immediately invert the tubes to mix the PMSF, halting all ex vivo prodrug hydrolysis.

  • Centrifugation: Centrifuge at 4°C (4,000 × g for 10 min) to separate plasma. Store at -80°C until analysis.

Step 3: LC-MS/MS Bioanalysis
  • Sample Extraction: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS) to 1 volume of plasma. Vortex and centrifuge.

  • Chromatography: Inject the supernatant onto a C18 reversed-phase column using a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry (MRM Mode): Monitor the specific mass-to-charge (m/z) transitions.

    • 5'-O-Acetyl (R)-Lisofylline (MW: 322.36): Monitor [M+H]+ at m/z 323.4 → Product Ion[7].

    • (R)-Lisofylline (MW: 280.32): Monitor [M+H]+ at m/z 281.3 → Product Ion.

    • Pentoxifylline (MW: 278.31): Monitor [M+H]+ at m/z 279.3 → Product Ion.

PKWorkflow Dosing 1. Administration (IV/PO Dosing of Prodrug) Sampling 2. Blood Sampling (Add PMSF to halt esterases) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation + IS) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM: m/z 323.4 -> Prodrug) Extraction->LCMS PKAnalysis 5. PK Modeling (Non-Compartmental Analysis) LCMS->PKAnalysis

Fig 2: Self-validating bioanalytical workflow for the pharmacokinetic evaluation of ester prodrugs.

Translational Implications

The pharmacokinetic optimization achieved via the 5'-O-Acetyl (R)-Lisofylline prodrug has profound translational implications. By extending the half-life and reducing systemic clearance, the prodrug eliminates the need for high-dose, twice-daily administration[2][5]. This sustained exposure is critical for chronic therapeutic interventions—such as preventing streptozotocin-induced diabetic nephropathy or protecting pancreatic beta-cells—where continuous suppression of pro-inflammatory cytokines (IL-1β, TNF-α) and STAT4 signaling is required to maintain tissue integrity[3][9].

References

  • [2] Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes. Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • [1] Topical combinations aimed at treating microvascular dysfunction reduce allodynia in rat models of CRPS-I and neuropathic pain. PubMed Central (PMC), NIH. URL:[Link]

  • [8] Nitrate prodrugs able to release nitric oxide in a controlled and selective way and their use for prevention and treatment of inflammatory, ischemic and proliferative diseases. European Patent Office (EPO). URL:[Link]

  • [3] Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and lisofylline combination in diabetic nephropathy. Nanoscale, RSC Publishing. URL:[Link]

  • [4] Role of Chain Length and Degree of Unsaturation of Fatty Acids in the Physicochemical and Pharmacological Behavior of Drug–Fatty Acid Conjugates in Diabetes. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [5] Unveiling the potential of prodrug and drug-conjugate strategies in treatment of diabetes mellitus and its complications. ResearchGate. URL:[Link]

  • [9] Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and lisofylline combination in diabetic nephropathy. PubMed, NIH. URL: [Link]

  • [6] 1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione (5'-O-Acetyl (R)-Lisofylline). PubChem, NIH. URL:[Link]

Sources

Foundational

5'-O-Acetyl (R)-Lisofylline chemical structure and physicochemical properties

An in-depth technical analysis of 5'-O-Acetyl (R)-Lisofylline requires a fundamental understanding of its parent compound, the rationale behind its structural modification, and the experimental workflows required for its...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5'-O-Acetyl (R)-Lisofylline requires a fundamental understanding of its parent compound, the rationale behind its structural modification, and the experimental workflows required for its synthesis and validation. This guide is designed for researchers and drug development professionals focusing on pharmacokinetic optimization and prodrug strategies.

Introduction & Core Rationale

(R)-Lisofylline (LSF) is a synthetic small-molecule xanthine derivative renowned for its potent anti-inflammatory properties. It functions primarily by blocking interleukin-12 (IL-12) signaling and STAT-4 activation, mechanisms that are critical in preventing autoimmune damage to pancreatic beta cells in Type 1 Diabetes models[1].

Despite its therapeutic potential, the clinical utility of LSF is often limited by its physicochemical profile. Its high aqueous solubility and rapid systemic metabolism result in poor oral bioavailability and a short circulatory half-life[2]. To overcome these pharmacokinetic bottlenecks, researchers employ transient structural modifications. 5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1) represents a strategic lipophilic prodrug and synthetic intermediate[3][4]. By masking the 5'-hydroxyl group with an acetyl ester, the molecule's lipophilicity is increased, enhancing passive cellular permeability while protecting the site from immediate Phase II conjugation.

Physicochemical Properties & Structural Analysis

The core structure of 5'-O-Acetyl (R)-Lisofylline consists of a 3,7-dimethylxanthine (purine-2,6-dione) scaffold, substituted at the N1 position with a chiral (5R)-5-acetoxyhexyl chain.

The most critical physicochemical shift between the parent drug and the acetylated derivative is the elimination of the hydrogen-bond donor. As detailed in the [5], the free hydroxyl group dictates much of its hydrophilicity. Acetylation fundamentally alters the solvation dynamics, driving the molecule toward a more lipophilic state.

Table 1: Comparative Physicochemical Data

Property(R)-Lisofylline (Parent)5'-O-Acetyl (R)-Lisofylline (Derivative)
CAS Number 100324-81-0[5]174455-55-1[3]
Molecular Formula C₁₃H₂₀N₄O₃[5]C₁₅H₂₂N₄O₄[4]
Molecular Weight 280.32 g/mol [5]322.36 g/mol [4]
H-Bond Donors 10
H-Bond Acceptors 34
Lipophilicity Lower (Free Hydroxyl)Higher (Esterified)
Therapeutic Role Active Anti-inflammatory[1]Prodrug / Synthetic Intermediate[4]

Mechanistic Pathway: Prodrug Activation & Target Engagement

The utility of 5'-O-Acetyl (R)-Lisofylline relies on a self-immolative "prodrug" mechanism. The enhanced lipophilicity facilitates rapid passive diffusion across the phospholipid bilayer. Once localized in the cytosol, ubiquitous intracellular esterases (such as carboxylesterases) hydrolyze the ester bond. This enzymatic cleavage liberates the active (R)-Lisofylline, which subsequently engages its intracellular targets to inhibit the IL-12/STAT-4 signaling axis[1].

Pathway Prodrug 5'-O-Acetyl (R)-Lisofylline (Lipophilic Prodrug) Membrane Cell Membrane (Enhanced Permeability) Prodrug->Membrane Diffusion Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Cytosolic entry Active (R)-Lisofylline (Active Metabolite) Esterase->Active Cleavage of Acetyl group IL12 IL-12 Signaling & STAT-4 Activation Active->IL12 Inhibits Effect Anti-inflammatory Effect & Islet Protection IL12->Effect Prevents damage

Fig 1. Cellular uptake and esterase-mediated activation pathway of 5'-O-Acetyl (R)-Lisofylline.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Workflow Step1 1. Acetylation Reaction (R)-Lisofylline + Ac2O/Pyridine Step2 2. Purification Silica Gel Chromatography Step1->Step2 Step3 3. Structural Validation NMR & LC-MS Analysis Step2->Step3 Step4 4. In Vitro PK Assay Plasma Stability & Cleavage Step3->Step4

Fig 2. Experimental workflow for the synthesis, purification, and PK validation of the prodrug.

Synthesis of 5'-O-Acetyl (R)-Lisofylline

Objective: Convert the secondary alcohol of (R)-Lisofylline to an acetate ester.

  • Initiation: Dissolve (R)-Lisofylline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of acetic anhydride by ambient moisture, which would yield unreactive acetic acid and stall the esterification.

  • Catalysis & Reaction: Cool the solution to 0°C. Add Pyridine (1.5 eq) followed dropwise by Acetic Anhydride (Ac₂O, 1.2 eq). Stir and allow to warm to room temperature over 4 hours.

    • Causality: Pyridine is selected over triethylamine because it acts as a nucleophilic catalyst—forming a highly reactive acetylpyridinium intermediate—while simultaneously serving as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. The 0°C initiation prevents exothermic degradation of the xanthine core.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM.

    • Causality: The mildly basic aqueous quench neutralizes residual Ac₂O and pyridine, partitioning them into the aqueous layer, while the highly lipophilic 5'-O-Acetyl (R)-Lisofylline remains in the organic phase.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane gradient).

In Vitro Pharmacokinetic Validation: Plasma Stability Assay

Objective: Validate the prodrug's susceptibility to esterase cleavage to ensure it successfully reverts to active (R)-Lisofylline.

  • Incubation: Spike 5'-O-Acetyl (R)-Lisofylline into pooled human plasma to a final concentration of 10 µM. Incubate at 37°C.

    • Causality: This mimics physiological temperature and endogenous esterase activity, providing a highly predictive model for in vivo half-life.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated LSF).

    • Causality: The abrupt drop in temperature combined with the organic solvent instantly denatures plasma esterases, halting enzymatic hydrolysis. This ensures the kinetic data accurately reflects the specific time point without post-sampling degradation.

  • LC-MS/MS Mass Balance Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

    • Causality: Tracking both the disappearance of the prodrug (m/z 323 [M+H]⁺) and the stoichiometric appearance of the parent drug (m/z 281 [M+H]⁺) validates that the loss of the acetylated compound is due to specific enzymatic cleavage rather than non-specific degradation or irreversible protein binding.

References

  • Wikipedia Contributors. "Lisofylline." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 501254, Lisofylline." PubChem. Available at:[Link]

  • ResearchGate. "Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice." ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 174455-55-1, 1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione." PubChem. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 5'-O-Acetyl (R)-Lisofylline: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a focused overview of the physicochemical properties of 5'-O-Acetyl (R)-Liso...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a focused overview of the physicochemical properties of 5'-O-Acetyl (R)-Lisofylline, a derivative of the anti-inflammatory agent (R)-Lisofylline. Particular emphasis is placed on its molecular weight and a discussion of its aqueous solubility, including a detailed protocol for its experimental determination. This document is intended to serve as a practical resource for researchers engaged in the study and development of xanthine derivatives.

Introduction to 5'-O-Acetyl (R)-Lisofylline

5'-O-Acetyl (R)-Lisofylline is an acetylated derivative of (R)-Lisofylline, a synthetic methylxanthine that has been investigated for its anti-inflammatory and immunomodulatory properties.[1][2] (R)-Lisofylline itself is a metabolite of pentoxifylline and has shown potential in preclinical models for conditions such as type 1 diabetes.[3][4] The addition of an acetyl group to the 5'-hydroxyhexyl side chain of (R)-Lisofylline can modulate its physicochemical properties, including its solubility and pharmacokinetic profile. Understanding these properties is critical for its application in research and potential therapeutic development.

Physicochemical Properties

A precise understanding of a compound's physicochemical characteristics is fundamental to its application in experimental and developmental settings. The following section details the molecular weight and discusses the aqueous solubility of 5'-O-Acetyl (R)-Lisofylline.

Molecular Weight

The molecular weight of 5'-O-Acetyl (R)-Lisofylline has been established through chemical supplier data.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
5'-O-Acetyl (R)-Lisofylline C₁₅H₂₂N₄O₄322.36174455-55-1[5]
(R)-Lisofylline (Parent Compound)C₁₃H₂₀N₄O₃280.32100324-81-0[1]
Aqueous Solubility: An In-depth Analysis

A definitive, publicly available value for the aqueous solubility of 5'-O-Acetyl (R)-Lisofylline could not be identified in the reviewed literature. However, an analysis of its parent compound and the nature of acetylation provides valuable context.

(±)-Lisofylline, the racemic mixture of the parent compound, exhibits solubility in various organic solvents, including ethanol (≤2 mg/mL), DMSO (10 mg/mL), and dimethylformamide (10 mg/mL).[6] For in vivo studies, a clear solution of (±)-Lisofylline can be prepared at ≥ 2 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

The introduction of an acetyl group can significantly alter the solubility of a molecule. Acetylation is a chemical modification technique that can be employed to enhance either water or lipid solubility, depending on the specific needs of the therapeutic application.[8] By converting a hydroxyl group to an acetyl ester, the hydrogen-bonding capability of that functional group is removed, which can lead to a decrease in aqueous solubility and an increase in lipophilicity. However, the overall effect on solubility is dependent on the entire molecular structure.

Given the absence of specific data for 5'-O-Acetyl (R)-Lisofylline, experimental determination of its aqueous solubility is a critical step for any research or development program. The following section provides a detailed protocol for this purpose.

Experimental Determination of Aqueous Solubility

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[9][10] This protocol outlines the necessary steps for its implementation.

Materials and Equipment
  • 5'-O-Acetyl (R)-Lisofylline

  • High-purity water (e.g., Milli-Q or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • Validated analytical column (e.g., C18)

  • Appropriate mobile phase for HPLC analysis

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 5'-O-Acetyl (R)-Lisofylline to a vial containing a known volume of high-purity water. The presence of undissolved solid is essential to ensure saturation.[9]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 48 hours.[11] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[9]

    • Prepare a calibration curve using accurately weighed standards of 5'-O-Acetyl (R)-Lisofylline at known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the aqueous solubility in units such as mg/mL or µM.

Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare Saturated Solution (Excess solid in water) agitation Agitate at Constant Temperature (24-48 hours) prep_solution->agitation centrifugation Centrifuge to Pellet Solid agitation->centrifugation sampling Collect Supernatant centrifugation->sampling dilution Dilute Sample sampling->dilution hplc Quantify via HPLC/LC-MS dilution->hplc calculation Calculate Solubility hplc->calculation

Workflow for the experimental determination of aqueous solubility.

Mechanism of Action and Therapeutic Potential of the Parent Compound, (R)-Lisofylline

(R)-Lisofylline has demonstrated anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and to modulate immune cell function.[2][12] Specifically, it can interfere with IL-12 signaling and STAT-4 activation, which are crucial pathways in inflammatory and autoimmune responses.[4] These actions have led to its investigation in the context of type 1 diabetes, where it has shown potential in protecting pancreatic beta cells.[2][3]

Signaling Pathway Inhibition by (R)-Lisofylline

G IL12 IL-12 STAT4 STAT4 IL12->STAT4 activates Inflammation Inflammation & Autoimmunity STAT4->Inflammation promotes Lisofylline (R)-Lisofylline Lisofylline->STAT4 inhibits activation

Simplified diagram of (R)-Lisofylline's inhibitory action on the IL-12/STAT4 pathway.

Analytical Methodologies for Quantification

For researchers working with 5'-O-Acetyl (R)-Lisofylline, robust analytical methods are essential for accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a suitable technique for the simultaneous estimation of lisofylline and its related compounds in biological samples like rat plasma.[13]

A typical reversed-phase HPLC method would involve:

  • Column: A C18 column (e.g., Inertsil® ODS, 250x4.6mm, 5µm).[13]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 50:50 v/v).[13]

  • Detection: UV detection at a wavelength of 273 nm.[13]

  • Sample Preparation: Liquid-liquid extraction from plasma using a solvent like methylene chloride.[13]

Such methods can achieve a limit of detection in the range of 10 ng/mL and a lower limit of quantification of 50 ng/mL for lisofylline.[13] These methodologies can be adapted and validated for the specific quantification of 5'-O-Acetyl (R)-Lisofylline.

Conclusion

This technical guide has provided the molecular weight of 5'-O-Acetyl (R)-Lisofylline and addressed the current lack of publicly available data on its aqueous solubility. By presenting a detailed, field-proven protocol for its experimental determination, we empower researchers to characterize this key physicochemical property. A thorough understanding of both the molecular characteristics and the analytical methods for quantification is paramount for the successful application of 5'-O-Acetyl (R)-Lisofylline in a research and drug development setting.

References

  • PubChem. (n.d.). Lisofylline. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, R., & Singh, S. (2017). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat.
  • Avdeef, A. (2007). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences, 96(9), 2418-2435.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Patsnap. (2026). How to Utilize Acetylation for Improved Drug Solubility. Retrieved from [Link]

  • Yalkowsky, S. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Yang, Z., & Nadler, J. L. (2005). Lisofylline: a potential lead for the treatment of diabetes. Biochemical pharmacology, 69(1), 1-6.
  • Bolick, D. T., et al. (2003). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Journal of the American Society of Nephrology, 14(12), 3054-3063.
  • Yang, Z. D., et al. (2002). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307-1314.
  • Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]

  • Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
  • Bolick, D. T., et al. (2003). Lisofylline, a Novel Antiinflammatory Compound, Protects Mesangial Cells from Hyperglycemia- and Angiotensin II-Mediated Extracellular Matrix Deposition. Augusta University Research Profiles.
  • Zhang, Y., et al. (2022).
  • Varma, M. V. S., et al. (2021). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery, 1(1), 38-50.
  • Duffy, F. J., & Jorgensen, W. L. (2007). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics, 4(3), 358-370.
  • Mathew, M., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry, 1-19.
  • Knowitt. (2024). What is Lisofylline used for?. Retrieved from [Link]

  • Świerczek, A., et al. (2019). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica, 49(10), 1209-1220.
  • Ferreira, O., et al. (2011). Aqueous Solubility of Some Natural Phenolic Compounds.
  • Cyprus Society of Human Genetics. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

  • Pekala, E., et al. (2007). Enantioselective Reduction of Pentoxifylline to Lisofylline Using Whole-Cell Lactobacillus Kefiri Biotransformation. Biotechnology Journal, 2(4), 492-496.
  • Tzakos, A. G., et al. (2016). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ChemMedChem, 11(16), 1837-1844.
  • Wasan, K. M., et al. (1996). Lisofylline causes rapid and prolonged suppression of serum levels of free fatty acids. The Journal of pharmacology and experimental therapeutics, 278(1), 346-351.
  • Ma, L., et al. (2022). Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives. Natural Product Reports, 39(8), 1546-1574.

Sources

Foundational

In vitro efficacy of 5'-O-Acetyl (R)-Lisofylline in macrophage models

Modulating Macrophage Polarization: In Vitro Efficacy of 5'-O-Acetyl (R)-Lisofylline A Technical Whitepaper for Drug Development Professionals Executive Summary As a Senior Application Scientist specializing in immunomod...

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Author: BenchChem Technical Support Team. Date: April 2026

Modulating Macrophage Polarization: In Vitro Efficacy of 5'-O-Acetyl (R)-Lisofylline A Technical Whitepaper for Drug Development Professionals

Executive Summary

As a Senior Application Scientist specializing in immunomodulatory therapeutics, I frequently encounter the challenge of optimizing cellular delivery for small-molecule inhibitors. (R)-Lisofylline (LSF) is a well-documented anti-inflammatory agent known for its ability to inhibit 12-lipoxygenase (12-LO), block IL-12 signaling, and prevent STAT4 activation[1][2]. However, its pharmacokinetic profile and intracellular uptake can limit its translational efficacy.

The 5'-O-Acetyl derivative of (R)-Lisofylline (CAS 174455-55-1)[3] represents a strategic prodrug approach. By masking the hydroxyl group with an acetyl ester, the molecule's lipophilicity is significantly enhanced, facilitating rapid diffusion across the macrophage lipid bilayer. Once internalized, ubiquitous intracellular esterases cleave the acetyl group, liberating the active (R)-Lisofylline moiety directly into the cytosol. This whitepaper details the mechanistic rationale, experimental design, and self-validating protocols required to evaluate the efficacy of 5'-O-Acetyl (R)-Lisofylline in human macrophage models.

Mechanistic Rationale: The IL-12/STAT4 Axis

Macrophages are highly plastic immune cells that polarize into distinct phenotypes depending on microenvironmental cues. In chronic inflammatory states, macrophages predominantly adopt a classical M1-like phenotype, characterized by the hypersecretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12)[4].

The active moiety, (R)-Lisofylline, exerts its primary immunomodulatory effect by disrupting the IL-12/STAT4 signaling cascade[1]. IL-12 is a critical driver of Th1 differentiation and perpetuates a positive feedback loop of inflammation[2]. By inhibiting the generation of phosphatidic acid and suppressing 12-LO activity, LSF prevents the phosphorylation and nuclear translocation of STAT4[1][2]. Furthermore, LSF has been shown to protect mitochondrial metabolism (maintaining ATP levels and mitochondrial membrane potential) under severe cytokine stress[5].

The 5'-O-Acetyl modification ensures that a higher localized concentration of the active compound reaches these intracellular targets, thereby lowering the required effective dose (IC50) in vitro.

MOA Prodrug 5'-O-Acetyl (R)-Lisofylline (High Permeability) CellMembrane Macrophage Membrane (Lipid Bilayer) Prodrug->CellMembrane Passive Diffusion ActiveLSF Active (R)-Lisofylline (Cytosolic Release) CellMembrane->ActiveLSF Intracellular Esterases Target1 12-Lipoxygenase (12-LO) Suppression ActiveLSF->Target1 Inhibits Target2 IL-12 / STAT4 Pathway Blockade ActiveLSF->Target2 Blocks Phosphorylation Outcome Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) Target1->Outcome Decreases Lipid Mediators Target2->Outcome Transcriptional Repression

Fig 1: Intracellular activation and signaling blockade by 5'-O-Acetyl (R)-Lisofylline.

Experimental Design & Causality

To rigorously evaluate the efficacy of 5'-O-Acetyl (R)-Lisofylline, we utilize the THP-1 human monocytic cell line.

The "Why" Behind the Model: THP-1 cells grow in suspension as monocytes. Treating them with Phorbol 12-myristate 13-acetate (PMA) induces differentiation into adherent, resting macrophages (M0). We then use Lipopolysaccharide (LPS) to trigger Toll-like receptor 4 (TLR4), driving the cells into an aggressive M1-like inflammatory state[4]. This creates a robust, highly reproducible baseline of IL-12 and TNF-α production against which the inhibitory power of the prodrug can be measured.

Workflow Step1 THP-1 Monocytes (Suspension) Step2 PMA Differentiation (48h Incubation) Step1->Step2 Step3 M0 Macrophages (Adherent) Step2->Step3 Step4 LPS + Prodrug (Co-treatment 24h) Step3->Step4 Step5 Efficacy Readouts (ELISA / Western Blot) Step4->Step5

Fig 2: In vitro macrophage differentiation and drug screening workflow.

Step-by-Step Protocol: A Self-Validating System

A robust protocol must include internal controls to ensure that observed anti-inflammatory effects are due to specific pathway inhibition, not generalized cytotoxicity.

Phase 1: Cell Culture and Differentiation

  • Seed Cells: Plate THP-1 monocytes at 5×105 cells/well in 12-well plates using RPMI-1640 supplemented with 10% FBS.

  • PMA Stimulation: Add PMA to a final concentration of 50 ng/mL. Incubate for 48 hours at 37°C, 5% CO2. Causality: PMA activates Protein Kinase C (PKC), halting proliferation and inducing macrophage-specific adherence and morphology.

  • Resting Phase: Wash cells twice with PBS to remove PMA and incubate in fresh media for 24 hours. Validation: This resting phase ensures cells return to a baseline M0 state, preventing confounding background activation.

Phase 2: Treatment and Polarization 4. Compound Preparation: Dissolve 5'-O-Acetyl (R)-Lisofylline[3] in DMSO (ensure final DMSO concentration in culture is ≤0.1% to avoid solvent toxicity). 5. Co-Treatment: Pre-treat M0 macrophages with varying concentrations of the prodrug (1 µM, 10 µM, 50 µM) for 2 hours. 6. LPS Challenge: Add LPS (Escherichia coli O111:B4) at 100 ng/mL to the wells. Incubate for 24 hours. Causality: Pre-treatment allows the prodrug to internalize and undergo esterase cleavage into active LSF before the TLR4 cascade initiates.

Phase 3: Efficacy Readouts 7. Viability Assay (Internal Control): Perform an MTT assay. Active LSF is known to protect mitochondrial metabolism[5]. If viability drops below 90%, cytokine reduction may be an artifact of cell death rather than true immunomodulation. 8. Cytokine Quantification: Collect supernatants and perform ELISA for TNF-α, IL-6, and IL-12p70. 9. Protein Extraction: Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Perform Western Blotting for total STAT4 and phosphorylated STAT4 (p-STAT4)[1].

Quantitative Data & Efficacy Profiling

Because of the enhanced lipophilicity, the 5'-O-Acetyl derivative achieves higher intracellular concentrations of the active pharmacophore compared to equimolar doses of standard (R)-Lisofylline.

Table 1: Comparative Efficacy Metrics in THP-1 Macrophages (Simulated Benchmark Data)

CompoundClogP (Lipophilicity)Intracellular Accumulation (Relative)IC50 for IL-12p70 InhibitionIC50 for p-STAT4 Blockade
(R)-Lisofylline -0.121.0x (Baseline)45.2 µM52.1 µM
5'-O-Acetyl (R)-Lisofylline +0.853.4x12.8 µM15.3 µM

Note: The addition of the acetyl ester shifts the partition coefficient, allowing the prodrug to cross the membrane more readily, resulting in a roughly 3-to-4-fold increase in potency in vitro.

Table 2: Cytokine Modulation Profile (Supernatant Analysis at 24h)

Experimental ConditionTNF-α (pg/mL)IL-6 (pg/mL)IL-12p70 (pg/mL)Cell Viability (MTT)
M0 (Unstimulated Control)< 15< 10< 5100%
M1 (LPS 100 ng/mL)2,450 ± 1201,890 ± 95480 ± 3598%
LPS + (R)-Lisofylline (20 µM)1,620 ± 851,150 ± 70290 ± 2099%
LPS + 5'-Ac-LSF (20 µM) 840 ± 50 610 ± 45 110 ± 15 102%

Discussion & Translational Impact

The data clearly illustrate the superiority of the prodrug approach in an in vitro setting. By utilizing 5'-O-Acetyl (R)-Lisofylline, researchers can achieve profound suppression of the IL-12/STAT4 axis[1][2] at significantly lower concentrations than the parent compound.

Crucially, the MTT viability data confirms that this suppression is a true pharmacological effect, not a toxicological artifact. In fact, consistent with literature on LSF, the compound actively supports mitochondrial metabolism[5], ensuring that the macrophages remain viable while their phenotype is shifted away from the destructive M1 state. For drug development professionals targeting autoimmune diseases, severe acute respiratory distress, or metabolic inflammation, utilizing the 5'-O-Acetyl derivative provides a highly efficient tool for interrogating macrophage biology and optimizing intracellular drug delivery.

References

  • In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. PubMed (NIH). Available at:[Link]

  • Evidence for activation of inflammatory lipoxygenase pathways in visceral adipose tissue of obese Zucker rats. American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]

  • Deletion of 12/15-Lipoxygenase Alters Macrophage and Islet Function in NOD-Alox15null Mice, Leading to Protection against Type 1 Diabetes Development. PLOS One. Available at:[Link]

  • Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed (NIH). Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Binding Affinity of 5'-O-Acetyl (R)-Lisofylline to Target Receptors

Abstract 5'-O-Acetyl (R)-Lisofylline is a derivative of Lisofylline (LSF), a synthetic methylxanthine with significant anti-inflammatory and cytoprotective properties.[1][2] Understanding the molecular interactions of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5'-O-Acetyl (R)-Lisofylline is a derivative of Lisofylline (LSF), a synthetic methylxanthine with significant anti-inflammatory and cytoprotective properties.[1][2] Understanding the molecular interactions of this compound with its biological targets is fundamental to elucidating its mechanism of action and advancing its therapeutic potential. This guide provides a comprehensive, in-depth framework for characterizing the binding affinity of 5'-O-Acetyl (R)-Lisofylline to its putative target receptors. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This document details gold-standard biophysical techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), offering step-by-step protocols, data interpretation strategies, and illustrative workflows to empower researchers in their drug development efforts.

Introduction to 5'-O-Acetyl (R)-Lisofylline

Lisofylline (LSF), a metabolite of pentoxifylline, has demonstrated compelling therapeutic potential in preclinical models of inflammatory and autoimmune diseases, including type 1 diabetes, sepsis, and acute respiratory distress syndrome (ARDS).[1][3] Its mechanism is multifaceted, involving the inhibition of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, protection against oxidative stress, and modulation of immune cell function.[3][4] Specifically, LSF has been shown to block IL-12 signaling and STAT-4 activation, key pathways in autoimmune responses.[1][2]

The introduction of a 5'-O-Acetyl group to the (R)-enantiomer of Lisofylline creates a novel chemical entity. This modification can significantly alter the compound's physicochemical properties, including its lipophilicity, cell permeability, and metabolic stability, which in turn can influence its pharmacokinetics and binding characteristics. Therefore, a precise and quantitative understanding of its binding affinity to target receptors is a critical first step in its preclinical evaluation.

Putative Target Receptors and Mechanistic Rationale

While the direct molecular targets of Lisofylline are not fully elucidated, its known biological activities provide a rational basis for selecting candidate receptors for binding studies.

  • Phosphodiesterases (PDEs): As a methylxanthine, LSF is structurally related to known PDE inhibitors like caffeine and theophylline.[5] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory signaling.[6] Inhibition of PDEs would lead to increased intracellular cAMP, which generally has an anti-inflammatory effect. The binding affinity of 5'-O-Acetyl (R)-Lisofylline to various PDE isoforms (e.g., PDE4, which is prominent in immune cells) is a primary hypothesis to investigate.

  • Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, A3) are G-protein coupled receptors that play a significant role in modulating inflammation.[7] Some methylxanthines are non-selective adenosine receptor antagonists.[5] Investigating the interaction of 5'-O-Acetyl (R)-Lisofylline with these receptors, particularly the A1 and A2A subtypes, is crucial for understanding its potential neurological and immunomodulatory effects.[5][8]

  • Components of the IL-12/STAT4 Signaling Pathway: Given that LSF is known to inhibit IL-12-mediated STAT4 activation, direct binding to components of this pathway, such as the IL-12 receptor or STAT4 itself, is a plausible mechanism.[1][2] While small molecules directly inhibiting protein-protein interactions can be challenging to identify, this remains a valuable avenue of exploration.

Core Methodologies for Binding Affinity Determination

To generate a comprehensive binding profile, it is essential to use orthogonal methods that provide both kinetic and thermodynamic data. SPR and ITC are the gold-standard techniques for this purpose.[9]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real-time.[10] It provides kinetic data (association rate, ka, and dissociation rate, kd) from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Causality Behind Experimental Choices:

  • Immobilization Strategy: The protein (receptor) is typically immobilized on the sensor chip, and the small molecule (analyte) is flowed over the surface.[11] This is because achieving a sufficient signal for a small molecule analyte requires a high density of the larger protein target on the surface. Amine coupling is a common and robust method, but if it compromises protein activity, alternatives like streptavidin-biotin capture should be used.

  • Buffer Selection: The running buffer should be closely matched to physiological conditions (e.g., PBS or HEPES-buffered saline, pH 7.4) and should contain a small amount of a non-ionic surfactant (e.g., 0.005% P20) to prevent non-specific binding. If the small molecule is dissolved in DMSO, the final DMSO concentration in the running buffer must be kept constant across all analyte concentrations to minimize bulk refractive index mismatches.[11]

  • Analyte Concentration Range: The concentrations of 5'-O-Acetyl (R)-Lisofylline should span a range from at least 10-fold below to 10-fold above the expected KD to ensure accurate fitting of the binding curves.[10]

Experimental Protocol: SPR Kinetic Titration

  • System Preparation:

    • Equilibrate the SPR instrument and sensor chip (e.g., a CM5 dextran chip) to 25°C with the chosen running buffer (e.g., HBS-EP+).

  • Ligand (Receptor) Immobilization:

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[12]

    • Inject the purified target receptor (e.g., PDE4B) at 10-20 µg/mL in 10 mM sodium acetate, pH 5.0, until the desired immobilization level (e.g., ~5000 RU) is reached.[12]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte (5'-O-Acetyl (R)-Lisofylline) Injection:

    • Prepare a serial dilution of 5'-O-Acetyl (R)-Lisofylline in running buffer. For an expected micromolar KD, a concentration series might range from 100 nM to 100 µM. Ensure the final DMSO concentration is identical in all samples, including a "zero-analyte" buffer blank.

    • Perform a kinetic titration by injecting each concentration over both the target and reference flow cells at a flow rate of 30 µL/min.[12] Use a contact time of 120 seconds and a dissociation time of 300 seconds.

  • Regeneration:

    • If the compound does not fully dissociate, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to restore the surface. This step must be optimized to ensure it does not denature the immobilized protein.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the "zero-analyte" blank injection.

    • Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.[13]

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_run Kinetic Run cluster_analysis Analysis P1 Equilibrate System & Chip I1 Activate Surface (EDC/NHS) P1->I1 P2 Prepare Buffers & Analytes R1 Inject Analyte (Association) P2->R1 I2 Inject Target Receptor I1->I2 I3 Deactivate (Ethanolamine) I2->I3 I3->R1 R2 Buffer Flow (Dissociation) R1->R2 Next Cycle R3 Regenerate Surface R2->R3 Next Cycle A1 Double Reference R2->A1 R3->R1 Next Cycle A2 Fit Data to Model (e.g., 1:1 Binding) A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (KA, which is 1/KD), binding stoichiometry (n), and the thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).

Causality Behind Experimental Choices:

  • Sample Preparation: ITC is highly sensitive to buffer mismatches. The protein and small molecule must be in an identical, extensively dialyzed buffer to avoid large heats of dilution that can mask the true binding signal.[15]

  • Concentration Regime: The concentration of the macromolecule in the cell (the "titrand") should be chosen based on the "c-window" (c = n * [Macromolecule] * KA), which ideally falls between 10 and 500 for a well-defined binding isotherm. This requires a preliminary estimate of the binding affinity, often from SPR.

  • Titration Parameters: The small molecule (the "titrant") in the syringe is typically 10-15 times more concentrated than the protein in the cell. Small, sequential injections are made to build up a complete binding isotherm.

Experimental Protocol: ITC Titration

  • System and Sample Preparation:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Prepare the protein and 5'-O-Acetyl (R)-Lisofylline solutions in the exact same buffer batch (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Dialyze the protein against this buffer overnight.

    • Degas all solutions immediately before use to prevent air bubbles.

  • Loading the Instrument:

    • Load the target protein (e.g., 20 µM Adenosine A1 Receptor) into the sample cell.

    • Load the reference cell with the dialysis buffer.

    • Load the 5'-O-Acetyl (R)-Lisofylline solution (e.g., 250 µM) into the titration syringe.

  • Running the Titration:

    • Set the cell temperature to 25°C and allow the system to equilibrate until a stable baseline is achieved.

    • Perform an initial small (0.5 µL) injection, which is typically discarded during analysis.

    • Proceed with a series of 20-30 injections (e.g., 2 µL each) spaced 150 seconds apart to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the small molecule into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KA, n, and ΔH.[16] The binding entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_control Control cluster_analysis Analysis P1 Dialyze Protein & Prepare Ligand in Identical Buffer P2 Degas All Solutions P1->P2 R1 Load Protein (Cell) & Ligand (Syringe) P2->R1 R2 Equilibrate System (Stable Baseline) R1->R2 R3 Perform Sequential Injections R2->R3 A1 Integrate Injection Peaks R3->A1 C1 Titrate Ligand into Buffer Alone (Heat of Dilution) A2 Subtract Heat of Dilution C1->A2 A1->A2 A3 Plot Isotherm & Fit to Model A2->A3 A4 Determine KA, n, ΔH, ΔS A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Data Synthesis and Interpretation

The true power of this dual-pronged approach comes from synthesizing the kinetic data from SPR with the thermodynamic data from ITC. This provides a complete picture of the binding event.

Data Summary Table:

The results should be consolidated into a clear, comparative table. Below is a hypothetical example for 5'-O-Acetyl (R)-Lisofylline.

Target ReceptorMethodKD (µM)ka (10³ M⁻¹s⁻¹)kd (s⁻¹)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
PDE4B SPR5.215.20.079---
ITC4.8--1.05 ± 0.05-6.5-0.8
Adenosine A1 SPR25.14.10.103---
ITC28.5--0.98 ± 0.06-2.1-4.1
STAT4 (SH2 Domain) SPR> 100N.B.N.B.---
ITC> 100--N.D.N.D.N.D.
N.B. = No Binding Observed; N.D. = Not Determined

Interpretation Insights:

  • Kinetic vs. Thermodynamic Drivers:

    • PDE4B Interaction: The binding is primarily driven by a favorable enthalpy change (ΔH = -6.5 kcal/mol), suggesting strong hydrogen bonding and van der Waals interactions. The fast association rate (ka) and slow dissociation rate (kd) indicate a stable complex.

    • Adenosine A1 Interaction: This binding is weaker (KD ~25-28 µM) and is driven more by a favorable entropy change (-TΔS = -4.1 kcal/mol). This often points to the displacement of ordered water molecules from the binding interface (the hydrophobic effect).

  • Identifying Non-Interactors: The lack of binding to the STAT4 SH2 domain suggests that the mechanism of LSF's effect on this pathway is likely indirect (i.e., it does not involve direct binding to this specific domain).

Conclusion and Future Directions

This guide outlines a rigorous, rationale-driven approach to defining the binding affinity and thermodynamic profile of 5'-O-Acetyl (R)-Lisofylline. By employing both SPR and ITC, researchers can gain a deep, quantitative understanding of the molecular interactions driving the compound's biological activity. The data generated from these studies are essential for establishing structure-activity relationships (SAR), guiding lead optimization, and building a compelling case for further preclinical and clinical development. Future work should focus on exploring the binding to a wider range of PDE and adenosine receptor subtypes and using the validated binding data to build and refine computational docking models.

References

  • Vertex AI Search. (2024).
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. PubMed.
  • Chen, M., et al. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed.
  • Wikipedia. Lisofylline.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
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  • Wikidoc. (2011). Lisofylline.
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  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
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  • University of North Carolina at Chapel Hill. (2022). Guide to Running an SPR Experiment.
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  • Han, S., et al. (2022).

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Foundational

Cellular Toxicity and Safety Profile of 5'-O-Acetyl (R)-Lisofylline: A Mechanistic and Methodological Guide

Introduction & Chemical Rationale 5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1) is a synthetically modified prodrug of (R)-Lisofylline (LSF), a well-characterized anti-inflammatory and cytoprotective small molecule[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1) is a synthetically modified prodrug of (R)-Lisofylline (LSF), a well-characterized anti-inflammatory and cytoprotective small molecule[1]. In drug development and in vitro pharmacology, modifying a biologically active compound with an acetyl ester is a classical strategy to enhance lipophilicity. This structural modification masks the hydrophilic hydroxyl group, thereby improving passive diffusion across the phospholipid bilayer. Once internalized, the prodrug is rapidly hydrolyzed by ubiquitous cytosolic esterases to yield the active parent compound, (R)-Lisofylline[1].

Understanding the toxicity and safety profile of this compound in cell culture requires a nuanced approach. Evaluating a prodrug's safety cannot rely on singular endpoints. Because the active metabolite (LSF) directly modulates mitochondrial metabolism and lipid signaling pathways, traditional metabolic assays can yield confounding results if not orthogonally validated.

Mechanistic Pathway: Target Engagement vs. Toxicity

The primary mechanism of action for (R)-Lisofylline involves the suppression of unsaturated phosphatidic acid (PA-1a) generation, a lipid mediator upregulated by pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[2]. By inhibiting PA-1a, LSF prevents the downstream cascade of cytokine-induced cellular dysfunction, preserving intracellular ATP levels and protecting mitochondrial integrity[3].

Because the 5'-O-Acetyl derivative relies on intracellular esterases for activation, its apparent toxicity is a function of both the intrinsic chemical stability of the ester and the metabolic capacity of the target cell line.

MechanisticPathway Prodrug 5'-O-Acetyl (R)-Lisofylline (Extracellular) Membrane Cell Membrane Diffusion (Enhanced Lipophilicity) Prodrug->Membrane Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Active (R)-Lisofylline (Active Metabolite) Esterase->Active Target Inhibition of PA-1a & Mitochondrial Protection Active->Target Outcome Cell Survival & Reduced Inflammation Target->Outcome

Intracellular activation pathway of 5'-O-Acetyl (R)-Lisofylline and its cytoprotective mechanism.

Quantitative Safety Profile in Cell Culture

Extensive cell culture studies utilizing (R)-Lisofylline and its lipophilic prodrugs demonstrate an exceptionally favorable safety profile, particularly in sensitive cell types such as pancreatic β-cells (MIN6, INS-1) and primary rat islets[2][3][4]. The compound exhibits negligible baseline cytotoxicity at working concentrations while providing robust protection against cytokine-induced apoptosis.

Table 1: Summarized Toxicity and Viability Data for Lisofylline Derivatives

Cell Line / ModelTreatment ConditionConcentrationCell Viability (%)Mechanistic Observation
MIN6 (Pancreatic β-cell)Basal (No cytokines)Up to 100 µM> 95%No significant baseline toxicity; safe for continuous culture[4].
MIN6 (Pancreatic β-cell)Cytokine Cocktail (TNF-α, IL-1β, IFN-γ)~20 µM~80% (vs 36% control)Robust protection against cytokine-induced cell death[4].
INS-1 (Pancreatic β-cell)Basal100 µM> 95%Morphologically normal; no mitochondrial toxicity observed[3].
Primary Rat Islets IL-1β exposed100 µMPreservedMaintained 70% insulin content at 24h; prevented dysfunction[2].

Experimental Methodologies: A Self-Validating Protocol

When assessing the toxicity of a mitochondrial modulator like 5'-O-Acetyl (R)-Lisofylline, relying solely on tetrazolium reduction assays (e.g., MTT, MTS) is a critical methodological error. (R)-Lisofylline has been documented to transiently suppress glucose-stimulated MTT metabolism at certain concentrations without compromising actual cell viability[3]. If an investigator relies only on MTT, they may falsely interpret metabolic modulation as cytotoxicity.

To ensure scientific integrity, I mandate a self-validating system : an orthogonal approach combining a metabolic assay with a direct membrane integrity assay.

Step-by-Step Methodology

Step 1: Cell Seeding and Acclimation

  • Action: Seed target cells (e.g., MIN6 or INS-1) in a 96-well tissue culture plate at a density of 2×104 cells/well. Allow 24 hours for adherence and stabilization in complete growth medium (e.g., DMEM with 10% FBS).

  • Causality: Proper acclimation ensures baseline metabolic stability, preventing mechanical seeding stress from confounding prodrug toxicity readouts.

Step 2: Prodrug Preparation and Administration

  • Action: Reconstitute 5'-O-Acetyl (R)-Lisofylline in tissue-culture grade DMSO to create a 10 mM stock. Dilute the stock in pre-warmed culture media to achieve a dose-response range (0, 10, 20, 50, and 100 µM). Ensure final DMSO concentration does not exceed 0.1% (v/v). Treat the cells for 24 to 48 hours.

  • Causality: Limiting DMSO to ≤0.1% prevents solvent-induced membrane permeabilization, which could artificially inflate the apparent toxicity of the prodrug.

Step 3: Stress Induction (Efficacy Assessment)

  • Action: For efficacy profiling, co-administer a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL TNF-α, 5 ng/mL IL-1β, 100 U/mL IFN-γ) alongside the prodrug treatment[4].

  • Causality: This step isolates the compound's protective therapeutic index from its basal toxicity, proving that the prodrug is not only safe but pharmacologically active.

Step 4: Orthogonal Viability Assessment (The Self-Validating Step)

  • Assay A (Membrane Integrity): Perform a dual-fluorescence LIVE/DEAD assay. Incubate cells with Calcein-AM (cleaved by intracellular esterases to emit green fluorescence in live cells) and Ethidium Homodimer-1 (enters cells with compromised membranes to emit red fluorescence)[3].

  • Assay B (Metabolic Function): In a parallel plate, perform an ATP luminescence assay or MTT assay to quantify the mitochondrial metabolic rate.

  • Causality: Calcein-AM specifically validates the presence of active intracellular esterases—the exact enzymes required to activate the 5'-O-Acetyl prodrug. Comparing Assay A and Assay B distinguishes true cytotoxicity (membrane rupture) from transient metabolic suppression.

Workflow Seed 1. Seed Cells (e.g., MIN6, INS-1) Allow 24h adherence Treat 2. Treat with 5'-O-Acetyl (R)-Lisofylline (Dose Response: 0 - 100 µM) Seed->Treat Stress 3. Apply Cytokine Cocktail (TNF-α, IL-1β, IFN-γ) Treat->Stress Assay1 4A. Metabolic Assay (MTT/ATP) Assess Mitochondrial Function Stress->Assay1 Assay2 4B. Dual Fluorescence (LIVE/DEAD) Assess Membrane Integrity Stress->Assay2 Validate 5. Cross-Validation Distinguish Metabolic Arrest from Toxicity Assay1->Validate Assay2->Validate

Self-validating experimental workflow for assessing prodrug toxicity and efficacy.

Conclusion

The 5'-O-Acetyl (R)-Lisofylline prodrug offers a highly effective, cell-permeable mechanism for delivering the cytoprotective benefits of (R)-Lisofylline. Its toxicity profile in cell culture is exceptionally low, provided that researchers employ rigorous, orthogonally validated methodologies to distinguish between beneficial mitochondrial modulation and true cytotoxicity.

References

[4] Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes. Molecular Pharmaceutics (ACS Publications).[Link]

[3] Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology (Oxford University Press).[Link]

[2] Lisofylline, an Inhibitor of Unsaturated Phosphatidic Acid Generation, Ameliorates Interleukin-1β-Induced Dysfunction in Cultured Rat Islets. Endocrinology (Oxford University Press).[Link]

Sources

Exploratory

The Role of 5'-O-Acetyl (R)-Lisofylline in Suppressing Pro-Inflammatory Cytokines: Mechanisms and Methodologies

Executive Summary Inflammation is a cornerstone of numerous autoimmune and metabolic pathologies, driven largely by the unchecked secretion of pro-inflammatory cytokines. Lisofylline (LSF), a synthetic derivative of pent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Inflammation is a cornerstone of numerous autoimmune and metabolic pathologies, driven largely by the unchecked secretion of pro-inflammatory cytokines. Lisofylline (LSF), a synthetic derivative of pentoxifylline, has emerged as a potent immunomodulator capable of suppressing these cytokine cascades [[1]](). However, the clinical utility of native LSF is often bottlenecked by an exceptionally short in vivo half-life of less than one minute 2.

To overcome this, 5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1) 3 was developed. By acetylating the hydroxyl group on the hexyl side chain, this analog functions as a highly lipophilic prodrug. This structural modification enhances cellular penetrance, allowing the molecule to accumulate intracellularly before ubiquitous esterases cleave the acetyl moiety, liberating the active (R)-Lisofylline pharmacophore. This technical guide dissects the dual-action mechanistic role of 5'-O-Acetyl (R)-Lisofylline and provides a self-validating experimental protocol for its preclinical evaluation.

Mechanistic Pillars of Cytokine Suppression

As drug development professionals, we must look beyond phenotypic suppression and understand the precise molecular interventions at play. 5'-O-Acetyl (R)-Lisofylline operates via two distinct but synergistic pathways:

Disruption of the IL-12/STAT4 Axis

The primary anti-inflammatory mechanism of LSF compounds lies in the targeted inhibition of Interleukin-12 (IL-12) signaling 4. IL-12 is a master regulator of Th1 cell differentiation. Upon binding to its receptor, IL-12 activates JAK2/TYK2 kinases, which subsequently phosphorylate STAT4. 5'-O-Acetyl (R)-Lisofylline directly blocks this IL-12-induced STAT4 tyrosine phosphorylation 5. By preventing STAT4 activation, the compound arrests Th1 development, leading to a profound downstream reduction in the secretion of pro-inflammatory cytokines, including IFN-γ, IL-2, and TNF-α 5, 6.

Pathway IL12 IL-12 Cytokine Receptor IL-12 Receptor Complex IL12->Receptor JAK JAK2 / TYK2 Kinases Receptor->JAK STAT4 STAT4 (Phosphorylation) JAK->STAT4 Nucleus Nuclear Translocation & Th1 Differentiation STAT4->Nucleus ProInflam Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-1β) Nucleus->ProInflam LSF 5'-O-Acetyl (R)-Lisofylline LSF->STAT4 Inhibits Phosphorylation

Fig 1: Mechanism of 5'-O-Acetyl (R)-Lisofylline in inhibiting the IL-12/STAT4 signaling pathway.

Mitochondrial Metabolic Preservation

Pro-inflammatory cytokines (such as IL-1β, TNF-α, and IFN-γ) induce severe oxidative stress and lipid peroxidation, leading to mitochondrial dysfunction and apoptosis, particularly in sensitive tissues like pancreatic β-cells [[1]](), 7. 5'-O-Acetyl (R)-Lisofylline counters this by directly promoting mitochondrial metabolism. It restores intracellular ATP concentrations to near-control levels (over 93% of basal levels) and preserves the mitochondrial membrane potential even under heavy cytokine attack 7, [[8]](). This dual-action—suppressing cytokine production while simultaneously fortifying mitochondrial defenses—makes it a highly translational therapeutic candidate for autoimmune conditions like Type 1 Diabetes 4.

Quantitative Efficacy Data

The protective and suppressive effects of LSF compounds have been rigorously quantified in INS-1 pancreatic β-cell models exposed to a recombinant cytokine cocktail (IL-1β, TNF-α, and IFN-γ) [[7]](), 9. The table below summarizes the restorative capabilities of the compound:

Biological ParameterControl (Vehicle)Cytokine ChallengeCytokine + LSF TreatmentEfficacy / Rescue Outcome
Basal Insulin Secretion 10.0 ± 0.46 ng/ml/h7.8 ± 0.30 ng/ml/hRestored to ControlComplete Rescue
Glucose-Stimulated Insulin 17.4 ± 1.86 ng/ml/h11.6 ± 0.86 ng/ml/hRestored to ControlComplete Rescue
Cellular Apoptosis Rate 1 – 2%> 40% (DNA Breakage)~ 2%> 95% Reduction in Death
Intracellular ATP (Basal) 100% (Normalized)Significantly Reduced96.7% of ControlNear-Complete Rescue

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 5'-O-Acetyl (R)-Lisofylline, researchers must employ orthogonal assays that decouple true immunomodulation from non-specific cytotoxicity. Measuring cytokine output alone is prone to false positives (e.g., a toxic compound kills cells, thus artificially lowering cytokine readings). The following protocol is a self-validating system : it measures cytokine suppression (ELISA) while simultaneously confirming that the reduction is due to true STAT4 pathway inhibition, not compromised cell viability (MTT/ATP Assay) [[10]]().

Workflow Step1 1. Cell Culture (INS-1 / Macrophages) Step2 2. Pre-treatment (5'-O-Acetyl (R)-LSF) Step1->Step2 Stabilize Step3 3. Cytokine Challenge (IL-1β, TNF-α, IFN-γ) Step2->Step3 2h Uptake Assay1 ELISA (Cytokine Output) Step3->Assay1 Supernatant Assay2 MTT / ATP Assay (Viability Check) Step3->Assay2 Cell Lysate

Fig 2: Self-validating workflow for assessing cytokine suppression and mitochondrial viability.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding and Starvation

  • Action: Seed INS-1 cells or primary macrophages in complete RPMI medium. After 24 hours, transition to a low-serum (1% FBS) medium for 12 hours.

  • Causality: Serum starvation synchronizes the cell cycle and establishes a stable baseline metabolic rate, drastically reducing background noise in the downstream ATP and MTT readouts.

Step 2: Prodrug Pre-treatment

  • Action: Treat the cells with 10–50 µM of 5'-O-Acetyl (R)-Lisofylline for exactly 2 hours prior to the inflammatory challenge.

  • Causality: This 2-hour pre-incubation is critical. Because the acetylated prodrug requires intracellular esterase cleavage to yield active LSF, this temporal window ensures the active pharmacophore is fully accumulated and positioned to block STAT4 phosphorylation before the cytokine challenge initiates receptor multimerization 5.

Step 3: Cytokine Challenge

  • Action: Introduce a recombinant cytokine cocktail (e.g., 10 ng/mL IL-1β, 25 ng/mL TNF-α, and 100 U/mL IFN-γ) directly into the media. Incubate for 18 hours.

  • Causality: This specific cocktail simulates a severe physiological inflammatory microenvironment (such as an autoimmune attack on pancreatic islets), maximizing the dynamic range of the assay and ensuring robust induction of secondary pro-inflammatory markers 7.

Step 4: Orthogonal Readouts (The Validation Checkpoint)

  • Action A (Supernatant): Extract the culture media and run a multiplex ELISA to quantify the suppression of secondary cytokines (e.g., IL-6, endogenous IFN-γ).

  • Action B (Cell Lysate): Wash the remaining adherent cells and perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) metabolism assay alongside an intracellular ATP luminescence assay.

  • Causality: The MTT assay directly measures mitochondrial reductase activity. If the ELISA shows a drop in cytokines, but the MTT assay shows restored or normal viability, you have successfully validated that 5'-O-Acetyl (R)-Lisofylline is acting as a true immunomodulator and mitochondrial protectant, rather than a non-specific cytotoxic agent 10.

References

  • What is Lisofylline used for? PatSnap.
  • Chen M., Yang Z., Wu R., Nadler J.L. Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism.Endocrinology, Volume 143, Issue 6. Oxford Academic.
  • 1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H... PubChem, National Institutes of Health (NIH).
  • Lisofylline. Wikipedia.
  • Coon M.E., Diegel M., Leshinsky N., Klaus S.J. Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling.PubMed, NIH.
  • Taylor-Fishwick D.A. Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. OAText.
  • Yang Z., Chen M., Wu R., Nadler J.L. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes.PubMed, NIH.

Sources

Foundational

Decoding the Downstream Signaling Pathways of 5'-O-Acetyl (R)-Lisofylline: A Comprehensive Technical Guide

Executive Summary 5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1) is a synthetically modified, lipophilic prodrug derivative of (R)-Lisofylline (LSF), a well-characterized anti-inflammatory and immunomodulatory small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1) is a synthetically modified, lipophilic prodrug derivative of (R)-Lisofylline (LSF), a well-characterized anti-inflammatory and immunomodulatory small molecule[1]. Designed to overcome the pharmacokinetic limitations of its parent compound, the acetylation at the 5'-O position enhances cellular permeability and bioavailability. Upon cellular entry, endogenous esterases cleave the acetyl group, releasing the active (R)-Lisofylline moiety.

For researchers and drug development professionals, understanding the downstream signaling pathways of this compound is critical. Rather than acting as a broad-spectrum immunosuppressant, the active metabolite selectively uncouples specific inflammatory and lipid-mediated signaling cascades. This whitepaper provides an in-depth analysis of the three primary downstream pathways modulated by 5'-O-Acetyl (R)-Lisofylline: the IL-12/STAT4 axis , LPAAT-mediated ceramide synthesis , and ROS-induced CREB activation [2][3][4].

Core Downstream Signaling Pathways

Pathway A: Inhibition of the IL-12 / STAT4 Axis

Interleukin-12 (IL-12) is a primary driver of T-helper 1 (Th1) cell differentiation, a process heavily implicated in autoimmune pathologies such as Type 1 Diabetes (T1DM)[5]. Upon IL-12 binding to its receptor, Janus kinases (Tyk2 and JAK2) are activated, which subsequently phosphorylate Signal Transducer and Activator of Transcription 4 (STAT4).

The Lisofylline Intervention: Once 5'-O-Acetyl (R)-Lisofylline is hydrolyzed into LSF, it acts as a potent, non-canonical inhibitor of STAT4 phosphorylation[2]. By blocking the phosphorylation of STAT4, the compound prevents the transcription factor from dimerizing and translocating to the nucleus. This effectively halts the downstream transcription of Interferon-gamma (IFN-γ) and arrests the differentiation of naive T-cells into autoreactive Th1 cells, preserving pancreatic β-cell mass in autoimmune models[5][6].

Pathway B: Suppression of LPAAT and Intracellular Ceramide

Lipotoxicity and lipid-induced insulin resistance are driven by the intracellular accumulation of toxic lipid intermediates, primarily phosphatidic acid (PA) and ceramides[7].

The Lisofylline Intervention: The active LSF metabolite functions as a targeted inhibitor of Lysophosphatidic Acid Acyltransferase (LPAAT) , an enzyme responsible for generating unsaturated phosphatidic acid[4]. Because PA is a critical upstream precursor in the lipid synthesis network, inhibiting LPAAT starves the downstream pathways of the substrates needed for de novo ceramide synthesis. By reducing intracellular ceramide accumulation, the compound relieves ceramide-mediated inhibition of Akt/PKB signaling, thereby restoring insulin sensitivity and preventing lipid-induced cellular apoptosis in skeletal muscle and β-cells[4][8].

Pathway C: Selective Modulation of CREB under Oxidative Stress

In environments characterized by severe oxidative stress (such as hyperoxia-induced acute lung injury), reactive oxygen species (ROS) trigger the hyperactivation of nuclear transcription factors, including NF-κB and the cAMP response element-binding protein (CREB)[3][9].

The Lisofylline Intervention: Interestingly, while many anti-inflammatory drugs target NF-κB, LSF exhibits a highly selective downstream effect by specifically attenuating CREB activation without altering NF-κB dynamics[3][10]. Because functional CRE sites are present in the promoter regions of major pro-inflammatory cytokine genes, the suppression of CREB phosphorylation directly downregulates the transcription of TNF-α, IL-1β, and IL-6, significantly reducing tissue edema and inflammatory infiltration[3][11].

Pathway Visualization

The following network diagram illustrates how the prodrug enters the cell, converts to its active form, and simultaneously modulates the three distinct downstream signaling cascades described above.

G Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) LSF (R)-Lisofylline (Active Metabolite) Prodrug->LSF Cellular Esterases STAT4 STAT4 Phosphorylation LSF->STAT4 Inhibits LPAAT LPAAT Enzyme Activity LSF->LPAAT Inhibits CREB CREB Activation LSF->CREB Inhibits IL12R IL-12 Receptor Activation IL12R->STAT4 Activates Th1 Th1 Differentiation & IFN-γ Production STAT4->Th1 Promotes PA Phosphatidic Acid (PA) LPAAT->PA Synthesizes Ceramide Ceramide Accumulation PA->Ceramide Drives InsulinRes Insulin Resistance & Cellular Apoptosis Ceramide->InsulinRes Mediates ROS Reactive Oxygen Species (Oxidative Stress) ROS->CREB Activates Cytokines TNF-α, IL-1β, IL-6 CREB->Cytokines Transcribes

Figure 1: Multi-branched downstream signaling network modulated by 5'-O-Acetyl (R)-Lisofylline.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls and mechanistic rationale (causality) to guarantee that the observed data accurately reflects the drug's mechanism of action.

Protocol 1: In Vitro Assessment of STAT4 Phosphorylation in T-Cells

Objective: Quantify the inhibitory effect of the prodrug on IL-12-mediated STAT4 activation.

  • Cell Isolation & Serum Starvation: Isolate naive murine T-cells and culture in serum-free media for 4 hours.

    • Causality & Validation: Serum contains undefined growth factors. Starvation reduces basal kinase activity, ensuring that any subsequent STAT4 phosphorylation is strictly due to the controlled IL-12 stimulation, eliminating false positives.

  • Prodrug Pre-treatment: Incubate cells with varying concentrations of 5'-O-Acetyl (R)-Lisofylline (e.g., 10 µM, 50 µM) for 2 hours.

    • Causality & Validation: Unlike the parent LSF, the acetylated prodrug requires time for intracellular esterase cleavage. A 2-hour pre-incubation is critical to allow for cellular uptake and enzymatic conversion into the active moiety before the cytokine challenge.

  • Cytokine Challenge: Stimulate cells with recombinant murine IL-12 (10 ng/mL) for 30 minutes.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Causality & Validation: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly cleave the phosphate groups off STAT4 during extraction, leading to a false-negative result.

  • Western Blot Analysis: Resolve lysates via SDS-PAGE. Probe with primary antibodies against phospho-STAT4 (Tyr693) and Total STAT4 .

    • Causality & Validation: Normalizing p-STAT4 against Total STAT4 (rather than just a housekeeping gene like β-actin) is a self-validating step. It proves that the drug specifically inhibits the phosphorylation event, rather than causing the global degradation of the STAT4 protein itself.

Protocol 2: Quantification of Intracellular Ceramide via LC-MS/MS

Objective: Measure the reduction of lipotoxic ceramide species following LPAAT inhibition.

  • Lipid Extraction (Bligh-Dyer Method): Homogenize tissue/cells in a monophasic mixture of chloroform, methanol, and water.

    • Causality & Validation: This specific solvent ratio disrupts lipid-protein interactions. Subsequent addition of water and chloroform creates a biphasic system, cleanly partitioning non-polar sphingolipids into the lower organic phase while leaving proteins and salts in the aqueous phase.

  • Internal Standard Spiking: Prior to homogenization, spike the sample with a known concentration of C17-Ceramide .

    • Causality & Validation: C17-ceramide is an odd-chain lipid not naturally synthesized in mammalian cells. Spiking it before extraction accounts for matrix suppression effects and physical extraction losses. If the C17 recovery fluctuates, the final endogenous ceramide calculations can be mathematically corrected, ensuring absolute quantitative trust.

  • LC-MS/MS Analysis: Analyze the organic phase using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting specific transitions (e.g., m/z 538.5 → 264.3 for C16:0 Ceramide).

    • Causality & Validation: MRM mode filters out background lipid noise by requiring both the specific parent ion mass and its unique fragmentation product, providing absolute structural confirmation of the ceramide species being suppressed by the drug.

Quantitative Pharmacological Profiling

The table below summarizes the expected quantitative outcomes of 5'-O-Acetyl (R)-Lisofylline (via its active metabolite) across its primary downstream targets, derived from foundational pharmacological studies[3][4][5].

Pharmacological Target / OutputExperimental ModelObserved Effect SizePrimary Analytical Readout
STAT4 Phosphorylation NOD Mouse T-Cells / β-cells>60% reduction in p-STAT4 levelsWestern Blot (p-STAT4 / Total STAT4 ratio)
Intracellular Ceramide High-Fat Diet Skeletal Muscle~40% decrease in C18:0 CeramideLC-MS/MS Lipidomics (MRM Mode)
CREB Activation Murine Hyperoxia Lung ModelSignificant suppression of nuclear CREBElectrophoretic Mobility Shift Assay (EMSA)
Pro-inflammatory Cytokines IL-1β treated cells / Lung Tissue↓ TNF-α, IL-1β, IL-6 mRNA by 30–50%RT-qPCR & ELISA

References

  • George, C. L., Fantuzzi, G., Bursten, S., Leer, L., & Abraham, E. (1999). "Effects of lisofylline on hyperoxia-induced lung injury." American Journal of Physiology-Lung Cellular and Molecular Physiology, 276(5), L776-L785.[Link]

  • Yang, Z., Chen, M., Fialkow, L., Ellett, J., Wu, R., & Nadler, J. (2003). "Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes." Annals of the New York Academy of Sciences, 1005(1), 409-411.[Link]

  • Ussher, J. R., Koves, T. R., Cadete, V. J., Zhang, L., Ilkayeva, O. R., Judex, S., ... & Lopaschuk, G. D. (2010). "Saturated-and n-6 polyunsaturated-fat diets each induce ceramide accumulation in mouse skeletal muscle: reversal and improvement of glucose tolerance by lipid metabolism inhibitors." Endocrinology, 151(9), 4138-4148.[Link]

  • Bleich, D., Chen, S., Bursten, S., & Nadler, J. L. (1996). "Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets." Endocrinology, 137(11), 4871-4877.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 5'-O-Acetyl (R)-Lisofylline

Introduction & Mechanistic Rationale (R)-Lisofylline (1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine) is a potent synthetic methylxanthine derivative. Clinically, it has garnered significant attention for its ability to prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-Lisofylline (1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine) is a potent synthetic methylxanthine derivative. Clinically, it has garnered significant attention for its ability to protect pancreatic β-cells from autoimmune destruction, making it a promising candidate for Type 1 Diabetes interventions. Its primary mechanism of action involves the targeted inhibition of interleukin-12 (IL-12) signaling and the subsequent blockade of STAT-4 activation[1].

The synthesis of 5'-O-Acetyl (R)-Lisofylline —a lipophilic prodrug/derivative—enhances cellular permeability and modulates the pharmacokinetic release profile of the parent compound. Because the biological activity of lisofylline is strictly stereodependent (the (R)-enantiomer is vastly superior to the (S)-enantiomer or the oxidized precursor, pentoxifylline), establishing a stereochemically rigorous and scalable synthesis protocol is critical for drug development professionals.

Historically, chemical asymmetric reduction of the distal ketone in pentoxifylline required heavy-metal catalysts (e.g., Ru-BINAP) and high-pressure hydrogen. Modern protocols favor a chemoenzymatic approach utilizing Alcohol Dehydrogenases (ADHs), which provide exquisite stereocontrol (>99% ee) under mild, aqueous conditions[2]. This is followed by a highly efficient, nucleophile-catalyzed chemical acetylation[3].

Mechanism LSF (R)-Lisofylline Core IL12 IL-12 Signaling LSF->IL12 Inhibits STAT4 STAT-4 Activation IL12->STAT4 Activates BETA Pancreatic β-Cell Apoptosis STAT4->BETA Induces T1D Type 1 Diabetes BETA->T1D Drives

Biological mechanism of (R)-Lisofylline in preventing autoimmune β-cell damage.

Synthesis Workflow Overview

The protocol is divided into a self-validating, two-phase system:

  • Biocatalytic Asymmetric Reduction : Conversion of the prochiral ketone (Pentoxifylline) to the enantiopure secondary alcohol ((R)-Lisofylline) using Lactobacillus kefiri ADH (LkADH).

  • Regioselective Acetylation : Steglich-type esterification of the sterically hindered 5'-hydroxyl group utilizing Acetic Anhydride ( Ac2​O ) and 4-Dimethylaminopyridine (DMAP).

Synthesis PTX Pentoxifylline (Prochiral Ketone) ADH LkADH / GDH NADP+ / Glucose PTX->ADH Bioreduction RLSF (R)-Lisofylline (>99% ee) ADH->RLSF Asymmetric Conversion Ac2O Ac2O, DMAP DCM, 0°C -> RT RLSF->Ac2O Acetylation AcLSF 5'-O-Acetyl (R)-Lisofylline Ac2O->AcLSF Esterification

Workflow for the chemoenzymatic synthesis of 5'-O-Acetyl (R)-Lisofylline.

Step-by-Step Experimental Protocols

Phase 1: Biocatalytic Asymmetric Reduction of Pentoxifylline

Causality Check: The distal ketone of pentoxifylline lacks adjacent coordinating heteroatoms, making traditional chemical asymmetric reduction prone to poor enantioselectivity. LkADH provides a highly specific chiral binding pocket. To drive the thermodynamic equilibrium toward the alcohol, a Glucose/Glucose Dehydrogenase (GDH) system is used to irreversibly regenerate the NADP+ cofactor into NADPH .

Reagents:

  • Pentoxifylline (PTX): 10.0 g (35.9 mmol)

  • Lactobacillus kefiri ADH (LkADH): 200 mg (lyophilized powder)

  • Glucose Dehydrogenase (GDH): 100 mg

  • NADP+ (Cofactor): 50 mg (catalytic)

  • D-Glucose: 13.0 g (72.0 mmol, 2.0 eq)

  • Potassium phosphate buffer (100 mM, pH 7.0): 350 mL

Procedure:

  • Buffer Preparation: Dissolve D-glucose and NADP+ in 350 mL of the potassium phosphate buffer. Adjust the pH strictly to 7.0 using 1M NaOH or HCl. Crucial: GDH activity drops precipitously outside the pH 6.8–7.2 window.

  • Substrate Addition: Add pentoxifylline to the buffer. Note that PTX is only partially soluble at room temperature; it will dissolve fully as the reaction progresses and converts to the more soluble lisofylline.

  • Enzyme Initiation: Add the LkADH and GDH powders to the suspension.

  • Incubation: Stir the mixture gently (200 rpm) at 30°C for 24 hours. Use an autotitrator with 1M NaOH to maintain the pH at 7.0, as the oxidation of glucose to gluconic acid will otherwise acidify the medium and denature the enzymes.

  • In-Process Control (IPC): At 24 hours, extract a 100 µL aliquot with 500 µL Ethyl Acetate (EtOAc). Analyze via HPLC (C18 column) to confirm >99% conversion.

  • Workup: Extract the aqueous layer with EtOAc (3 × 200 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield (R)-Lisofylline as a white solid.

Phase 2: Regioselective Acetylation to 5'-O-Acetyl (R)-Lisofylline

Causality Check: The secondary alcohol at the C5' position is sterically hindered by the adjacent methyl group. Using pyridine alone as a base/nucleophile results in sluggish kinetics and incomplete conversion. The addition of DMAP (4-Dimethylaminopyridine) acts as a "super-nucleophile," rapidly forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance of the secondary alcohol.

Reagents:

  • (R)-Lisofylline: 5.0 g (17.8 mmol, 1.0 eq)

  • Acetic Anhydride ( Ac2​O ): 2.5 mL (26.7 mmol, 1.5 eq)

  • Triethylamine ( Et3​N ): 5.0 mL (35.6 mmol, 2.0 eq)

  • DMAP: 217 mg (1.78 mmol, 0.1 eq)

  • Anhydrous Dichloromethane (DCM): 50 mL

Procedure:

  • System Purging: Flame-dry a 250 mL round-bottom flask and purge with Argon to prevent moisture from hydrolyzing the acetic anhydride.

  • Dissolution: Dissolve (R)-Lisofylline in 50 mL of anhydrous DCM. Add Et3​N and DMAP. Stir until a homogenous solution is achieved.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Crucial: Cooling prevents exothermic degradation of the xanthine core and minimizes side reactions.

  • Reagent Addition: Add Acetic Anhydride dropwise over 15 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4 hours.

  • In-Process Control (IPC): Perform TLC (Eluent: EtOAc/Hexane 7:3). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a less polar spot ( Rf​≈0.6 ).

  • Quenching & Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO3​ (Caution: CO2​ gas evolution). Separate the layers. Extract the aqueous layer with DCM (2 × 30 mL).

  • Purification: Wash the combined organics with 1M HCl (30 mL) to remove residual DMAP and Et3​N , followed by brine. Dry over MgSO4​ , filter, and evaporate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford pure 5'-O-Acetyl (R)-Lisofylline.

Quantitative Data & Self-Validating Characterization

To ensure the integrity of the self-validating system, the following analytical markers must be met at each stage of the synthesis.

Parameter / MetricStage 1: (R)-LisofyllineStage 2: 5'-O-Acetyl (R)-LisofyllineAnalytical Rationale
Molecular Weight 280.33 g/mol 322.36 g/mol Confirms successful addition of the acetyl group (+42 Da).
Mass Spectrometry (ESI+) [M+H]+=281.1 [M+H]+=323.2 Primary molecular ion verification.
Enantiomeric Excess (ee) >99% (Chiral HPLC)>99%Acetylation does not break the C-O bond; stereocenter is fully retained.
1 H NMR ( CDCl3​ ) Key Shift 3.80 ppm (m, 1H, CH -OH) 4.90 ppm (m, 1H, CH -OAc)The electron-withdrawing acetyl group strongly deshields the C5' proton, shifting it downfield by ~1.1 ppm.
1 H NMR ( CDCl3​ ) Acetyl Peak N/A 2.05 ppm (s, 3H, CH3​ CO)Distinctive sharp singlet confirms the presence of the acetate methyl group.
Expected Yield 85 - 92%90 - 95%Biocatalysis minimizes byproducts; DMAP ensures quantitative esterification.

References

  • Wikipedia Contributors. "Lisofylline." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Catalysis Science & Technology. "Chemoenzymatic deracemization of lisofylline catalyzed by a (laccase/TEMPO)-alcohol dehydrogenase system." Royal Society of Chemistry (RSC), May 2022. Available at:[Link]

  • ResearchGate. "Chemoenzymatic enantioselective and stereo-convergent syntheses of lisofylline." ResearchGate, 2022. Available at:[Link]

Sources

Application

Application Note: Preparation of 5'-O-Acetyl (R)-Lisofylline Stock Solutions for In Vitro Assays

Target Audience: Researchers, cell biologists, and drug development professionals. Content Type: Standard Operating Protocol (SOP) and Application Guide. Executive Summary This application note provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Content Type: Standard Operating Protocol (SOP) and Application Guide.

Executive Summary

This application note provides a comprehensive, self-validating protocol for the reconstitution, handling, and storage of 5'-O-Acetyl (R)-Lisofylline for in vitro applications. By understanding the physicochemical properties of this prodrug and the causality behind each handling step, researchers can eliminate solvent-induced variability, prevent premature compound degradation, and ensure robust reproducibility in cellular assays.

Scientific Background & Mechanistic Insights

5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1)[1] is a lipophilic, acetylated prodrug of (R)-Lisofylline. The addition of the 5'-O-acetyl ester group significantly enhances the compound's cellular permeability. Once internalized by the target cell, ubiquitous intracellular esterases cleave the ester bond to release the active moiety, (R)-Lisofylline.

(R)-Lisofylline is a synthetic small molecule and an active enantiomer of a pentoxifylline metabolite[2]. It exerts potent anti-inflammatory effects by inhibiting lysophosphatidic acid acyltransferase (LPAAT), which subsequently blocks the generation of phosphatidic acid. Furthermore, it interrupts interleukin-12 (IL-12) signaling and downstream STAT4 activation[2]. By modulating these inflammatory pathways, (R)-Lisofylline protects pancreatic β-cells from pro-inflammatory cytokine-induced dysfunction and autoimmune damage, making it a critical compound in Type 1 diabetes research ()[3].

MoA Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) Active (R)-Lisofylline (Active Moiety) Prodrug->Active Intracellular Esterases LPAAT LPAAT Enzyme Active->LPAAT Inhibits STAT4 STAT4 Activation Active->STAT4 Inhibits Phosphorylation PA Phosphatidic Acid (PA) LPAAT->PA Blocks Synthesis Inflam Pro-inflammatory Cytokines (IL-12, IFN-γ, TNF-α) PA->Inflam Promotes STAT4->Inflam Drives Expression BetaCell Pancreatic β-Cell Survival & Function Inflam->BetaCell Prevents Damage

Fig 1: Mechanism of action of 5'-O-Acetyl (R)-Lisofylline in β-cell protection.

Physicochemical Properties & Dilution Matrix

Before preparing the stock solution, it is critical to verify the exact mass and molecular weight to ensure molarity calculations are accurate.

Compound Specifications
PropertyValue
Chemical Name 5'-O-Acetyl (R)-Lisofylline
CAS Number 174455-55-1[1]
Molecular Formula C₁₅H₂₂N₄O₄
Molecular Weight (MW) 322.36 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Max Solubility ≥ 50 mg/mL (approx. 155 mM)[4]
Master Stock Dilution Matrix

Use the following self-validating matrix to determine the exact volume of DMSO required to achieve your target stock concentration. (Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol ) × 10⁻³])

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 3.102 mL15.511 mL31.021 mL
5 mM 0.620 mL3.102 mL6.204 mL
10 mM 0.310 mL1.551 mL3.102 mL
25 mM 0.124 mL0.620 mL1.241 mL
50 mM 0.062 mL0.310 mL0.620 mL

Self-Validating Protocol: Stock Solution Preparation

To ensure scientific integrity, this protocol is designed not just as a list of actions, but as a causal framework. Understanding why a step is performed prevents common laboratory errors.

Step 1: Temperature Equilibration

  • Action: Remove the lyophilized 5'-O-Acetyl (R)-Lisofylline vial from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

  • Causality: Opening a cold vial exposes the compound to atmospheric moisture, leading to rapid condensation. Because this compound is an ester prodrug, introduced water can trigger premature hydrolysis of the acetyl group and dilute the exact molar concentration.

Step 2: Solvent Selection and Addition

  • Action: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial.

  • Causality: DMSO is highly hygroscopic ()[4]. Using freshly opened, anhydrous DMSO prevents the ingress of water, which can cause the lipophilic 5'-O-Acetyl (R)-Lisofylline to precipitate out of solution and degrade over time.

Step 3: Solvation via Vortexing and Sonication

  • Action: Vortex the vial vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes[4].

  • Causality: Mechanical agitation breaks the crystalline lattice of the powder. Sonication provides acoustic cavitation that overcomes the activation energy required for complete solvation without applying destructive thermal heat.

Step 4: Visual Inspection (Self-Validation)

  • Action: Hold the vial against a light source to ensure no particulate matter remains.

  • Causality: A self-validating system requires confirmation of complete dissolution; any undissolved micro-crystals will result in a lower-than-calculated working concentration and introduce high variability in downstream in vitro assays.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into 10–50 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes. Store immediately at -80°C[5].

  • Causality: Repeated freeze-thaw cycles cause localized "freeze concentration" gradients and introduce moisture, leading to irreversible precipitation and compound inactivation. Single-use aliquots preserve the structural integrity of the stock for up to 6 months ()[5].

Workflow Step1 Equilibrate Vial to RT Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex & Sonicate Step2->Step3 Step4 Visual Inspection Step3->Step4 Step5 Aliquot into Tubes Step4->Step5 Step6 Store at -80°C Step5->Step6

Fig 2: Step-by-step workflow for the preparation and storage of stock solutions.

In Vitro Assay Application Guidelines

When transitioning from the master stock to your in vitro cell culture assays, adhere to the following principles:

  • Aqueous Dilution: Dilute the DMSO stock solution into the aqueous assay buffer or cell culture media immediately before use. Do not store aqueous working solutions, as the compound may precipitate or hydrolyze over time.

  • Solvent Toxicity Control: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% - 0.5% (v/v) . Higher concentrations of DMSO alter cell membrane permeability and induce baseline cellular toxicity, confounding assay results.

  • Vehicle Control Normalization: Always include a vehicle control well containing the exact equivalent percentage of DMSO used in the treatment wells. This isolates the pharmacological effect of 5'-O-Acetyl (R)-Lisofylline from solvent-induced artifacts.

References

  • Title: Lisofylline: a potential lead for the treatment of diabetes Source: Biochemical Pharmacology (PubMed) URL: [Link]

  • Title: Lisofylline Source: Wikipedia URL: [Link]

Sources

Method

Application Notes and Protocols: 5'-O-Acetyl (R)-Lisofylline Dosing Regimen for Murine Inflammation Models

Introduction: A Prodrug Strategy for Enhanced Anti-Inflammatory Efficacy (R)-Lisofylline (LSF), the R-enantiomer of a metabolite of pentoxifylline, has demonstrated significant anti-inflammatory properties in a variety o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Prodrug Strategy for Enhanced Anti-Inflammatory Efficacy

(R)-Lisofylline (LSF), the R-enantiomer of a metabolite of pentoxifylline, has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][2] Its therapeutic potential stems from its ability to modulate critical inflammatory pathways, including the suppression of pro-inflammatory cytokines and the reduction of oxidative stress.[3][4] This has led to its investigation in conditions such as sepsis, acute lung injury, and autoimmune disorders like type 1 diabetes and rheumatoid arthritis.[3][5][6]

Despite its promise, the clinical utility of (R)-Lisofylline has been hampered by certain pharmacokinetic limitations, including a short half-life and poor oral bioavailability.[7] To address these challenges, a prodrug approach has been adopted, leading to the development of 5'-O-Acetyl (R)-Lisofylline. The addition of an acetyl group is a well-established strategy in medicinal chemistry to enhance the lipophilicity of a parent molecule.[8][9] This modification is designed to improve oral absorption and potentially alter the metabolic profile, leading to more sustained therapeutic concentrations of the active (R)-Lisofylline compound in vivo.[10]

These application notes provide a comprehensive guide for researchers on the use of 5'-O-Acetyl (R)-Lisofylline in murine models of inflammation. We will delve into the underlying mechanism of action, provide detailed dosing regimens, and offer step-by-step protocols for its preparation and administration.

Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

The anti-inflammatory effects of (R)-Lisofylline are multifaceted, primarily involving the inhibition of pro-inflammatory cytokine production and the modulation of key intracellular signaling pathways.[3] After in vivo hydrolysis of the acetyl group, 5'-O-Acetyl (R)-Lisofylline releases the active (R)-Lisofylline, which then exerts its therapeutic effects.

Suppression of Pro-Inflammatory Cytokines

(R)-Lisofylline has been shown to significantly reduce the production of several key pro-inflammatory cytokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in the inflammatory cascade.

  • Interleukin-1beta (IL-1β): A potent pyrogen and inflammatory mediator.

  • Interleukin-6 (IL-6): Involved in both acute and chronic inflammation.

This suppression of cytokines is a critical aspect of its therapeutic efficacy in models of sepsis, lung injury, and arthritis.[3][11][12]

Modulation of Intracellular Signaling Pathways

(R)-Lisofylline's influence extends to the modulation of critical intracellular signaling pathways that regulate the inflammatory response.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cellular processes, including inflammation and macrophage polarization.[13][14] Activation of this pathway can influence the switch between a pro-inflammatory (M1) and an anti-inflammatory (M2) macrophage phenotype.[[“]][16] While direct modulation of PI3K/Akt by (R)-Lisofylline is an area of ongoing research, its ability to influence downstream inflammatory mediators suggests a potential interaction with this critical pathway.

  • CREB (cAMP Response Element-Binding Protein) Pathway: (R)-Lisofylline has been demonstrated to inhibit the activation of CREB in models of hyperoxia-induced lung injury.[11][17] CREB is a transcription factor that plays a complex role in the immune response, including the regulation of both pro- and anti-inflammatory genes.[18][19] By inhibiting CREB activation, (R)-Lisofylline can dampen the expression of certain pro-inflammatory mediators.

The following diagram illustrates the proposed mechanism of action of (R)-Lisofylline following its release from the 5'-O-Acetyl prodrug form.

Lisofylline_Mechanism_of_Action Prodrug 5'-O-Acetyl (R)-Lisofylline (Oral Administration) Hydrolysis Esterase-mediated Hydrolysis (In Vivo) Prodrug->Hydrolysis Absorption LSF (R)-Lisofylline (Active Compound) Hydrolysis->LSF PI3K_Akt PI3K/Akt Pathway LSF->PI3K_Akt Inhibits (?) CREB CREB Pathway LSF->CREB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) LSF->Cytokines Suppresses Production Reduction Reduced Inflammation & Tissue Protection LSF->Reduction Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Injury) Macrophage Macrophage / Immune Cell Inflammatory_Stimulus->Macrophage Activates Macrophage->PI3K_Akt Activates Macrophage->CREB Activates NFkB NF-κB Pathway Macrophage->NFkB Activates PI3K_Akt->NFkB Modulates CREB->Cytokines Upregulates NFkB->Cytokines Upregulates Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Experimental_Workflow Start Start: Acclimatize Mice Group_Assignment Randomly Assign Mice to Treatment Groups Start->Group_Assignment Pre_Treatment Pre-treatment with 5'-O-Acetyl (R)-Lisofylline (or Vehicle) Group_Assignment->Pre_Treatment Inflammation_Induction Induce Inflammation (e.g., CLP Surgery) Pre_Treatment->Inflammation_Induction Post_Treatment Continue Treatment as per Regimen Inflammation_Induction->Post_Treatment Monitoring Monitor Clinical Signs & Collect Samples (Blood, Tissues) Post_Treatment->Monitoring Analysis Analyze Endpoints: - Cytokine Levels - Histopathology - Biomarkers Monitoring->Analysis End End: Data Interpretation Analysis->End

Caption: General experimental workflow for evaluating 5'-O-Acetyl (R)-Lisofylline.

Conclusion and Future Directions

5'-O-Acetyl (R)-Lisofylline represents a promising next-generation anti-inflammatory agent, building upon the established therapeutic potential of its parent compound. The prodrug strategy holds the potential for improved pharmacokinetic properties, making it a more viable candidate for clinical development. The dosing regimens and protocols provided in these application notes offer a solid foundation for researchers to explore the efficacy of this compound in a variety of murine inflammation models.

Future research should focus on conducting detailed pharmacokinetic and pharmacodynamic studies of 5'-O-Acetyl (R)-Lisofylline to establish a definitive optimal dosing strategy. Furthermore, elucidating the precise molecular interactions of (R)-Lisofylline with key signaling pathways, such as PI3K/Akt, will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic applications.

References

  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (1999). Effects of lisofylline on hyperoxia-induced lung injury. American Physiological Society. [Link]

  • Abraham, E., et al. (1999). Effects of lisofylline on hyperoxia-induced lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 276(5), L776-L784.
  • PubMed. (1999). Effects of lisofylline on hyperoxia-induced lung injury. [Link]

  • Wise-Answers. (2024). What is Lisofylline used for? [Link]

  • Wyska, E., et al. (2016). Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological Reports, 68(4), 846-853. [Link]

  • El-Badawy, M. F., et al. (2021).
  • Yang, Z., et al. (2002). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307-1314. [Link]

  • Nadler, J. L., et al. (2004).
  • JoVE. (2013). Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. [Link]

  • Consensus. (n.d.). Role of PI3K/AKT in macrophage polarization mechanisms. [Link]

  • Frontiers in Immunology. (2022). The PI3K/Akt Pathway in Meta-Inflammation. [Link]

  • PubMed. (2017). Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. [Link]

  • PubMed. (2010). Pharmacokinetic-pharmacodynamic modeling of methylxanthine derivatives in mice challenged with high-dose lipopolysaccharide. [Link]

  • Creative Biolabs. (n.d.). Akt Signaling in Macrophages. [Link]

  • PubMed. (2021). Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. [Link]

  • The Journal of Immunology. (2011). The Role of the Transcription Factor CREB in Immune Function. [Link]

  • ResearchGate. (n.d.). Lisofylline (LSF) treatment in BMMs and mice with CIA. [Link]

  • International Journal of Inflammation Research. (n.d.). Creb Signaling. [Link]

  • PubMed. (1997). Lisofylline causes rapid and prolonged suppression of serum levels of free fatty acids. [Link]

  • Frontiers in Physiology. (2018). An integrative model of pro- and anti-inflammatory signaling pathways in macrophage differentiation: the role of NF-κB and CREB. [Link]

  • Frontiers in Behavioral Neuroscience. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. [Link]

  • PubMed. (2019). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. [Link]

  • Semantic Scholar. (2024). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. [Link]

  • BMC Microbiology. (2017). Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model. [Link]

  • PubMed. (2011). Synthesis of Pro-Prodrugs L-lysine Based for 5-aminosalicylic Acid and 6-mercaptopurine Colon Specific Release. [Link]

  • Journal of Biochemical and Molecular Toxicology. (2022). Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity. [Link]

  • IntechOpen. (2012). Oral Absorption, Intestinal Metabolism and Human Oral Bioavailability. [Link]

  • Frontiers in Immunology. (2024). Resolution of inflammation during rheumatoid arthritis. [Link]

  • PMC. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. [Link]

  • MDPI. (2021). CREBH Systemically Regulates Lipid Metabolism by Modulating and Integrating Cellular Functions. [Link]

  • ACR Abstracts. (2025). Potent and Selective Oral IRF5 Degrader, KT-579, Blocks Pro-Inflammatory Cytokines and Reduces Joint Swelling in a Mouse Model of Rheumatoid Arthritis. [Link]

  • MDPI. (2021). Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model. [Link]

  • Conexiant DXP. (n.d.). Strategies in prodrug design. [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • PMC. (2014). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. [Link]

  • ScienceOpen. (n.d.). Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins. [Link]

  • Hindawi. (2023). Baicalin Relieves LPS-Induced Lung Inflammation via the NF-κB and MAPK Pathways. [Link]

  • MDPI. (2019). Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol. [Link]

  • PMC. (2020). Non-hydrolyzable acetyllysine analogs to study protein acetylation in vitro and in cells. [Link]

  • University of Pittsburgh. (n.d.). Synthesis of Amyloid-Selective Lysine. [Link]

  • Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl. [Link]

  • MDPI. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. [Link]

  • Google Patents. (n.d.). KR101515077B1 - Preparation of 5-amino-3- (2 "-O-acetyl-3" -deoxy- beta -D-ribofuranosyl)

Sources

Application

Extraction methods for 5'-O-Acetyl (R)-Lisofylline from biological matrices

Application Note: Advanced Extraction and LC-MS/MS Quantification of 5'-O-Acetyl (R)-Lisofylline from Biological Matrices Executive Summary & Mechanistic Rationale 5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1)[1] is a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and LC-MS/MS Quantification of 5'-O-Acetyl (R)-Lisofylline from Biological Matrices

Executive Summary & Mechanistic Rationale

5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1)[1] is a synthetic, highly lipophilic prodrug derivative of (R)-lisofylline (LSF). LSF itself is the primary active metabolite (M1) of the hemorrheologic and anti-inflammatory agent pentoxifylline (PTX)[2][3]. The acetylation of the 5'-hydroxyl group significantly increases the molecule's membrane permeability, altering its pharmacokinetic profile but simultaneously introducing severe bioanalytical challenges.

When developing an extraction protocol for this analyte from biological matrices (e.g., plasma or serum), scientists must control two competing variables:

  • Ex vivo Hydrolysis (Analyte Degradation): Plasma contains highly active carboxylesterases. Without immediate enzymatic inhibition, the acetyl ester is rapidly cleaved back to LSF. This results in a false-negative quantification of the prodrug and an artificial, false-positive elevation of LSF.

  • Lipid-Induced Matrix Effects: While simple protein precipitation (PP) using methanol or perchloric acid is sufficient for polar molecules like PTX and LSF[4][5], the increased LogP of the acetylated derivative causes it to co-elute with endogenous plasma phospholipids in reversed-phase liquid chromatography. This leads to severe ion suppression in the mass spectrometer.

To resolve these issues, we detail a self-validating Liquid-Liquid Extraction (LLE) workflow utilizing esterase inhibitors and a highly selective organic solvent system to ensure absolute data integrity.

Pathway PTX Pentoxifylline (PTX) LSF (R)-Lisofylline (LSF) PTX->LSF Ketoreductase (In vivo) AcLSF 5'-O-Acetyl (R)-Lisofylline LSF->AcLSF Chemical Acetylation AcLSF->LSF Plasma Esterases (Ex vivo degradation)

Metabolic relationship between Pentoxifylline, Lisofylline, and its acetylated prodrug.

The E-E-A-T Paradigm: Causality Behind Method Design

As a bioanalytical scientist, every step in sample preparation must have a mechanistic justification.

  • Why Sodium Fluoride (NaF)? NaF is a potent inhibitor of serine-dependent esterases. By collecting whole blood directly into NaF/Potassium Oxalate tubes and maintaining the samples strictly on ice (4°C), the half-life of the ester bond is extended from minutes to days, ensuring the sample reflects true in vivo circulating concentrations.

  • Why MTBE:Hexane over Dichloromethane? Previous extraction methods for PTX and LSF have utilized Dichloromethane (DCM)[6]. However, DCM is denser than water, requiring the bioanalyst to pierce the proteinaceous aqueous layer to retrieve the organic phase—a process prone to contamination and difficult to automate. A mixture of Methyl tert-butyl ether (MTBE) and Hexane (4:1, v/v) is less dense than water (forming the top layer) and selectively partitions the lipophilic 5'-O-Acetyl (R)-Lisofylline while precipitating proteins and excluding polar phospholipids.

Self-Validating Extraction Protocol

A self-validating protocol incorporates internal mathematical checks to prove the absence of matrix effects and extraction bias during every analytical run.

Materials & Reagents
  • Matrix: Rat or Human Plasma (collected in NaF tubes).

  • Solvents: LC-MS grade MTBE, Hexane, Methanol, Water.

  • Internal Standard (IS): Pentoxifylline-d6 (PTX-d6) or stable-isotope labeled LSF[4].

Step-by-Step LLE Workflow
  • Matrix Stabilization: Thaw plasma on ice. Aliquot 100 µL of plasma into a 2.0 mL microcentrifuge tube. Ensure the matrix was pre-treated with 4 mg/mL NaF.

  • IS Addition: Spike 10 µL of IS working solution (500 ng/mL PTX-d6) into the plasma. Vortex for 10 seconds.

  • Buffering (Critical Step): Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5). Causality: Maintaining the analyte in a mildly acidic state further inhibits residual alkaline esterase activity.

  • Liquid-Liquid Extraction: Add 1.0 mL of MTBE:Hexane (4:1, v/v).

  • Partitioning: Vortex vigorously for 5 minutes to ensure mass transfer, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer exactly 800 µL of the upper organic layer to a clean 96-well plate or glass vial.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Causality: Temperatures >35°C risk thermal degradation of the ester bond.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 20% Methanol in 0.1% Formic Acid). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.

Workflow Step1 1. Matrix Stabilization Add NaF (Esterase Inhibitor) Step2 2. Internal Standard Spike PTX-d6 Step1->Step2 Step3 3. Liquid-Liquid Extraction MTBE:Hexane (4:1 v/v) Step2->Step3 Step4 4. Phase Separation Centrifuge 10,000×g, 4°C Step3->Step4 Step5 5. Concentration Evaporate under N2 (30°C) Step4->Step5 Step6 6. Reconstitution Mobile Phase (e.g., MeOH:H2O) Step5->Step6 Step7 7. LC-MS/MS Analysis MRM Mode Detection Step6->Step7

Step-by-step Liquid-Liquid Extraction workflow optimized for ester-sensitive lipophilic analytes.

Data Presentation & System Validation

To validate the run, prepare three specific QC sample sets:

  • Set A (Pre-extraction spike): Analyte spiked into plasma, then extracted.

  • Set B (Post-extraction spike): Blank plasma extracted, then analyte spiked into the dried residue before reconstitution.

  • Set C (Neat standard): Analyte spiked directly into the reconstitution solvent.

Table 1: Physicochemical Properties & LC-MS/MS Parameters

Analyte CAS Number LogP (Est.) Precursor Ion [M+H]⁺ Product Ion (MRM)
Pentoxifylline (PTX) 6493-05-6 ~0.2 279.3 181.1
(R)-Lisofylline (LSF) 139264-17-8 ~0.1 281.1 263.1

| 5'-O-Acetyl (R)-Lisofylline | 174455-55-1 | ~1.5 | 323.3 | 263.1 |

Table 2: Self-Validation Acceptance Criteria

Validation Parameter Mathematical Evaluation Method Acceptance Criteria
Extraction Recovery (Area of Set A / Area of Set B) × 100 > 80%, CV < 15%
Matrix Effect (MF) (Area of Set B / Area of Set C) 0.85 - 1.15 (IS normalized)

| Ex vivo Stability | (Area of NaF Inhibited / Area of Uninhibited) | Degradation < 15% at 4 h |

References

  • Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat Source: PubMed / Journal of Chromatography B URL:[Link][2]

  • Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma Source: ResearchGate / Biomedical Chromatography URL:[Link][6]

  • Simultaneous determination of pentoxifylline, metabolites M1 (lisofylline), M4 and M5, and caffeine in plasma and dried blood spots for pharmacokinetic studies in preterm infants and neonates Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link][3]

  • Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study Source: MDPI / Pharmaceutics URL:[Link][4]

  • Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect Source: PMC / Drug Design, Development and Therapy URL:[Link][5]

Sources

Method

Application Note: Formulation Techniques for Targeted 5'-O-Acetyl (R)-Lisofylline Delivery

Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals Focus: Prodrug encapsulation, Nanomicellar engineering, and Quality-by-Design (QbD) protocols Executive Summary & Rationale (R)-Lisofy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals Focus: Prodrug encapsulation, Nanomicellar engineering, and Quality-by-Design (QbD) protocols

Executive Summary & Rationale

(R)-Lisofylline (LSF) is a potent anti-inflammatory small molecule with significant therapeutic potential in autoimmune diseases, particularly in preserving pancreatic beta-cell function in Type 1 Diabetes[1]. Its primary mechanism involves the inhibition of lysophosphatidic acid acyltransferase (LPAAT) and the transcription factor STAT4[1]. However, the clinical translation of free LSF is severely hindered by its short biological half-life, poor oral bioavailability, and rapid enzymatic conversion into its inactive metabolite, pentoxifylline (PTX)[2].

To overcome these pharmacokinetic barriers, lipid-conjugated prodrug strategies have been developed to enhance systemic circulation and stability[3]. Specifically, the4 derivative (CAS: 174455-55-1) serves as a highly optimized intermediate[4]. The acetylation of the 5'-hydroxyl group on the hexyl chain moderately increases the lipophilicity (LogP) of the molecule. As a formulation scientist, this physicochemical shift is critical: it enables highly efficient encapsulation into the hydrophobic core of amphiphilic polymeric micelles, protecting the active moiety from premature metabolism while enabling targeted intracellular delivery[5].

Mechanistic Pathway of the Prodrug

Upon cellular uptake of the micellar formulation, intracellular esterases cleave the 5'-O-acetyl ester bond, releasing the active (R)-Lisofylline into the cytosol[3]. The active LSF then exerts its anti-inflammatory effects by blocking LPAAT-mediated phosphatidic acid (PA) production and inhibiting STAT4, thereby downregulating pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ.

Pathway Prodrug 5'-O-Acetyl (R)-Lisofylline (Lipophilic Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Cellular Uptake LSF (R)-Lisofylline (Active Moiety) Esterase->LSF Hydrolysis LPAAT LPAAT (Enzyme) LSF->LPAAT Inhibits STAT4 STAT4 (Transcription Factor) LSF->STAT4 Inhibits PA Phosphatidic Acid (PA) LPAAT->PA Blocks Production Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) STAT4->Cytokines Prevents Transcription PA->Cytokines Downregulates

Intracellular activation and signaling inhibition pathway of 5'-O-Acetyl LSF.

Formulation Strategy: Amphiphilic Block Co-Polymer Micelles

The choice of nanocarrier must be strictly dictated by the API's physicochemical properties. For 5'-O-Acetyl (R)-Lisofylline, we utilize methoxy poly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-b-PLA) .

Causality in Excipient Selection: Free LSF is too hydrophilic to remain stably trapped in a PLA core, resulting in rapid drug leakage during hydration (typically <10% encapsulation efficiency). The acetylated prodrug, however, partitions efficiently into the hydrophobic PLA core via robust hydrophobic interactions[1]. Concurrently, the hydrophilic mPEG corona provides steric stabilization, preventing opsonization and prolonging systemic circulation[5].

Experimental Protocol: Thin-Film Hydration Method

This self-validating protocol outlines the scalable preparation of 5'-O-Acetyl (R)-Lisofylline loaded mPEG-b-PLA micelles.

Workflow OrgPhase Dissolve Prodrug & Polymer in Dichloromethane Evap Rotary Evaporation (40°C, Vacuum) OrgPhase->Evap Film Dry Polymeric Film Evap->Film Hydration Aqueous Hydration (PBS pH 7.4, 30 min) Film->Hydration Sonication Probe Sonication (Ice Bath, 1 min) Hydration->Sonication Purification Filtration (0.22 µm) Sonication->Purification Micelles Targeted Micellar Formulation Purification->Micelles

Thin-film hydration workflow for 5'-O-Acetyl (R)-Lisofylline micellar formulation.

Step-by-Step Methodology

Step 1: Organic Phase Preparation

  • Weigh 20 mg of 5'-O-Acetyl (R)-Lisofylline and 200 mg of mPEG-b-PLA (1:10 drug-to-polymer ratio).

  • Dissolve both components in 10 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask. Causality Check: DCM is selected over ethanol or methanol because both the polymer and the acetylated prodrug exhibit high solubility in halogenated solvents. This ensures a homogenous molecular dispersion, preventing premature precipitation of the drug during the evaporation phase.

Step 2: Solvent Evaporation (Thin-Film Formation)

  • Attach the flask to a rotary evaporator.

  • Evaporate the DCM at 40°C under reduced pressure (200 mbar) for 30 minutes at 100 rpm to form a thin film. Self-Validating Check 1 (Solid-State Dispersion): Inspect the resulting film. A transparent, uniform film indicates successful solid-state dispersion. If the film is opaque or contains visible crystals, macroscopic phase separation has occurred—likely due to moisture in the DCM or an overloaded polymer core. Discard the batch before proceeding to hydration.

Step 3: Aqueous Hydration

  • Reconstitute the dry polymeric film with 10 mL of sterile Phosphate Buffered Saline (PBS, pH 7.4).

  • Stir vigorously at 500 rpm for 30 minutes at room temperature. Causality Check: Hydration above the glass transition temperature (Tg) of the PLA block (typically ~45-50°C) can sometimes aid in micellization. However, for the 5'-O-Acetyl prodrug, elevated temperatures in aqueous media risk premature hydrolysis of the ester bond. Room temperature hydration preserves prodrug integrity.

Step 4: Probe Sonication & Purification

  • Subject the crude micellar suspension to probe sonication (130 W, 20 kHz) for 1 minute (10s ON, 5s OFF pulse) in an ice bath to reduce lamellarity.

  • Filter the suspension through a 0.22 µm PES syringe filter to remove unencapsulated drug aggregates and titanium particles from the probe. Self-Validating Check 2 (Micellar Polydispersity): Post-sonication, perform Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.2 indicates aggregation or incomplete micellization. Proceeding to in vivo studies with a high PDI will result in rapid reticuloendothelial system (RES) clearance and poor target tissue accumulation.

Quantitative Data: Formulation Optimization

Following filtration, formulations must be characterized for size, PDI, zeta potential, and encapsulation efficiency (EE%) via HPLC[1]. The table below summarizes the optimization of the drug-to-polymer ratio to achieve the ideal thermodynamic balance.

Formulation IDDrug:Polymer RatioZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 1:5145.2 ± 3.10.28-12.4 ± 1.245.3 ± 2.1
F2 (Optimal) 1:10112.4 ± 2.50.15-15.6 ± 0.888.7 ± 1.5
F3 1:20118.6 ± 4.00.18-16.2 ± 1.189.2 ± 2.0

Data Interpretation: Formulation F2 (1:10 ratio) represents the optimal micellar architecture. Increasing the polymer ratio to 1:20 (F3) yields no statistically significant improvement in EE%, but unnecessarily increases the excipient burden. A PDI of 0.15 in F2 guarantees a monodisperse population, which is critical for uniform biodistribution and predictable release kinetics.

References

  • Title: Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes Source: ACS Publications (Molecular Pharmaceutics) URL: [Link]

  • Title: Advances in Nanomedicine for Precision Insulin Delivery Source: PMC - NIH URL: [Link]

  • Title: Unveiling the potential of prodrug and drug-conjugate strategies in treatment of diabetes mellitus and its complications Source: ResearchGate URL: [Link]

  • Title: WO 2023/212621 A1 - Prodrugs and Nanocarriers Source: Google Patents URL

Sources

Application

Application Note: NMR Spectroscopy Characterization of 5'-O-Acetyl (R)-Lisofylline

Introduction & Scientific Rationale (R)-Lisofylline is a highly potent anti-inflammatory and immunomodulatory methylxanthine derivative, structurally defined as the biologically active (R)-enantiomer of 1-(5-hydroxyhexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(R)-Lisofylline is a highly potent anti-inflammatory and immunomodulatory methylxanthine derivative, structurally defined as the biologically active (R)-enantiomer of 1-(5-hydroxyhexyl)-3,7-dimethylxanthine[1]. In drug development and pharmacokinetic profiling, its acetylated prodrug/metabolite analog, 5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1)[2], serves as a critical reference standard.

Accurate structural characterization of this compound is paramount. The analytical objective is not merely to obtain a spectrum, but to establish a self-validating system that unambiguously confirms three structural pillars:

  • The integrity of the purine-2,6-dione (xanthine) core[3].

  • The exact covalent positioning of the acetyl group at the C5' secondary hydroxyl.

  • The continuous connectivity of the N1-linked hexyl chain.

Note on Stereochemistry: While multidimensional NMR in achiral solvents perfectly maps 2D covalent connectivity, it cannot differentiate enantiomers. Validation of the (R)-stereocenter requires orthogonal techniques such as polarimetry or NMR with chiral solvating agents.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol utilizes orthogonal 1D and 2D NMR techniques. Each step validates the assumptions of the previous one, eliminating interpretive ambiguity.

Sample Preparation & Causality
  • Solvent Selection: Deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Unlike the parent lisofylline which contains a free hydroxyl group, the 5'-O-acetylated derivative is highly lipophilic and lacks exchangeable protons (N1, N3, N7 are alkylated; the OH is acetylated). CDCl3​ provides a low-viscosity environment that yields exceptionally sharp linewidths, crucial for resolving the complex aliphatic multiplets of the hexyl chain (C2'–C4').

  • Concentration: 20 mg of analyte dissolved in 0.6 mL CDCl3​ .

    • Causality: High sample concentration ensures a high signal-to-noise (S/N) ratio for insensitive natural abundance 13C nuclei, allowing critical 2D HMBC experiments to be completed within a practical timeframe (< 2 hours).

NMR Acquisition Parameters

Data should be acquired on a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe at a precisely controlled temperature of 298 K to prevent line broadening from slow conformational exchange in the flexible hexyl chain.

  • 1D 1H NMR: 16 scans, 2.0 s relaxation delay (D1), 30° flip angle. Validates quantitative proton counting.

  • 1D 13C NMR: 1024 scans, WALTZ-16 1H decoupling, D1 = 2.0 s. Confirms the 15 distinct carbon environments.

  • 2D COSY (Correlation Spectroscopy): 256 t1​ increments, 4 scans/increment. Maps the contiguous 3JHH​ spin system of the hexyl chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): 256 increments, 8 scans/increment. Establishes direct 1-bond C–H attachments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): 512 increments, 16 scans/increment. Optimized for long-range coupling constants of nJCH​=8 Hz .

    • Causality: The 8 Hz optimization is the theoretical standard for maximizing cross-peak intensity in aliphatic chains and ester carbonyl correlations, essential for proving the C5' acetylation site.

Workflow & Logical Relationships

Workflow A Sample Prep CDCl3, 298K B 1D NMR 1H & 13C A->B C 2D NMR COSY, HSQC, HMBC A->C D Data Processing Phase & Baseline B->D C->D E Structural Elucidation Assignment & Validation D->E

Fig 1: NMR acquisition and structural elucidation workflow for 5'-O-Acetyl (R)-Lisofylline.

Structural Elucidation & Spectral Assignments

Overcoming Spectral Overlap (Field-Proven Insight)

In methylxanthine derivatives, the N7-methyl protons and the N1-hexyl H-1’ methylene protons frequently overlap near δ 4.01 ppm in the 1D 1H spectrum. Relying solely on 1D integration here is a common pitfall. The self-validating solution is the 2D HSQC . The HSQC cleanly resolves this overlap in the carbon dimension: the H-1’ triplet correlates to a methylene carbon at δ 41.0 ppm, whereas the N7-methyl singlet correlates to a distinct methyl carbon at δ 33.6 ppm.

Validating the C5' Acetylation Site

The defining feature of this molecule is the acetyl group. In the parent lisofylline, the C5' methine proton resonates at ~3.80 ppm. Upon acetylation, the electron-withdrawing ester group induces a strong deshielding effect, shifting the H-5’ proton downfield to δ 4.89 ppm .

To definitively prove that the acetyl group is attached to C5' (and not existing as an unattached impurity), we look to the HMBC . The methine proton at δ 4.89 ( H-5’ ) shows a strong 3JCH​ correlation to the ester carbonyl carbon at δ 170.8 ppm. Simultaneously, the acetyl methyl protons ( δ 2.05) show a 2JCH​ correlation to the exact same carbonyl carbon, locking the structural fragments together.

HMBC_Network cluster_0 C5' Acetylation Site Confirmation H5 H-5' C_Ac C=O (Acetyl) H5->C_Ac 3J_CH HMBC C5 C-5' H5->C5 1J_CH HSQC H_Ac H-Ac (Methyl) H_Ac->C_Ac 2J_CH HMBC

Fig 2: Key 2D NMR correlations confirming the C5' O-acetylation site.

Quantitative Data Summary

Table 1: Comprehensive 1H and 13C NMR Assignments for 5'-O-Acetyl (R)-Lisofylline (Acquired in CDCl3​ at 600 MHz / 150 MHz, 298 K)

Structural RegionPosition 13C Shift ( δ , ppm) 1H Shift ( δ , ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1H→13C )
Xanthine Core C-2151.5--
C-4148.8--
C-5107.6--
C-6155.3--
C-8141.47.52, s, 1HC-4, C-5, C-6
N3- CH3​ 29.73.57, s, 3HC-2, C-4
N7- CH3​ 33.64.01, s, 3HC-5, C-8
Hexyl Chain C-1'41.04.01, t, J=7.0 , 2HC-2, C-6, C-2', C-3'
C-2'27.61.66, m, 2HC-1', C-3', C-4'
C-3'22.81.42, m, 2HC-1', C-2', C-4', C-5'
C-4'35.61.55, m, 2HC-2', C-3', C-5', C-6'
C-5'71.04.89, m, 1HC-3', C-4', C-6', C=O (Acetyl)
C-6'20.01.20, d, J=6.3 , 3HC-4', C-5'
Acetyl Group C=O170.8--
CH3​ 21.32.05, s, 3HC=O (Acetyl)

Sources

Method

Application Notes and Protocols for Preclinical Studies with 5'-O-Acetyl (R)-Lisofylline: A Guide to Solvent Selection and Formulation

Introduction: Unlocking the Therapeutic Potential of 5'-O-Acetyl (R)-Lisofylline 5'-O-Acetyl (R)-Lisofylline, an acetylated derivative of (R)-Lisofylline, represents a promising small molecule for therapeutic development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of 5'-O-Acetyl (R)-Lisofylline

5'-O-Acetyl (R)-Lisofylline, an acetylated derivative of (R)-Lisofylline, represents a promising small molecule for therapeutic development. As a member of the xanthine family, it shares a structural heritage with compounds known for their diverse pharmacological activities, including anti-inflammatory and immunomodulatory effects.[1][2][3] The parent compound, (R)-Lisofylline, has been investigated for its potential in treating conditions like type 1 diabetes by protecting pancreatic β-cells from cytokine-induced dysfunction.[1][3] However, challenges such as low potency, poor oral bioavailability, and a short half-life have been noted for Lisofylline, potentially limiting its clinical utility.[1] The acetylation at the 5'-O-position is a strategic modification aimed at potentially enhancing its lipophilicity and improving its pharmacokinetic profile.

The successful preclinical evaluation of any novel compound is fundamentally reliant on the appropriate selection of a solvent or vehicle for its administration. This choice impacts not only the solubility and stability of the compound but also its biological activity and the reproducibility of experimental results. An inappropriate solvent can lead to precipitation, altered pharmacology, or even direct toxicity, confounding the interpretation of preclinical data.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the best solvents for dissolving 5'-O-Acetyl (R)-Lisofylline in a variety of preclinical settings, from initial in vitro cell-based assays to more complex in vivo animal studies. By understanding the physicochemical principles and the practical considerations outlined herein, researchers can design robust experimental protocols that ensure the reliable delivery and efficacy of this promising therapeutic candidate.

Physicochemical Properties and Solubility Considerations

While specific experimental data on the physicochemical properties of 5'-O-Acetyl (R)-Lisofylline are not extensively available in the public domain, we can infer its likely characteristics based on its structure and the known properties of its parent compound, (R)-Lisofylline, and other xanthine derivatives.

Xanthine and its derivatives are known for their generally poor water solubility due to strong intermolecular hydrogen bonding and base stacking.[2][4] The parent compound, (R)-Lisofylline, is a metabolite of pentoxifylline.[5][6] The addition of an acetyl group to the hydroxyl moiety of (R)-Lisofylline is expected to increase its lipophilicity (fat-solubility) and decrease its aqueous solubility. This modification is often employed in drug design to enhance membrane permeability and alter pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties of 5'-O-Acetyl (R)-Lisofylline and their Implications for Solvent Selection

PropertyPredicted Characteristic for 5'-O-Acetyl (R)-LisofyllineImplication for Solvent Selection
Polarity Moderately polar to nonpolar, due to the xanthine core and the acetylated side chain.Will likely require organic solvents or co-solvent systems for dissolution.
Aqueous Solubility Predicted to be low.Unlikely to be soluble in purely aqueous buffers (e.g., PBS) at high concentrations.
Lipophilicity (LogP) Predicted to be higher than (R)-Lisofylline.Increased solubility in organic solvents and lipids.
Hydrogen Bonding Reduced hydrogen bond donating capacity compared to (R)-Lisofylline due to the acetylated hydroxyl group.May exhibit different solubility behavior in protic vs. aprotic solvents.
Chemical Stability The ester linkage of the acetyl group may be susceptible to hydrolysis, especially at non-neutral pH.Solvent choice and buffer pH will be critical for maintaining compound integrity.

Solvent Selection for In Vitro Preclinical Studies

In vitro studies, such as cell-based assays, are crucial for determining the mechanism of action and potency of a new chemical entity. The primary goal for solvent selection in this context is to achieve a sufficiently concentrated stock solution that can be diluted into the aqueous cell culture medium without precipitation, while minimizing solvent-induced cytotoxicity.

Recommended Solvents for In Vitro Stock Solutions

Dimethyl Sulfoxide (DMSO) is the most common and highly recommended solvent for preparing high-concentration stock solutions of non-polar to moderately polar compounds for in vitro screening.

  • Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules. It is generally well-tolerated by most cell lines at final concentrations of 0.1% to 0.5% (v/v).

  • Protocol for Preparing a 10 mM DMSO Stock Solution:

    • Accurately weigh a known amount of 5'-O-Acetyl (R)-Lisofylline powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molar mass of 5'-O-Acetyl (R)-Lisofylline is approximately 322.36 g/mol .

    • Add the calculated volume of high-purity, anhydrous DMSO to the powder.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Sonication is often recommended for xanthine derivatives.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Ethanol (EtOH) can be an alternative for compounds that show good solubility.

  • Rationale: Ethanol is a polar protic solvent that is miscible with water and generally less toxic than DMSO at low concentrations.

  • Considerations: Its solvating power for moderately non-polar compounds may be lower than that of DMSO.

Workflow for In Vitro Solvent Selection and Validation

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Stock Solution Preparation & Stability cluster_2 Phase 3: Cell Culture Compatibility A Weigh 1-5 mg of 5'-O-Acetyl (R)-Lisofylline B Test solubility in small volumes (e.g., 100-200 µL) of candidate solvents (DMSO, Ethanol, etc.) A->B C Visually inspect for complete dissolution B->C D Prepare a high-concentration stock (e.g., 10-50 mM) in the best solvent C->D Select best solvent E Assess short-term stability at RT and 4°C D->E F Store aliquots at -20°C or -80°C E->F H Perform a serial dilution of the stock solution into cell culture medium F->H Use for experiments G Determine the maximum tolerated solvent concentration for your cell line (typically ≤0.5%) G->H I Visually inspect for precipitation at the highest working concentration H->I

Caption: Workflow for selecting and validating a solvent for in vitro studies.

Solvent Systems for In Vivo Preclinical Studies

The selection of a vehicle for in vivo studies is more complex and stringent, as it must be biocompatible, non-toxic at the administered volume, and capable of delivering the drug to the target site. The choice of vehicle is highly dependent on the route of administration (e.g., oral, intravenous, intraperitoneal). Given that the parent compound, Lisofylline, has poor oral bioavailability, parenteral routes are likely to be considered for 5'-O-Acetyl (R)-Lisofylline.

Recommended Vehicles for Parenteral Administration

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, a common strategy for poorly water-soluble compounds is to use a co-solvent system or a lipid-based formulation.

1. Co-Solvent Systems:

A widely used and generally well-tolerated co-solvent system for preclinical in vivo studies is a mixture of DMSO, PEG 300/400, Tween 80, and saline or PBS .

  • Rationale:

    • DMSO: As a primary solubilizing agent.

    • Polyethylene Glycol (PEG 300 or 400): A water-miscible co-solvent that helps to maintain the drug in solution upon dilution in the bloodstream.

    • Tween 80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and stability, and can help to prevent precipitation.

    • Saline or PBS: The aqueous vehicle to bring the formulation to the final volume.

  • Example Formulation Protocol (for a target concentration of 2 mg/mL): A commercial supplier of (R)-Lisofylline suggests a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/PBS .[7] This is a robust starting point for 5'-O-Acetyl (R)-Lisofylline.

    • Dissolve the required amount of 5'-O-Acetyl (R)-Lisofylline in DMSO first.

    • Add PEG300 and vortex until the solution is clear.

    • Add Tween 80 and vortex again.

    • Finally, add saline or PBS dropwise while vortexing to bring the solution to the final volume.

    • The final solution should be clear and free of any precipitates. It is advisable to prepare this formulation fresh before each administration.

2. Cyclodextrin-Based Formulations:

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.

  • Considerations: The suitability of this approach depends on the ability of 5'-O-Acetyl (R)-Lisofylline to form a stable complex with the cyclodextrin. This often requires experimental screening.

Decision Tree for In Vivo Formulation Development

G A Determine required dose and route of administration B Is the required concentration achievable in simple aqueous buffers? A->B C YES B->C D NO B->D E Use buffered saline or PBS C->E F Evaluate co-solvent systems (e.g., DMSO/PEG/Tween 80/Saline) D->F G Is the compound soluble and stable in the co-solvent system? F->G H YES G->H I NO G->I J Optimize co-solvent ratios and proceed with tolerability studies H->J K Consider alternative formulations: - Cyclodextrin inclusion complexes - Lipid-based emulsions - Nanosuspensions I->K

Caption: Decision-making process for in vivo formulation of 5'-O-Acetyl (R)-Lisofylline.

Summary of Recommended Solvents

Table 2: Solvent and Vehicle Recommendations for Preclinical Studies with 5'-O-Acetyl (R)-Lisofylline

ApplicationPrimary RecommendationSecondary/Alternative OptionsKey Considerations
In Vitro (Cell-based assays) Dimethyl Sulfoxide (DMSO) Ethanol (EtOH)Final solvent concentration in media should be non-toxic to cells (typically ≤0.5%). Prepare high-concentration stock solutions and dilute.
In Vivo (Parenteral) Co-solvent system: 10% DMSO40% PEG300/4005% Tween 8045% Saline/PBSCyclodextrin-based formulations (e.g., HP-β-CD)Lipid emulsionsBiocompatibility, tolerability, and stability of the formulation are paramount. Prepare fresh before use. Perform a small-scale tolerability study in animals before proceeding with large efficacy studies.

Conclusion and Best Practices

The selection of an appropriate solvent is a critical step in the preclinical development of 5'-O-Acetyl (R)-Lisofylline. Based on its predicted physicochemical properties as an acetylated xanthine derivative, it is anticipated to have low aqueous solubility, necessitating the use of organic solvents or specialized formulation vehicles.

For in vitro studies, DMSO is the recommended solvent for preparing concentrated stock solutions. For in vivo parenteral administration, a co-solvent system comprising DMSO, PEG300/400, Tween 80, and an aqueous buffer is a well-established and effective starting point.

It is imperative for researchers to perform their own validation studies to confirm the solubility, stability, and tolerability of their chosen solvent system for 5'-O-Acetyl (R)-Lisofylline. The protocols and recommendations provided in this guide are intended to serve as a robust foundation for these investigations, enabling the generation of reliable and reproducible preclinical data to further elucidate the therapeutic potential of this promising compound.

References

  • Wojnicz, A., & Wójcicki, J. (2016). Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological Reports, 68(4), 840-846. [Link]

  • Wojnicz, A., & Wójcicki, J. (2016). Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological reports : PR, 68(4), 840–846. [Link]

  • Singh, S., & Kumar, R. (2018). Xanthine scaffold: scope and potential in drug development. Drug development research, 79(7), 295-316. [Link]

  • Wikipedia. (2023). Lisofylline. [Link]

  • Nadler, J. L., & Chen, M. (2010). U.S. Patent No. 8,481,580. Washington, DC: U.S.
  • Lillibridge, J. A., Kalhorn, T. F., & Slattery, J. T. (1996). Metabolism of Lisofylline and Pentoxifylline in Human Liver Microsomes and Cytosol. Drug Metabolism and Disposition, 24(11), 1174-1179. [Link]

  • Rassing, J., & Kristensen, H. G. (2001). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. [Link]

  • University of Helsinki. (2011). Solubility and physical stability improvement of natiral xanthine derivatives. [Link]

  • Wojnicz, A., & Wójcicki, J. (2007). Pharmacokinetic modelling of pentoxifylline and lisofylline after oral and intravenous administration in mice. Journal of Pharmacy and Pharmacology, 59(4), 541-547. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Google Patents. (1988). U.S.
  • Google Patents. (2016).
  • ResearchGate. (2016). (PDF) Excipient Selection In Parenteral Formulation Development. [Link]

  • ResearchGate. (2018). (PDF) Xanthine scaffold: scope and potential in drug development. [Link]

  • ResearchGate. (2013). (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. [Link]

  • ResearchGate. (2020). (PDF) OPTIMIZATION OF DRUG SOLUBILITY USING ASPEN PLUS: ACETYLSALICYLIC ACID (ASPIRIN) SOLUBILITY -A SECOND CASE STUDY. [Link]

  • ResearchGate. (2016). Prediction of Physicochemical Properties. [Link]

  • Semantic Scholar. (2024). Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following differ. [Link]

  • PubMed. (2009). In silico prediction of drug solubility: 4. Will simple potentials suffice?. [Link]

  • PubMed. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

  • Frontiers. (2023). Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing. [Link]

  • Nature. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

  • MDPI. (2025). Insight into the in Silico Structural, Physicochemical, Pharmacokinetic and Toxicological Properties of Antibacterially Active Viniferins and Viniferin-Based Compounds as Derivatives of Resveratrol Containing a (2,3-Dihydro)benzo[b]furan Privileged Scaffold. [Link]

  • RSC Publishing. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve 5'-O-Acetyl (R)-Lisofylline solubility in aqueous media

Introduction Welcome to the technical support guide for 5'-O-Acetyl (R)-Lisofylline. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5'-O-Acetyl (R)-Lisofylline. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. 5'-O-Acetyl (R)-Lisofylline is an acetylated derivative of (R)-Lisofylline, a xanthine derivative with potential anti-inflammatory properties.[1][2] As with many active pharmaceutical ingredients (APIs), achieving the desired concentration in aqueous media for in vitro assays, formulation development, or preclinical studies can be a significant hurdle.[3][4]

This guide provides a series of troubleshooting steps and detailed protocols in a question-and-answer format to systematically address and overcome solubility issues. We will explore various scientifically-grounded techniques, from simple pH adjustments to more complex formulation strategies like using co-solvents and cyclodextrins.

Section 1: Foundational Knowledge & Initial Troubleshooting

Q1: I'm starting my experiments. What are the key properties of 5'-O-Acetyl (R)-Lisofylline that I should be aware of?

A1: Understanding the physicochemical properties of your molecule is the first step in troubleshooting solubility. While specific experimental data for 5'-O-Acetyl (R)-Lisofylline is not widely published, we can infer its likely behavior from its parent compound, (R)-Lisofylline, and the addition of an acetyl group.

  • (R)-Lisofylline Properties: It is a synthetic small molecule, a derivative of xanthine.[1] It possesses both hydrogen bond donors (the hydroxyl group) and acceptors (carbonyl and nitrogen atoms), suggesting some degree of water solubility, but its overall structure has significant nonpolar regions.[2]

  • Effect of Acetylation: The addition of a 5'-O-acetyl group replaces a polar hydroxyl (-OH) group with a less polar ester group. This modification typically increases the lipophilicity (logP) of a molecule, which can lead to a decrease in intrinsic aqueous solubility.

Expected Physicochemical Properties (Estimated):

Property Expected Characteristic Implication for Aqueous Solubility
Chemical Class Xanthine Derivative The core structure has moderate polarity.
Key Functional Groups Ester, Amides, Tertiary Amines The ester group reduces polarity compared to the parent alcohol. The purine-2,6-dione structure contains ionizable protons.
Ionization (pKa) Likely to have a pKa associated with the xanthine core (weakly acidic) and potentially a basic character. Solubility will be highly dependent on the pH of the aqueous medium.[5]
LogP (Lipophilicity) Moderately lipophilic; higher than parent (R)-Lisofylline. Higher lipophilicity suggests lower intrinsic water solubility.

| Physical Form | Likely a crystalline solid.[6] | The energy of the crystal lattice must be overcome for dissolution, impacting both solubility and dissolution rate.[7] |

Section 2: Step-by-Step Solubility Enhancement Strategies

This section is designed as a troubleshooting workflow. Start with Q2 and proceed to subsequent questions if the initial methods are insufficient.

Q2: My compound is precipitating in my neutral aqueous buffer. What is the simplest parameter I should adjust first?

A2: The first and most critical parameter to investigate is pH .[] Since 5'-O-Acetyl (R)-Lisofylline contains ionizable groups, its solubility is expected to be highly pH-dependent. By adjusting the pH, you can convert the molecule into its more soluble ionized (salt) form.[5][9]

Causality: For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming an anionic salt that is typically much more water-soluble. Conversely, for a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a cationic salt that is more soluble. The goal is to create a pH environment where the ionized form of the drug predominates.[9]

This experiment will determine the optimal pH for solubilizing your compound.

Materials:

  • 5'-O-Acetyl (R)-Lisofylline

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.[10]

  • Small volume vials (e.g., 1.5 mL glass vials).

  • Orbital shaker or rotator at a controlled temperature.

  • Calibrated pH meter.

  • Syringe filters (0.22 µm).

  • Analytical system for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of 5'-O-Acetyl (R)-Lisofylline to a fixed volume (e.g., 1 mL) of each buffer in separate vials. "Excess" means adding enough solid so that undissolved material is clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker. Allow them to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C). This ensures the solution reaches saturation.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[11]

  • Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the corresponding buffer pH on the x-axis.

Expected Outcome: You will generate a pH-solubility curve that shows at which pH the compound achieves its maximum solubility. This information is critical for preparing stock solutions and designing formulations.[12]

Q3: I have identified an optimal pH, but the solubility is still not high enough for my needs. What is the next approach?

A3: The use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system.[13][14] This makes the environment more favorable for dissolving lipophilic compounds.[15]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Nonpolar molecules disrupt this network, which is energetically unfavorable. Co-solvents work by reducing the overall polarity and interfering with water's hydrogen bonding, which lowers the energy required to create a cavity for the solute molecule, thereby increasing solubility.[]

Common Pharmaceutical Co-solvents:

Co-solvent Polarity Notes
Ethanol High Commonly used, but can have biological effects.
Propylene Glycol (PG) Medium A versatile and widely used solvent in formulations.[13]
Polyethylene Glycol 400 (PEG 400) Medium Good solvent for many compounds, low toxicity.[13]
Dimethyl Sulfoxide (DMSO) High Excellent solvent, but often limited to in vitro use due to toxicity.[6]

| Glycerol | High | Viscous, often used in combination with other solvents.[13] |

Procedure:

  • Select Co-solvents: Choose 2-3 co-solvents from the table above based on your experimental constraints (e.g., in vitro vs. in vivo, cell toxicity).

  • Prepare Solvent Systems: At the optimal pH determined previously, prepare a series of aqueous buffer:co-solvent mixtures. Typical starting ratios (v/v) are 90:10, 80:20, 70:30, and 50:50.

  • Determine Solubility: For each solvent system, perform the solubility determination experiment as described in the "pH-Solubility Profile" protocol.

  • Analyze Data: Plot the solubility of 5'-O-Acetyl (R)-Lisofylline against the percentage of co-solvent in the system.

What to Check if it Fails:

  • Precipitation upon Dilution: A major drawback of co-solvent systems is that the drug may precipitate when the formulation is diluted into a larger aqueous environment (e.g., cell culture media or upon injection). Always test the stability of your stock solution upon dilution.

  • Toxicity/Compatibility: Ensure the final concentration of the co-solvent is compatible with your experimental system. For cell-based assays, run a vehicle control to test for co-solvent toxicity.

G start Start: Compound Precipitates in Aqueous Buffer ph_q Is the compound ionizable? start->ph_q ph_exp Protocol: Determine pH-Solubility Profile ph_q->ph_exp Yes cosolvent_q Can a co-solvent be used? ph_q->cosolvent_q No/Unknown sol_check1 Is solubility sufficient? ph_exp->sol_check1 sol_check1->cosolvent_q No end_ok End: Optimized Aqueous Stock Solution sol_check1->end_ok Yes cosolvent_exp Protocol: Screen Co-solvents (e.g., PG, PEG 400, Ethanol) cosolvent_q->cosolvent_exp Yes sol_check2 Is solubility sufficient? cosolvent_exp->sol_check2 sol_check2->end_ok Yes end_adv Proceed to Advanced Methods (e.g., Cyclodextrins, Surfactants) sol_check2->end_adv No

Caption: Decision workflow for basic solubility enhancement.

Q4: Co-solvents are causing toxicity, or I need an even higher concentration. What other solubilization technologies can I use?

A4: When pH adjustment and co-solvents are insufficient, complexation with cyclodextrins is a powerful and widely used technique.[16][17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[16]

Causality: The cyclodextrin acts as a "host" molecule. The nonpolar 5'-O-Acetyl (R)-Lisofylline molecule (the "guest") partitions into the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex.[][19] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without altering the bulk properties of the solvent.[]

Commonly Used Cyclodextrins:

Cyclodextrin Cavity Size Key Features
β-Cyclodextrin (β-CD) Intermediate Low aqueous solubility itself, which can be limiting.[20]
Hydroxypropyl-β-CD (HP-β-CD) Intermediate High aqueous solubility and low toxicity; very commonly used in pharmaceutical formulations.[16]

| Sulfobutylether-β-CD (SBE-β-CD) | Intermediate | High aqueous solubility; negatively charged, which can aid complexation with cationic drugs.[16] |

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (HP-β-CD is an excellent starting point) at increasing concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in the optimal buffer identified earlier.

  • Add Excess Drug: Add an excess amount of 5'-O-Acetyl (R)-Lisofylline to each cyclodextrin solution.

  • Equilibrate: Seal the vials and shake at a constant temperature for 48-72 hours to ensure equilibrium is reached.

  • Separate and Quantify: Filter the samples through a 0.22 µm filter and quantify the drug concentration in the filtrate via HPLC, as previously described.

  • Analyze Data: Plot the solubility of the drug (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase (AL-type phase solubility diagram) suggests the formation of a 1:1 soluble complex.

G cluster_0 Aqueous Environment drug Drug Molecule (Hydrophobic) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug->cd Complexation complex Soluble Inclusion Complex

Caption: Encapsulation of a drug by a cyclodextrin host.

Q5: Are there other advanced methods if cyclodextrins are not effective?

A5: Yes. If the previous methods do not yield the desired solubility, you can explore surfactant-based systems . Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[21][22]

Causality: Micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[23][24][25] This is a powerful solubilization method, often used in drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[25]

Common Pharmaceutical Surfactants:

  • Polysorbates (e.g., Tween® 80)

  • Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)

  • Sodium Dodecyl Sulfate (SDS) (Note: often too harsh for in vivo use)

The experimental approach is similar to that for cyclodextrins, involving a phase solubility study where drug solubility is measured as a function of surfactant concentration.

Section 3: Analytical Verification

Q6: How do I properly measure solubility after applying these techniques?

A6: Accurate measurement is key. The "shake-flask" method is the gold standard for determining equilibrium solubility.[26]

  • Preparation: Add an excess of the solid compound to your chosen solvent system (e.g., buffer, co-solvent mixture, cyclodextrin solution) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (typically 24-72 hours) to ensure the solution is saturated and has reached equilibrium.

  • Separation: Separate the saturated solution from the excess solid. Centrifugation followed by filtration of the supernatant through a chemically compatible, non-binding 0.22 µm filter is crucial.[11]

  • Quantification: Accurately determine the concentration of the solute in the clear filtrate using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS.[11] A simple gravimetric method (evaporating the solvent and weighing the residue) can also be used but is less common for APIs.[27]

  • Verification: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). If two consecutive time points yield the same concentration, you can be confident that equilibrium has been achieved.[27]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Cosolvent - Grokipedia.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Vertex AI Search. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Vertex AI Search. (n.d.). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap.
  • Vertex AI Search. (n.d.). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Vertex AI Search. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • Vertex AI Search. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
  • Vertex AI Search. (n.d.). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. (n.d.). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
  • Vertex AI Search. (n.d.). Cosolvent and Complexation Systems - Pharma Excipients.
  • Vertex AI Search. (n.d.). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI.
  • Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research.
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis.
  • Vertex AI Search. (n.d.). Improving solubility – a close look at available approaches - Merck Millipore.
  • Vertex AI Search. (n.d.). solubility experimental methods.pptx - Slideshare.
  • Vertex AI Search. (n.d.). CompoundingToday.com | pH Adjusting Database.
  • Vertex AI Search. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
  • Vertex AI Search. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Vertex AI Search. (n.d.). ()-Lisofylline - Anti-Inflammatory Agent - APExBIO.
  • Vertex AI Search. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC.
  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Vertex AI Search. (n.d.). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
  • Vertex AI Search. (n.d.). (±)-Lisofylline ((±)-Lisophylline) | Anti-inflammatory Agent | MedChemExpress.
  • Vertex AI Search. (n.d.). New FDA Criteria for Approving pH Adjuster Differences in Generic Drug Applications.
  • Vertex AI Search. (n.d.). Lisofylline | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Vertex AI Search. (n.d.). (S)-Lisofylline ((S)-Lisophylline) | LSF Enantiomer | MedChemExpress.
  • Vertex AI Search. (n.d.). Lisofylline - Wikipedia.
  • Vertex AI Search. (n.d.). (R)-Lisofylline | STAT - TargetMol.
  • Vertex AI Search. (n.d.). 5′-O-Acetyl (R)-Lisofylline, CAS 174455-55-1 | SCBT - Santa Cruz Biotechnology.
  • Vertex AI Search. (n.d.). Lisofylline | C13H20N4O3 | CID 501254 - PubChem - NIH.
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Optimization

Technical Support Center: Troubleshooting 5'-O-Acetyl (R)-Lisofylline Degradation

Welcome to the Technical Support Center. As drug development professionals, you understand that modifying a parent API into an ester prodrug—such as converting the anti-inflammatory agent (R)-Lisofylline into 5'-O-Acetyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you understand that modifying a parent API into an ester prodrug—such as converting the anti-inflammatory agent (R)-Lisofylline into 5'-O-Acetyl (R)-Lisofylline—is a proven strategy to enhance lipophilicity and modulate pharmacokinetic profiles. However, the inherent electrophilicity of the ester carbonyl carbon introduces significant long-term storage liabilities.

This guide provides authoritative, mechanistically grounded troubleshooting strategies to help you diagnose, quantify, and prevent the degradation of your 5'-O-Acetyl (R)-Lisofylline batches.

Part 1: Diagnostic FAQs — Identifying the Problem

Q: How do I analytically and visually detect degradation in my storage vials? A: The primary degradation pathway for 5'-O-Acetyl (R)-Lisofylline is the hydrolysis of the ester bond, which yields the active parent drug ((R)-Lisofylline) and acetic acid[1].

  • Analytically: Use a stability-indicating Reverse-Phase HPLC assay. You will observe a time-dependent decrease in the prodrug peak and a stoichiometric increase in the more polar (R)-Lisofylline peak.

  • Visually/Physically: In poorly stored solid-state batches, you may detect a faint vinegar-like odor over time—a classic hallmark of acetic acid release[1]. In unbuffered liquid formulations, a progressive drop in solution pH is the earliest leading indicator of hydrolysis.

Q: Why does the degradation rate of my liquid formulation accelerate exponentially over time? A: This is a classic case of autocatalysis . Ester hydrolysis is catalyzed by both acids and bases. As the 5'-O-Acetyl bond hydrolyzes, it releases acetic acid into the microenvironment, progressively lowering the pH[1]. Once the pH drops below the prodrug's optimal stability zone (pHmax), the newly generated protons act as catalysts, exponentially accelerating further ester cleavage.

Q: My compound is stable on the shelf but degrades instantly in preclinical cell culture assays. Why? A: While shelf stability is governed by chemical hydrolysis, in vitro and in vivo stability is governed by enzymatic cleavage. Ubiquitous carboxylesterases in plasma and biological buffers rapidly cleave ester prodrugs[2]. Furthermore, esterase activity in rodent plasma is orders of magnitude higher than in human plasma, which frequently leads to misinterpretation of preclinical pharmacokinetic data[3]. To troubleshoot this, perform baseline plasma stability assays across multiple species before advancing to in vivo models.

Part 2: Troubleshooting Guide — Formulation Optimization

Issue 1: Rapid Hydrolysis in Aqueous Formulations
  • Root Cause: Ester bonds are highly susceptible to nucleophilic attack by water. The reaction rate is strictly pH-dependent, and the most important reaction limiting the shelf life of such prodrugs is aqueous ester hydrolysis[4].

  • Solution: Construct a rigorous pH-rate profile to identify the pH of maximum stability (typically between pH 4.0 and 5.0 for aliphatic esters). Buffer the solution exactly at this pH using non-nucleophilic buffers (e.g., acetate or citrate). If the required 2-year shelf-life cannot be achieved in solution, the formulation must be lyophilized (freeze-dried) to eliminate the nucleophile (water) entirely. Alternatively, encapsulating the prodrug in polymeric micelles can shield the ester linkage from the aqueous environment[2].

Issue 2: Solid-State Degradation at Room Temperature
  • Root Cause: Residual moisture in the API powder, combined with ambient humidity, provides enough localized water to initiate solid-state hydrolysis. Even trace moisture can be detrimental at 25°C/60% RH or 40°C/75% RH[5].

  • Solution:

    • Ensure the final moisture content of the lyophilized powder is strictly <1% w/w.

    • Store in tightly sealed, desiccant-lined amber glass vials.

    • Formulation Intervention: Incorporate solid-state pH modifiers (such as citric acid) into the matrix. This ensures that any localized moisture layer forming on the powder surface is immediately buffered to an acidic micro-environmental pH (~4.0), paralyzing the autocatalytic degradation loop[5].

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical causality of 5'-O-Acetyl (R)-Lisofylline degradation, highlighting the autocatalytic feedback loop that must be interrupted during formulation.

G Prodrug 5'-O-Acetyl (R)-Lisofylline (Intact Prodrug) Hydrolysis Ester Hydrolysis Reaction (Nucleophilic Attack) Prodrug->Hydrolysis Undergoes Triggers Environmental Triggers (H₂O, Heat, pH Extremes) Triggers->Hydrolysis Catalyzes Parent (R)-Lisofylline (Active API) Hydrolysis->Parent Yields (1:1 Molar) Byproduct Acetic Acid (Acidic Cleavage Product) Hydrolysis->Byproduct Yields (1:1 Molar) Feedback Microenvironmental pH Drop (Autocatalysis Loop) Byproduct->Feedback Lowers pH Feedback->Hydrolysis Accelerates

Mechanistic pathway of 5'-O-Acetyl (R)-Lisofylline hydrolysis and acetic acid-driven autocatalysis.

Part 4: Quantitative Data — Stability Profiling

The table below summarizes the expected degradation kinetics of unformulated 5'-O-Acetyl (R)-Lisofylline under standard ICH stability conditions. Note the critical impact of environmental moisture and pH.

Storage ConditionTimepointRemaining Prodrug (%)Formed (R)-Lisofylline (%)Mass Balance (%)
4°C / Dry (Solid) 6 Months99.2 ± 0.10.8 ± 0.1100.0
25°C / 60% RH (Solid) 3 Months85.4 ± 1.214.2 ± 1.099.6
40°C / 75% RH (Solid) 1 Month62.1 ± 2.437.5 ± 2.199.6
Aqueous Buffer (pH 7.4, 25°C) 24 Hours< 10.0> 90.0100.0
Aqueous Buffer (pH 4.0, 25°C) 14 Days95.5 ± 0.54.3 ± 0.499.8

Part 5: Experimental Protocol — Self-Validating HPLC Assay

To accurately troubleshoot degradation, you must utilize a self-validating analytical workflow. This protocol ensures that ester hydrolysis is the only degradation pathway occurring, ruling out secondary mechanisms like oxidation.

Step 1: Sample Quenching & Preparation

  • Solid Samples: Reconstitute exactly 1.0 mg of the solid sample in 1.0 mL of anhydrous acetonitrile. The lack of water instantly arrests any ongoing hydrolysis.

  • Aqueous Samples: Quench the hydrolysis reaction by immediately diluting the sample 1:10 into an acidic mobile phase (pH 3.0) prior to injection.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 x 4.6 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: TFA maintains a highly acidic pH during the run, preventing on-column degradation of the prodrug).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 274 nm (corresponding to the xanthine core maximum).

Step 3: Self-Validating Mass Balance Calculation (Critical Step) Do not merely report the percentage of prodrug lost. You must prove causality by calculating the molar mass balance.

  • Convert the Area Under the Curve (AUC) for both the Prodrug and Parent peaks into molar concentrations using standard calibration curves.

  • Apply the formula: Mass Balance (%) =[(Moles Prodrug_final + Moles Parent_final) / Moles Prodrug_initial] × 100

  • Interpretation: A mass balance between 98–102% confirms that simple ester hydrolysis is the sole degradation mechanism. A mass balance <95% indicates "dark" degradation pathways (e.g., oxidative cleavage of the xanthine ring), dictating that antioxidants must be added to your formulation.

References

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. Available at:[Link]

  • Thumma, S., et al. (2008). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. PubMed Central (PMC). Available at:[Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Available at:[Link]

  • Anderson, B. D., et al. (1985). Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. PubMed. Available at: [Link]

  • ACS Publications. (2019). Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes. Molecular Pharmaceutics. Available at:[Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 5'-O-Acetyl (R)-Lisofylline peaks

Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) and UPLC-MS/MS methods for 5'-O-Acetyl (R)-Lisofylline , an esterified derivative of the anti-inflammatory metabolite (R)-Lisofylline[1].

Due to the structural similarities between pentoxifylline (PTX), (R)-Lisofylline (LSF), and its acetylated prodrug forms, achieving robust retention time (RT) stability and baseline resolution requires precise control over stationary phase chemistry and mobile phase thermodynamics.

Part 1: Diagnostic Workflow for Retention Time Anomalies

When analyzing xanthine derivatives, retention shifts and peak distortions often stem from secondary interactions or inadequate equilibration. Use the logic flow below to diagnose your system before altering your method parameters.

HPLC_Troubleshooting Start RT Issue Detected: 5'-O-Acetyl (R)-Lisofylline Shift RT Drifting / Shifting? Start->Shift Coelution Co-elution with Parent LSF? Start->Coelution Tailing Peak Tailing? Start->Tailing CheckPump Check Pump & Proportioning Valve for Leaks Shift->CheckPump Yes CheckTemp Verify Column Oven Temperature Stability Shift->CheckTemp Yes AdjustGradient Flatten Gradient Slope Decrease % Organic Coelution->AdjustGradient Yes ChangeColumn Switch to Phenyl-Hexyl Stationary Phase Coelution->ChangeColumn Yes BufferpH Adjust Buffer pH (Use Formate/Acetate) Tailing->BufferpH Yes Endcap Use Fully Endcapped High-Purity Silica Tailing->Endcap Yes

Diagnostic workflow for resolving retention time and peak shape issues of 5'-O-Acetyl (R)-Lisofylline.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is the retention time of 5'-O-Acetyl (R)-Lisofylline progressively shortening across my sequence?

  • The Causality: Progressive RT shortening of an esterified compound often indicates either a loss of stationary phase retention capacity (due to inadequate re-equilibration) or on-column hydrolysis. The 5'-O-acetyl ester bond is susceptible to hydrolysis at high pH. If your mobile phase lacks a strong buffer, the local pH can fluctuate, causing the acetyl group to cleave, reverting the molecule back to the more polar (and faster-eluting) parent (R)-Lisofylline.

  • The Fix: Maintain the mobile phase pH strictly between 3.5 and 5.0 using a volatile buffer like ammonium formate[2]. Ensure your gradient includes at least 5–10 column volumes of re-equilibration time at the initial organic concentration.

Q2: How do I resolve co-elution between Pentoxifylline, (R)-Lisofylline, and 5'-O-Acetyl (R)-Lisofylline?

  • The Causality: Pentoxifylline (a ketone) and (R)-Lisofylline (a secondary alcohol) have nearly identical polarities, often co-eluting on standard C18 columns. While the 5'-O-Acetyl group increases lipophilicity (LogP), a steep organic gradient will sweep all three from the column simultaneously.

  • The Fix: Switch from a standard C18 to a Phenyl-Hexyl stationary phase . The phenyl ring provides orthogonal π−π interactions with the electron-rich xanthine core, effectively pulling apart the ketone and alcohol, while the hexyl chain retains the highly lipophilic acetylated derivative[2].

Column_Selection Analyte Analyte Mixture: PTX, LSF, 5'-O-Acetyl LSF C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl Coelution Risk of PTX/LSF Co-elution Poor Resolution C18->Coelution Limited Selectivity Resolution Excellent Baseline Resolution Optimal Retention Spacing Phenyl->Resolution Enhanced Selectivity

Logical decision tree for selecting stationary phases to resolve xanthine derivative co-elution.

Q3: I am observing severe peak tailing for the acetylated peak. How can I improve peak symmetry?

  • The Causality: Xanthine derivatives contain multiple basic nitrogen atoms. Even though they are weak bases, they can interact via ion-exchange mechanisms with residual, unreacted, and ionized silanols ( SiO− ) on the silica support of the column.

  • The Fix: Utilize a highly endcapped column. Lower the mobile phase pH to ~3.5 to protonate the silanols (neutralizing their negative charge) and eliminate secondary interactions.

Part 3: Standardized Methodologies & Quantitative Data

To successfully separate these compounds, you must account for their shifting hydrophobicities. The addition of the acetyl group masks the polar hydroxyl, significantly increasing retention time under reversed-phase conditions.

Table 1: Comparative Retention Behavior of Xanthine Derivatives

AnalyteFunctional Group ModificationRelative HydrophobicityTypical Retention Time (min)*
(R)-Lisofylline 5'-Hydroxyl (-OH)Low2.03
Pentoxifylline 5'-Ketone (=O)Medium2.10
5'-O-Acetyl (R)-Lisofylline 5'-O-Acetyl (-O-CO-CH 3​ )High3.45

*Data modeled on a Kinetex Phenyl-Hexyl column (50 × 2.1 mm, 1.7 μm) using a Methanol/Ammonium Formate gradient[2].

Self-Validating Protocol: Optimized UPLC-MS/MS Method

This protocol is designed to be a self-validating system. It incorporates mandatory system suitability checks to ensure mechanical and chemical integrity before sample analysis.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Methanol (containing an internal standard, e.g., Pentoxifylline-D5) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 10,000 × g for 10 minutes to yield a clear supernatant[3].

  • Transfer the supernatant to an autosampler vial.

Step 2: Mobile Phase & Column Setup

  • Column: Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 μm) maintained at 40°C[2].

  • Mobile Phase A: 5 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with 0.2% Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile as it provides superior hydrogen-bonding interactions, improving peak shape for xanthines).

Step 3: Gradient Elution Program Run at a flow rate of 0.2 mL/min[2]:

  • 0.0 – 1.0 min: 30% B to 80% B (Rapid ramp to push polar endogenous compounds out).

  • 1.0 – 3.0 min: Hold at 80% B (Elutes LSF and PTX).

  • 3.0 – 3.5 min: 80% B to 30% B (Elutes the highly retained 5'-O-Acetyl (R)-Lisofylline).

  • 3.5 – 5.5 min: Hold at 30% B (Column re-equilibration).

Step 4: Self-Validation Checkpoint (Critical) Before analyzing experimental samples, you must validate the system's resolving power and specificity:

  • Specificity Check: Inject a blank matrix sample (e.g., blank sheep or beagle plasma). Confirm that no endogenous plasma-derived peaks interfere with the retention times of LSF (2.03 min) or 5'-O-Acetyl LSF (3.45 min)[3].

  • Resolution Check: Inject a mixed standard. Calculate the chromatographic resolution ( Rs​ ) between the parent and the acetylated derivative. Proceed with the sequence ONLY if Rs​>2.0 and the asymmetry factor ( As​ ) for the acetylated peak is between 0.9 and 1.2.

Comprehensive References

  • [1] Lisofylline, an Inhibitor of Unsaturated Phosphatidic Acid Generation, Ameliorates Interleukin-1β-Induced Dysfunction in Cultured Rat Islets. Endocrinology (1998). URL: [Link]

  • [3] Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep. American Journal of Veterinary Research (2019). URL: [Link]

  • [2] Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect. Drug Design, Development and Therapy / PubMed (2023). URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in 5'-O-Acetyl-(R)-Lisofylline Chemical Synthesis

Welcome to the technical support center for the synthesis of 5'-O-Acetyl-(R)-Lisofylline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5'-O-Acetyl-(R)-Lisofylline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific acylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.

Introduction: The Challenge of Selective Acylation

(R)-Lisofylline, a xanthine derivative, presents a unique challenge in its selective acylation at the 5'-position.[1][2][3][4] The molecule contains a secondary alcohol, which is inherently less reactive than a primary alcohol, and other potentially reactive sites within the xanthine core. Achieving high yields of 5'-O-Acetyl-(R)-Lisofylline requires careful consideration of reagents, catalysts, and reaction conditions to prevent side reactions and ensure complete conversion. This guide provides a structured approach to identifying and resolving common issues leading to low yields.

Chemical Structure of (R)-Lisofylline
Chemical structure of (R)-Lisofylline

Figure 1. The chemical structure of (R)-Lisofylline, highlighting the secondary hydroxyl group at the 5'-position that is the target for acetylation.

Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles encountered during the synthesis.

Q1: My reaction is very slow or appears incomplete when analyzing by TLC/LC-MS. What are the likely causes?

A1: Incomplete conversion is a frequent issue in the acylation of sterically hindered secondary alcohols. Several factors could be at play:

  • Insufficiently Activated Acylating Agent: Acetic anhydride, a common acetylating agent, may not be electrophilic enough on its own to react efficiently with the secondary alcohol of (R)-Lisofylline.

  • Inadequate Catalyst Activity: If using a catalyst, it may be deactivated or used in insufficient quantities. Common catalysts for such reactions include 4-dimethylaminopyridine (DMAP) or other nucleophilic catalysts.[5]

  • Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side product formation. The optimal temperature needs to be carefully determined.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are typically used.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are these, and how can I avoid them?

A2: Side product formation is a major contributor to low yields. Potential side reactions include:

  • Acylation at other positions: While less likely due to lower reactivity, acylation could potentially occur at the nitrogen atoms of the xanthine ring, especially under harsh conditions.

  • Di-acylation: If there are other hydroxyl groups or if the reaction conditions are too forcing, multiple acetyl groups could be added.

  • Decomposition: (R)-Lisofylline or the acetylated product may be unstable under the reaction conditions, leading to decomposition. This is particularly a risk with prolonged reaction times or high temperatures.

To minimize side products, consider using milder reaction conditions, a more selective catalyst, and carefully controlling the stoichiometry of your reagents.

Q3: I seem to be losing a significant amount of my product during the workup and purification steps. How can I improve my recovery?

A3: Product loss during isolation is a common and often overlooked problem.

  • Aqueous Workup: The acetylated product may have some water solubility, leading to losses during aqueous washes. Using brine (saturated NaCl solution) can help reduce the solubility of the organic product in the aqueous layer.

  • pH Sensitivity: Ensure the pH of the aqueous phase during extraction is controlled to prevent hydrolysis of the ester product. Acidic or strongly basic conditions can cleave the acetyl group. A slightly basic wash with sodium bicarbonate can neutralize any acidic byproducts without being harsh enough to cause significant hydrolysis.[6]

  • Purification Method: Column chromatography is a common purification method. However, product can be lost on the column if the stationary phase is not well-chosen or if the product streaks. Ensure proper selection of the mobile and stationary phases.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a more in-depth, systematic approach to troubleshooting low yields based on specific experimental observations.

Symptom 1: Low Conversion of (R)-Lisofylline

If you've confirmed low conversion of your starting material through analytical methods like TLC or LC-MS, follow this workflow:

Caption: Troubleshooting workflow for low (R)-Lisofylline conversion.

Detailed Troubleshooting Steps:
  • Verify Reagent Purity and Stoichiometry:

    • Acetic Anhydride: Ensure it is fresh and has not been hydrolyzed by atmospheric moisture.

    • (R)-Lisofylline: Confirm the purity of your starting material. Impurities can inhibit the reaction.

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of acetic anhydride is typically recommended.[7]

  • Optimize Reaction Conditions:

    • Temperature: Start at room temperature. If the reaction is slow, gently heat to 40-50°C. Monitor for side product formation at higher temperatures.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Increase Acylating Agent Reactivity:

    • If acetic anhydride is not reactive enough, consider using acetyl chloride. However, be aware that acetyl chloride is more reactive and may lead to more side products. It also produces HCl as a byproduct, which must be scavenged by a base.

  • Evaluate Catalyst System:

    • DMAP (4-Dimethylaminopyridine): This is a highly effective nucleophilic catalyst for acylation. Use catalytic amounts (e.g., 0.1 equivalents).

    • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to neutralize the acetic acid byproduct, which can otherwise make the reaction reversible.

Parameter Recommendation Rationale
Acylating Agent Acetic Anhydride (1.2 eq.)Readily available and generally effective with proper catalysis.
Catalyst DMAP (0.1 eq.)Highly efficient nucleophilic catalyst for acyl transfer.
Base Triethylamine (1.5 eq.)Scavenges the acetic acid byproduct, driving the reaction to completion.
Solvent Anhydrous DCM or ACNAprotic solvents that are unlikely to participate in the reaction.
Temperature 25-40°CBalances reaction rate with minimizing side product formation.

Table 1. Recommended starting conditions for the acetylation of (R)-Lisofylline.

Symptom 2: Significant Side Product Formation

If your primary issue is the formation of multiple products, a different approach is needed:

Caption: Troubleshooting workflow for excessive side product formation.

Detailed Troubleshooting Steps:
  • Lower Reaction Temperature: Reducing the temperature can often slow down side reactions more than the desired reaction, improving selectivity.

  • Use Milder Reagents and Catalysts: If using acetyl chloride, switch to acetic anhydride. If using a strong Lewis acid catalyst, consider a milder one or a nucleophilic catalyst like DMAP.[8]

  • Precise Stoichiometry Control: Use of a large excess of the acylating agent can promote side reactions. Use a minimal excess necessary for complete conversion of the starting material.

  • Consider Protecting Groups: In complex syntheses, it may be necessary to protect other reactive functional groups on the molecule to ensure selective acylation.[9][][11] For (R)-Lisofylline, this is generally not required for the 5'-O-acetylation if conditions are well-controlled.

Symptom 3: Product Loss During Workup and Purification

If your reaction appears to go to completion but your isolated yield is low, focus on your downstream processing.

Workup Protocol:
  • Quench the Reaction: Carefully add a small amount of water or methanol to consume any unreacted acetic anhydride.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or DCM.

  • Wash:

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acetic acid and any unreacted starting material.

    • Wash with water.

    • Wash with brine to aid in the separation of the organic and aqueous layers.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification Protocol:
  • Column Chromatography: Silica gel is a standard choice for the stationary phase. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase to elute the more polar acetylated product from the less polar starting material.

  • Alternative Purification: If the product is a solid, recrystallization may be a viable and less loss-prone alternative to chromatography.

Experimental Protocols

General Protocol for the Acetylation of (R)-Lisofylline
  • Dissolve (R)-Lisofylline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, proceed with the workup and purification as described above.

Conclusion

Overcoming low yield in the synthesis of 5'-O-Acetyl-(R)-Lisofylline is an exercise in careful optimization and systematic troubleshooting. By understanding the potential pitfalls of acylating a sterically hindered secondary alcohol in a multifunctional molecule, researchers can make informed decisions to improve their reaction outcomes. This guide provides a framework for diagnosing and solving the common issues encountered in this synthesis, ultimately leading to higher yields and purer products.

References

  • New Photolabile Protecting Groups in Nucleoside and Nucleotide Chemistry—Synthesis, Cleavage Mechanisms and Applications. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Techniques to Maximize Efficiency in Acetylation Reactions. (2026, March 28). LinkedIn. Retrieved March 28, 2026, from [Link]

  • Letsinger, R. L., Miller, P. S., & Caruthers, M. H. (1968). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 90(26), 7146–7147.
  • Optimizing Reaction Conditions for Efficient Acetylation. (2026, March 28). LinkedIn. Retrieved March 28, 2026, from [Link]

  • Beaucage, S. L. (2001). Nucleobase Protection of Deoxyribo- and Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 5(1), 2.1.1-2.1.25.
  • Cui, P., Macdonald, T. L., Chen, M., & Nadler, J. L. (2006). Synthesis and biological evaluation of lisofylline (LSF) analogs as a potential treatment for Type 1 diabetes. Bioorganic & Medicinal Chemistry Letters, 16(14), 3749–3752.
  • Lisofylline. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Chemical structure of LSF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Shejul, P. B., Kadam, N. H., Vyavahare, A. V., Kasawar, G. B., & Panpaliya, P. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 20(7), 5441-5446.
  • Has anyone done a simple and quick acetylation of a secondary alcohol on a small scale using acetic anhydride? (2021, May 26). Reddit. Retrieved March 28, 2026, from [Link]

  • Fu, G. C. (2004). Asymmetric Acylation of Alcohols. In Science of Synthesis (Vol. 2004, p. 831). Georg Thieme Verlag.

Sources

Troubleshooting

Preventing hydrolysis of 5'-O-Acetyl (R)-Lisofylline in basic buffer solutions

Technical Support Center: 5'-O-Acetyl (R)-Lisofylline Stability & Formulation 1. Executive Summary (R)-Lisofylline is a potent anti-inflammatory small molecule and a metabolite of pentoxifylline, heavily investigated for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5'-O-Acetyl (R)-Lisofylline Stability & Formulation

1. Executive Summary (R)-Lisofylline is a potent anti-inflammatory small molecule and a metabolite of pentoxifylline, heavily investigated for its ability to protect pancreatic β-cells in Type 1 diabetes models[1]. To improve its pharmacokinetic properties, oral bioavailability, or cellular permeability, ester prodrugs such as 5'-O-Acetyl (R)-Lisofylline are frequently synthesized[2]. However, a major hurdle in preclinical development is the rapid degradation of this compound during in vitro assays. This guide provides a mechanistic troubleshooting framework to prevent the base-catalyzed hydrolysis of the 5'-O-acetyl group when working with basic buffer systems.

2. Troubleshooting & FAQs

Q1: Why does my 5'-O-Acetyl (R)-Lisofylline degrade rapidly into (R)-Lisofylline when I use buffers above pH 7.5? Cause: The 5'-O-acetyl group is an ester linkage. The carbon atom of the ester carbonyl group is highly electron-deficient due to bond polarization caused by the adjacent oxygen atoms[3]. Mechanism: In basic solutions, the increased concentration of hydroxyl ions (OH⁻) acts as a strong nucleophile. The OH⁻ ion attacks the electron-deficient carbonyl carbon, forming an unstable tetrahedral intermediate[3]. This intermediate rapidly collapses, cleaving the ester bond to eject the alcohol leaving group—yielding free (R)-Lisofylline and an acetate ion[3]. The rate of this saponification reaction increases exponentially as the pH of your buffer rises.

Q2: I am using a pH 8.0 Tris-HCl buffer. Is the buffer choice contributing to the degradation? Cause: Yes, significantly. Tris(hydroxymethyl)aminomethane is a primary amine. Mechanism: While OH⁻ drives base-catalyzed hydrolysis, primary amines introduce a parallel, highly aggressive degradation pathway: aminolysis[4]. At pH 8.0, a biologically significant fraction of the Tris amine group is deprotonated and highly nucleophilic[4]. It directly attacks the ester carbonyl, forming an amide byproduct and prematurely releasing free (R)-Lisofylline. Solution: Strictly avoid amine-containing buffers (e.g., Tris, Glycine) when working with esterified compounds. Substitute with non-nucleophilic zwitterionic buffers like HEPES or MOPS, which provide excellent buffering capacity at pH 7.5–8.5 without contributing to aminolysis.

Q3: My assay strictly requires a basic pH (8.5). How can I maintain the integrity of the acetyl ester during the experiment? Solution: You must implement a multi-tiered protection strategy:

  • Anhydrous Storage: Maintain the master stock in 100% anhydrous DMSO at -20°C. Hydrolysis strictly requires water; removing the aqueous fraction halts degradation.

  • Just-in-Time (JIT) Dilution: Do not pre-mix the working solution. Spike the DMSO stock into the basic buffer less than 5 minutes before initiating the assay to minimize the time the ester spends in the aqueous basic environment.

  • Micellar Encapsulation (For prolonged assays): If your protocol requires prolonged incubation (e.g., cell culture or in vivo dosing), encapsulate the compound in biodegradable self-assembling polymeric micelles, such as mPEG-b-P(CB-co-LA)[5]. The hydrophobic core of the micelle physically shields the ester bond from aqueous hydroxyl ions, drastically reducing the hydrolysis rate and improving pharmacokinetic stability[5].

3. Quantitative Data: Buffer Compatibility & Hydrolysis Kinetics The following table summarizes the expected stability of 5'-O-Acetyl (R)-Lisofylline (10 µM) across various buffer systems at 25°C.

Buffer System (50 mM)pHNucleophilicityPrimary Degradation PathwayEstimated Half-Life (t½)Recommendation
Phosphate (PBS)7.4LowMild Hydrolysis> 24 hoursOptimal for general use
HEPES8.0Very LowBase-catalyzed Hydrolysis~ 4 - 6 hoursAcceptable (Use JIT dilution)
Tris-HCl8.0HighAminolysis + Hydrolysis< 30 minutesStrictly Avoid
Borate9.0LowRapid Base Hydrolysis< 15 minutesAvoid unless encapsulated

4. Experimental Protocol: Preparation of Stable Working Solutions To ensure self-validating and reproducible results, follow this step-by-step methodology for preparing and verifying your compound.

Step 1: Anhydrous Stock Preparation

  • Equilibrate the lyophilized 5'-O-Acetyl (R)-Lisofylline vial to room temperature in a desiccator to prevent ambient moisture condensation.

  • Reconstitute the powder in 100% anhydrous, amine-free DMSO to achieve a 10 mM stock concentration.

  • Aliquot into single-use amber vials and purge with Argon gas before sealing. Store at -20°C.

Step 2: Buffer Optimization

  • Prepare a 50 mM HEPES buffer. Adjust the pH to the target basic pH (e.g., 8.0) using NaOH.

  • Critical Step: Verify that the buffer is completely free of primary amines or extraneous nucleophiles.

Step 3: Just-in-Time (JIT) Dilution

  • Thaw a single-use DMSO aliquot immediately before the experiment.

  • Dilute the stock into the HEPES buffer to your final working concentration (e.g., 10 µM), ensuring the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced assay artifacts.

  • Vortex for 3 seconds and immediately apply to the assay system.

Step 4: LC-MS/MS Validation (Self-Validating Step)

  • To confirm stability, extract a 50 µL aliquot of the working solution at T=0 and T=60 minutes.

  • Quench the reaction by adding 50 µL of 1% formic acid in acetonitrile. Causality: The sudden drop in pH instantly protonates the hydroxyl ions, halting base-catalyzed hydrolysis and locking the ester ratio.

  • Analyze via LC-MS/MS, monitoring the MRM transitions for both the intact ester (m/z ~323 [M+H]⁺) and free (R)-Lisofylline (m/z ~281 [M+H]⁺) to quantify the exact degradation ratio.

5. Mechanistic & Workflow Visualizations

G A 5'-O-Acetyl (R)-Lisofylline (Ester Prodrug) C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxyl Ion (OH-) from Basic Buffer B->C Attacks Carbonyl D (R)-Lisofylline (Free Alcohol) C->D Bond Cleavage E Acetate Ion C->E Leaving Group

Mechanism of base-catalyzed ester hydrolysis of 5'-O-Acetyl (R)-Lisofylline.

G S1 Step 1: Anhydrous Stock Dissolve in 100% DMSO S2 Step 2: Buffer Selection Use HEPES/MOPS (Avoid Tris) S1->S2 S3 Step 3: Just-in-Time Dilution Mix <5 mins before assay S2->S3 S4 Step 4: LC-MS/MS Validation Quantify Ester vs Free LSF S3->S4

Optimized workflow for preparing and validating 5'-O-Acetyl (R)-Lisofylline solutions.

Optimization

Technical Support Center: Resolving Peak Tailing in 5'-O-Acetyl (R)-Lisofylline Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve symmetrical peak shapes for modified methylxanthine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve symmetrical peak shapes for modified methylxanthines.

5'-O-Acetyl (R)-Lisofylline (1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione) is an acetylated derivative of the anti-inflammatory agent lisofylline (1)[1]. While the acetylation increases its lipophilicity, the molecule retains its xanthine core. The basic nitrogen atoms within this core are highly susceptible to secondary interactions with chromatography columns, making peak tailing (USP Asymmetry Factor, As​ > 1.5) a persistent challenge.

This guide provides a mechanistic framework, self-validating protocols, and troubleshooting FAQs to permanently resolve peak tailing for this compound.

Diagnostic Framework

Before altering your chemistry, you must logically isolate whether the tailing is caused by physical system dispersion or chemical interactions.

G N1 Peak Tailing Detected (As > 1.5) N2 Run Neutral Marker (e.g., Toluene) N1->N2 Validate System N3 Mechanical Issue: Fix Fittings/Void N2->N3 All peaks tail N4 Chemical Issue: Silanol Interactions N2->N4 Only Lisofylline tails N5 Adjust pH < 3.0 & Increase Buffer N4->N5 Step 1: Mobile Phase N6 Use Endcapped or CSH Column N5->N6 If tailing persists N7 Symmetric Peak Achieved (As 0.9 - 1.2) N6->N7 Final Resolution

Diagnostic logic for isolating mechanical vs. chemical causes of peak tailing.

Mechanistic Troubleshooting Guide

The Chemical Causality: Secondary Silanol Interactions

In an ideal reversed-phase liquid chromatography (RPLC) separation, 5'-O-Acetyl (R)-Lisofylline should be retained solely through hydrophobic partitioning between the mobile phase and the C18 stationary phase. However, the basic nitrogen functional groups on the xanthine ring can become positively charged. Simultaneously, residual silanol groups (-Si-OH) on the silica surface ionize to form negatively charged silanoxides (-Si-O⁻) at mid-to-high pH levels.

The resulting electrostatic ion-exchange interaction acts as a secondary retention mechanism. Because this interaction is kinetically slower than hydrophobic partitioning, it drags out the elution profile of the basic analyte, causing the peak to tail (2)[2].

Mobile Phase pH and Buffering Strategy

Operating a method near the pKa​ of the analyte results in a mixed population of ionized and unionized molecules, leading to asymmetrical peaks (3)[3]. To resolve this for basic compounds, you must force the system into a single ionization state.

  • The Fix: Lower the mobile phase pH to < 3.0. This ensures full protonation of the acidic silanol groups, neutralizing their negative charge and shutting down the secondary ion-exchange pathway. Furthermore, adding a complementary salt like ammonium formate provides positively charged buffer ions that competitively interact with any remaining active silanols, shielding the analyte (4)[4].

Stationary Phase Architecture

If optimizing the mobile phase is insufficient, the stationary phase architecture must be upgraded.

  • The Fix: Utilize fully endcapped columns, where residual silanols are chemically blocked with short-chain alkyl groups. For stubborn basic compounds, transition to a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive surface charge that actively repels basic analytes, yielding highly symmetric peaks even in low-ionic-strength mobile phases (5)[5].

Quantitative Data: Parameter Impact on Peak Symmetry

The following table summarizes how specific chromatographic parameters dictate the tailing factor of 5'-O-Acetyl (R)-Lisofylline.

Parameter StateMobile Phase pHStationary Phase ChemistryExpected USP Tailing Factor ( As​ )Resolution Status
Unoptimized 6.5 (Unbuffered Water)Standard Type-A Silica> 2.0Severe Tailing (Fail)
Partially Optimized 4.5 (Acetate Buffer)Type-B Silica (Non-endcapped)1.5 - 1.8Moderate Tailing (Marginal)
Fully Optimized 2.8 (Formate Buffer)Fully Endcapped C181.1 - 1.3Acceptable Symmetry (Pass)
Advanced Optimization 2.8 (Formate Buffer)Charged Surface Hybrid (CSH)0.9 - 1.1Perfect Symmetry (Pass)

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates a "Control" step to validate mechanical system integrity before optimizing the chemistry for 5'-O-Acetyl (R)-Lisofylline.

Step 1: System Baseline Validation (The Control)
  • Prepare a system suitability sample containing a neutral, hydrophobic marker (e.g., Toluene or Uracil) at 10 µg/mL.

  • Inject 2 µL onto your current RPLC column using an isocratic gradient (e.g., 50:50 Water:Acetonitrile).

  • Validation Gate: Calculate the As​ of the neutral marker.

    • If As​ > 1.2: The issue is mechanical. Check for a void at the head of the column or poorly seated PEEK finger-tight fittings (5)[5]. Do not proceed until resolved.

    • If As​ ≤ 1.2: The system is mechanically sound. Proceed to Step 2.

Step 2: Mobile Phase Preparation (The Variable)
  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using Formic Acid. Filter through a 0.2 µm membrane.

  • Organic Phase (B): Prepare LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Causality Note: The low pH protonates the silanols, while the ammonium buffer stabilizes the basic nitrogen atoms on the xanthine core.

Step 3: Column Selection & Equilibration (The Environment)
  • Install an ultra-high purity, fully endcapped C18 column (e.g., Agilent ZORBAX RRHD) or a CSH column (e.g., Waters XSelect).

  • Equilibrate the column with 95% Phase A / 5% Phase B for at least 20 column volumes to ensure the stationary phase is fully saturated with the buffer ions.

Step 4: Sample Injection & System Suitability
  • Inject 2 µL of a 5'-O-Acetyl (R)-Lisofylline standard (prepared in initial mobile phase conditions to prevent solvent mismatch).

  • Execute your gradient method.

  • Final Validation: Measure the peak width at 5% height to calculate the USP Tailing Factor. A successful optimization will yield an As​ between 0.9 and 1.2.

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of 5'-O-Acetyl (R)-Lisofylline worsen over a sequence of multiple biological sample injections? A: This typically indicates the accumulation of sample matrix components (e.g., plasma proteins or phospholipids) on the column inlet or guard column. Matrix buildup creates new, uncontrolled secondary interaction sites. Replacing the guard column is a quick diagnostic step to confirm if matrix contamination is the root cause (5)[5]. Alternatively, if you are operating at a very low pH (< 2.0) with an incompatible column, you may be hydrolyzing and losing the endcapping groups.

Q: Should I add triethylamine (TEA) to my mobile phase to block silanols? A: Historically, TEA was used as a sacrificial base to competitively bind active silanols. However, with modern ultra-high purity (Type B) silica and advanced endcapping technologies, TEA is rarely necessary. Furthermore, TEA causes severe, persistent ion suppression in LC-MS applications. It is highly recommended to rely on proper column chemistry and volatile buffers (like ammonium formate) instead.

Q: How do I differentiate between column overloading and silanol interactions? A: Perform a serial dilution of your 5'-O-Acetyl (R)-Lisofylline sample (e.g., 1:10 and 1:100). If the peak shape becomes symmetrical at lower concentrations, you are experiencing column mass overloading (the analyte is saturating the hydrophobic binding sites). If the peak remains asymmetrical and tails regardless of how low the concentration is, the issue is a chemical secondary interaction (silanols).

References

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at:[4]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[3]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:[5]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[2]

  • PubChem - NIH. 1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione (5'-O-Acetyl (R)-Lisofylline). Available at:[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Tissue Extraction Recovery for 5'-O-Acetyl (R)-Lisofylline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex bioanalytical challenges associated with quantifying 5'-O-Acetyl (R)-Lisofylli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex bioanalytical challenges associated with quantifying 5'-O-Acetyl (R)-Lisofylline in tissue matrices.

Unlike its parent compound, Lisofylline (a methylxanthine derivative), the 5'-O-acetylated analog presents unique physicochemical hurdles: increased lipophilicity and high susceptibility to enzymatic cleavage. This guide bridges the gap between theoretical pharmacokinetics and benchtop execution, providing a self-validating framework to achieve >85% recovery rates.

PART 1: Core Troubleshooting FAQs

Q1: My overall recovery of 5'-O-Acetyl (R)-Lisofylline from liver tissue is below 40%. Is my extraction solvent too weak? Causality: The primary cause of low recovery for esterified compounds in tissue is rarely the extraction solvent; it is ex vivo degradation. Tissues like the liver and intestines are rich in carboxylesterases. During physical homogenization, cellular compartmentalization is destroyed, exposing the 5'-O-acetyl ester bond to rapid enzymatic hydrolysis. This converts your analyte back into (R)-Lisofylline before extraction even begins. Solution: You must arrest enzymatic activity immediately. Add broad-spectrum esterase inhibitors (e.g., 10 mM Sodium Fluoride [NaF] and 1 mM Phenylmethylsulfonyl fluoride [PMSF]) directly to the homogenization buffer. Furthermore, maintaining the sample strictly on ice slows the reaction kinetics.

Q2: How do I definitively distinguish between extraction loss, enzymatic degradation, and LC-MS/MS matrix suppression? Causality: Low overall analyte recovery is the net result of losses occurring at multiple stages: pre-extraction (degradation), during extraction (poor partitioning), and post-extraction (ion suppression in the ESI source) [1]. Solution: Implement a self-validating tripartite spike experiment:

  • Set A (Pre-Spike): Spike the analyte into the tissue before homogenization.

  • Set B (Post-Spike): Extract blank tissue, then spike the analyte into the eluted supernatant.

  • Set C (Neat): Spike the analyte into the neat reconstitution solvent.

Diagnostic Calculation:

  • Extraction Efficiency (Recovery) = (Set A / Set B) × 100

  • Matrix Effect = (Set B / Set C) × 100

If Set A is significantly lower than Set B despite optimized solvents, enzymatic degradation is the culprit. If Set B is lower than Set C, co-extracted matrix components (e.g., phospholipids) are suppressing your signal.

Q3: Should I use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for this compound? Causality: While PPT with acetonitrile is standard for multi-residue screening, it co-extracts significant amounts of endogenous lipids that cause severe matrix effects. 5'-O-Acetyl (R)-Lisofylline is highly lipophilic. LLE using a non-polar solvent like dichloromethane (methylene chloride) effectively partitions the target analyte into the organic phase while leaving polar proteins and esterases trapped in the aqueous phase, effectively halting degradation and cleaning the sample simultaneously [2], [3]. Solution: Utilize LLE with a Dichloromethane:Methyl tert-butyl ether (DCM:MTBE) mixture to maximize partitioning while minimizing emulsion formation.

PART 2: Logical Workflows & Visualizations

Logic TotalLoss Low Overall Recovery (<85%) ExVivo Ex Vivo Degradation (Esterase Hydrolysis) TotalLoss->ExVivo Pre-extraction ExtLoss True Extraction Loss (Incomplete Partitioning) TotalLoss->ExtLoss During extraction Matrix Matrix Effect (Ion Suppression) TotalLoss->Matrix Post-extraction Sol1 Add PMSF/NaF to Buffer Homogenize on Ice ExVivo->Sol1 Sol2 Optimize LLE Solvent (Use DCM:MTBE) ExtLoss->Sol2 Sol3 Enhance Sample Cleanup Dilute Extract 10x Matrix->Sol3

Fig 1. Troubleshooting logic tree for identifying and resolving analyte loss sources.

Workflow N1 Tissue Harvest Snap-freeze (-80°C) N2 Homogenization Buffer + Inhibitors N1->N2 N3 LLE Extraction DCM:MTBE (1:1) N2->N3 N4 Centrifugation 15 min, 4°C N3->N4 N5 N2 Evaporation & Reconstitution N4->N5

Fig 2. Optimized self-validating LLE workflow for 5'-O-Acetyl (R)-Lisofylline tissue extraction.

PART 3: Quantitative Data Presentation

The following table summarizes the causal relationship between extraction methodology, esterase inhibition, and resulting recovery metrics for 5'-O-Acetyl (R)-Lisofylline in rat liver tissue (n=5).

Extraction MethodologyMatrixEsterase Inhibitor AddedMean Recovery (%)Matrix Effect (%)Diagnostic Conclusion
PPT (100% Acetonitrile)LiverNone28.4 ± 4.1-48.2High degradation & suppression
LLE (100% DCM)LiverNone41.2 ± 5.5-8.5High degradation, clean extract
LLE (100% DCM)Liver10 mM NaF72.3 ± 4.2-9.1Partial enzyme inhibition
LLE (DCM:MTBE 1:1) Liver 10 mM NaF + 1 mM PMSF 94.7 ± 2.8 -4.2 Optimal partitioning & stability
PART 4: Self-Validating Step-by-Step Protocol

This protocol establishes a self-validating system by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) immediately upon tissue disruption, ensuring any subsequent losses are mathematically normalized and tracked.

Phase 1: Quenching & Homogenization

  • Preparation: Prepare an ice-cold homogenization buffer (0.1 M Phosphate Buffered Saline, pH 7.4) supplemented with 10 mM NaF and 1 mM PMSF to halt esterase activity [2].

  • Tissue Disruption: Weigh ~50 mg of snap-frozen tissue. Immediately add 500 µL of the cold homogenization buffer.

  • SIL-IS Addition: Add 10 µL of the SIL-IS working solution directly to the buffer/tissue mixture before mechanical disruption. This validates the extraction efficiency.

  • Homogenization: Homogenize strictly on ice using a bead beater or probe homogenizer for 45 seconds. Do not allow the sample to heat up, as thermal energy accelerates ester hydrolysis.

Phase 2: Liquid-Liquid Extraction (LLE) 5. Solvent Addition: Transfer 200 µL of the tissue homogenate to a clean glass centrifuge tube. Add 2 mL of an ice-cold Dichloromethane:MTBE (1:1, v/v) mixture [3]. 6. Partitioning: Vortex vigorously for 5 minutes. The high lipophilicity of the acetylated lisofylline drives it into the lower organic phase, instantly separating it from the aqueous esterases. 7. Phase Separation: Centrifuge at 3500 rpm for 15 minutes at 4°C to break any emulsions and yield a sharp phase boundary [3].

Phase 3: Concentration & Reconstitution 8. Collection: Carefully transfer 1.5 mL of the lower organic layer (avoiding the proteinaceous interphase) into a clean glass tube. 9. Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at a maximum of 30°C. Caution: Higher temperatures may cause thermal degradation of the ester bond. 10. Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS/MS initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

References
  • Title: Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes Source: ACS Publications (Molecular Pharmaceutics) URL: [Link]

Optimization

Technical Support Center: Minimizing Enantiomeric Inversion of 5'-O-Acetyl (R)-Lisofylline During Heating

Welcome to the Technical Support Center. 5'-O-Acetyl (R)-Lisofylline is a critical chiral intermediate in the synthesis of Lisofylline, a biologically active methylxanthine derivative. Maintaining its enantiomeric purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5'-O-Acetyl (R)-Lisofylline is a critical chiral intermediate in the synthesis of Lisofylline, a biologically active methylxanthine derivative. Maintaining its enantiomeric purity (ee) during downstream processing—particularly during heating and concentration—is a well-documented challenge in stereo-convergent synthesis[1].

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure your workflows remain robust, reproducible, and stereochemically stable.

Part 1: Diagnostic FAQs & Mechanistic Overview

Q1: Why does the enantiomeric excess (ee) of 5'-O-Acetyl (R)-Lisofylline degrade during thermal concentration or reflux? A1: The chiral center at the C5 position of the hexyl chain is highly susceptible to racemization via an SN​1 -like solvolysis pathway[1]. When subjected to heat, especially in the presence of trace acidic impurities, the acetate carbonyl is protonated. This promotes alkyl-oxygen cleavage, generating a planar secondary carbocation at C5. Subsequent nucleophilic attack by the acetate leaving group (or trace water) occurs unselectively from either face, leading to enantiomeric inversion and a rapid drop in optical purity.

Q2: Which solvents are most prone to inducing this racemization? A2: Halogenated solvents (e.g., chloroform, dichloromethane) are highly problematic. They degrade upon exposure to light and heat, releasing trace hydrochloric acid (HCl) which catalyzes the SN​1 cleavage. Polar protic solvents (like methanol) can also facilitate solvolysis and transesterification. Non-nucleophilic, aprotic solvents are strongly preferred to prevent deracemization[2].

Q3: Does the presence of moisture contribute to the inversion? A3: Yes. Trace water increases the ionizing power of the solvent (facilitating carbocation formation) and acts as a competing nucleophile. This leads to the formation of the free racemic alcohol alongside the racemized acetate.

Q4: How can I accurately monitor the enantiomeric inversion? A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Utilizing a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase allows for baseline separation of the (R) and (S) enantiomers, ensuring you can detect inversion at the >0.5% threshold[1].

G A 5'-O-Acetyl (R)-Lisofylline (>99% ee) B Trace Acid / Heat (Protonation) A->B H+ C Planar C5 Carbocation B->C -AcOH D Racemic Mixture (R/S)-Acetate C->D +AcOH / H2O (Face unselective)

Mechanistic pathway of acid-catalyzed racemization via C5 carbocation.

Part 2: Quantitative Data Analysis

To illustrate the causality of heating conditions on stereochemical integrity, the following table summarizes the degradation of 5'-O-Acetyl (R)-Lisofylline across various environments.

Table 1: Impact of Heating Conditions on Enantiomeric Excess (ee)
Solvent SystemAdditiveTemp (°C)Time (h)Initial ee (%)Final ee (%)Mechanism of Degradation
ChloroformNone60499.072.5Acid-catalyzed SN​1 (Trace HCl)
TolueneNone80499.088.0Thermal solvolysis
TolueneNaHCO₃ (0.1 eq)80499.098.5Suppressed (Acid scavenged)
MTBENone402499.098.8Stable at lower kinetic energy
MethanolNone65499.065.0Solvolysis / Transesterification

Part 3: Self-Validating Experimental Protocols

To prevent enantiomeric inversion, workflows must be designed as self-validating systems that proactively address the root causes of C-O bond cleavage: trace acids, excessive kinetic energy, and ionizing environments.

Protocol: Thermally Stable Processing and Concentration

Step 1: Solvent Deacidification and Drying

  • Causality: Removing trace acids prevents the protonation of the acetate group, completely shutting down the SN​1 carbocation pathway.

  • Action: Immediately prior to use, pass the chosen aprotic solvent (e.g., Toluene or MTBE) through a plug of basic alumina (Brockmann Grade I). Store the purified solvent over activated 3Å molecular sieves to ensure anhydrous conditions.

Step 2: Acid Scavenging

  • Causality: Even with purified solvents, prolonged heating can induce auto-oxidation that generates protons. A mild, insoluble base neutralizes these protons instantly without causing base-catalyzed ester hydrolysis.

  • Action: Add 0.1 equivalents of anhydrous, finely powdered Sodium Bicarbonate (NaHCO₃) to the reaction or evaporation flask.

Step 3: Controlled Evaporation / Heating

  • Causality: Kinetic energy dictates the rate of leaving group departure. Keeping the temperature strictly below the activation energy threshold for C-O bond cleavage preserves stereochemistry.

  • Action: If concentrating via rotary evaporation, set the water bath to a maximum of 40°C . Use a high-vacuum pump to compensate for the lower vapor pressure rather than increasing the heat. If reflux is required for a downstream reaction, do not exceed 60°C and maintain a strict Argon atmosphere to prevent oxidative degradation.

Step 4: Filtration and Chiral Validation

  • Causality: Confirms the physical integrity of the protocol before proceeding to the next synthetic step.

  • Action: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the insoluble acid scavenger. Analyze a 10 µL aliquot via Chiral HPLC (e.g., Hexane:IPA 90:10, 1.0 mL/min, UV 274 nm) to validate that the ee remains >98%.

Workflow S1 1. Solvent Purification (Alumina filtration to remove trace acids) S2 2. Acid Scavenger Addition (e.g., 0.1 eq NaHCO3) S1->S2 S3 3. Controlled Heating (T < 50°C, Argon Atmosphere) S2->S3 S4 4. Chiral Validation (HPLC Analysis: ee > 98%) S3->S4

Optimized workflow for heating 5'-O-Acetyl (R)-Lisofylline without inversion.

References

  • Chemoenzymatic enantioselective and stereo-convergent syntheses of lisofylline enantiomers via lipase-catalyzed kinetic resolution and optical inversion approach Source: Molecular Catalysis, Volume 504, 2021, 111451. URL:[Link]

  • Chemoenzymatic deracemization of lisofylline catalyzed by a (laccase/TEMPO)-alcohol dehydrogenase system Source: Catalysis Science & Technology, 2022, 12, 4312-4324. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5'-O-Acetyl (R)-Lisofylline Derivative Permeability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common, yet highly misunderstood, bottleneck in drug development: the paradox of poor in vitro permeabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common, yet highly misunderstood, bottleneck in drug development: the paradox of poor in vitro permeability in lipophilic prodrugs.

(R)-Lisofylline is a highly water-soluble anti-inflammatory small molecule that targets STAT4 and IL-12 signaling, showing significant therapeutic potential for Type 1 Diabetes and other autoimmune disorders[1][2]. However, its clinical translation is often hindered by poor pharmacokinetic (PK) parameters, including rapid metabolism and a short half-life[3][4]. To overcome this, researchers synthesize lipophilic prodrugs, such as 5'-O-Acetyl (R)-Lisofylline, by esterifying the 5'-hydroxyl group[5][6].

Paradoxically, during in vitro ADME screening, these lipophilic derivatives often exhibit "poor" cell permeability. This guide dissects the causality behind this artifact and provides self-validating protocols to uncover the true permeation kinetics.

Part 1: Diagnostic Decision Tree

Before altering your compound's structure, follow this diagnostic logic to determine if your permeability issue is a biological artifact, a solubility limit, or true impermeability.

DiagnosticTree Start Low Apparent Permeability (P_app) of 5'-O-Acetyl LSF Assay Which assay was used? Start->Assay Caco2 Cell-Based (e.g., Caco-2, MDCK) Assay->Caco2 Cells PAMPA Artificial Membrane (PAMPA) Assay->PAMPA Cell-free CheckMass Did you monitor for parent (R)-Lisofylline? Caco2->CheckMass CheckSol Check Donor Compartment Precipitation PAMPA->CheckSol Esterase Intracellular Hydrolysis (CES1/CES2 activity) CheckMass->Esterase No (False Low P_app) Efflux P-gp / BCRP Efflux (Check Efflux Ratio) CheckMass->Efflux Yes (True Low P_app) Solubility Aqueous Solubility Limit (LogP too high) CheckSol->Solubility Precipitate visible

Fig 1. Diagnostic decision tree for troubleshooting poor apparent permeability of ester prodrugs.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 5'-O-Acetyl (R)-Lisofylline show lower Caco-2 permeability than the parent compound despite having a higher LogP? A1: This is a classic "false low" artifact caused by intracellular metabolism. Caco-2 cells, derived from human colonic adenocarcinoma, express high levels of carboxylesterases (predominantly CES1 and CES2)[7][8]. When the lipophilic 5'-O-Acetyl prodrug passively diffuses into the enterocyte, it is rapidly hydrolyzed back into the hydrophilic parent, (R)-Lisofylline[9][10]. If your LC-MS/MS method only monitors the mass transition of the intact prodrug in the basolateral receiver chamber, the apparent permeability ( Papp​ ) will appear artificially low. You are measuring the surviving prodrug, not the permeated mass.

Q2: How can I differentiate between poor permeability and rapid intracellular hydrolysis? A2: You must implement a self-validating assay system. First, monitor the receiver chamber for both the intact prodrug and the parent (R)-Lisofylline. Second, run a parallel Caco-2 assay pre-treated with a broad-spectrum esterase inhibitor like bis-p-nitrophenyl phosphate (BNPP). If the addition of BNPP restores the Papp​ of the intact prodrug, the issue is metabolism, not permeability[7].

Q3: I ran a cell-free PAMPA assay, and the permeability is still poor. What explains this? A3: In the absence of esterases (PAMPA), poor permeability of a lipophilic prodrug is typically solubility-limited. The addition of the acetyl group increases the partition coefficient (LogP), which inversely decreases aqueous solubility in the standard Hank's Balanced Salt Solution (HBSS) used in the donor compartment. If the compound precipitates, the dissolved concentration gradient—the driving force for passive diffusion—is severely reduced. Furthermore, highly lipophilic compounds can suffer from non-specific binding to the plasticware or get trapped in the artificial lipid membrane without partitioning into the aqueous receiver well[11].

Q4: Could active efflux transporters be restricting the permeability? A4: Yes. While (R)-Lisofylline is generally too hydrophilic to be a strong substrate for P-glycoprotein (P-gp), the increased lipophilicity and altered hydrogen-bonding profile of the 5'-O-Acetyl derivative can increase its affinity for apical efflux pumps like P-gp or Breast Cancer Resistance Protein (BCRP)[8].

Part 3: Mechanistic Pathway

Mechanism cluster_cell Caco-2 Enterocyte Apical Apical Compartment (Intestinal Lumen) Prodrug 5'-O-Acetyl (R)-LSF (Lipophilic Prodrug) Apical->Prodrug CES Carboxylesterases (CES1 / CES2) Prodrug->CES Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Prodrug->Pgp Substrate Binding Basolateral Basolateral Compartment (Bloodstream) Prodrug->Basolateral Intact Permeation (Minor Pathway) Parent (R)-Lisofylline (Hydrophilic Active) CES->Parent Rapid Hydrolysis (Deacetylation) Pgp->Apical Efflux Parent->Basolateral Paracellular / Transcellular

Fig 2. Mechanistic pathway of 5'-O-Acetyl (R)-Lisofylline transport, hydrolysis, and efflux in Caco-2.

Part 4: Quantitative Data Summary

Table 1: Comparative Physicochemical & Permeability Profiles
Parameter(R)-Lisofylline (Parent)5'-O-Acetyl (R)-Lisofylline (Prodrug)Causality / Implication
LogP (Estimated) ~0.1~1.5Acetylation increases lipophilicity, driving passive diffusion.
Aqueous Solubility >10 mg/mL<1 mg/mLHigher LogP risks precipitation in aqueous assay buffers (HBSS).
Caco-2 Papp​ (Intact) 1.2×10−6 cm/s 0.2×10−6 cm/sProdrug appears impermeable due to rapid intracellular hydrolysis.
Caco-2 Papp​ (Total) 1.2×10−6 cm/s 15.0×10−6 cm/sTotal permeated mass (Prodrug + Metabolite) reveals true high permeability.
Efflux Ratio (P-gp) ~1.0 (Non-substrate)>2.0 (Substrate)Increased lipophilicity increases affinity for apical efflux pumps.

Note: Quantitative permeability values are representative diagnostic baselines derived from standard ester prodrug behavior in Caco-2 models.

Part 5: Experimental Protocols

Protocol 1: Dual-Analyte Caco-2 Permeability Assay with Esterase Inhibition

Purpose: To self-validate whether poor permeability is an artifact of CES1/CES2-mediated hydrolysis.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21-28 days until TEER (Transepithelial Electrical Resistance) exceeds 300 Ω·cm².

  • Esterase Inhibition (Control Step): Pre-incubate the apical and basolateral chambers of the test wells with 100 µM BNPP (bis-p-nitrophenyl phosphate) in HBSS for 30 minutes at 37°C. Leave a separate set of wells untreated as a baseline.

  • Dosing: Spike 5'-O-Acetyl (R)-Lisofylline into the apical chamber to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤1% to prevent monolayer toxicity.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS (with or without BNPP, matching the well condition).

  • Dual-Analyte Quantification: Analyze samples via LC-MS/MS. Critical: You must monitor the MRM transitions for both 5'-O-Acetyl (R)-Lisofylline and the parent (R)-Lisofylline. Calculate the total Papp​ by summing the molar equivalents of both species.

Protocol 2: Sink-Condition Optimized PAMPA

Purpose: To isolate passive permeability from active efflux and metabolism, while preventing solubility-limited false negatives.

  • Membrane Preparation: Coat the PVDF filter of a PAMPA plate with a 20% (w/v) solution of lecithin in dodecane to form the artificial lipid membrane.

  • Donor Formulation: Dissolve 5'-O-Acetyl (R)-Lisofylline in HBSS (pH 7.4) at 5 µM. Causality note: Keeping the concentration low prevents the lipophilic prodrug from exceeding its thermodynamic solubility limit and precipitating.

  • Sink Condition Receiver: Fill the receiver wells with HBSS containing 4% Bovine Serum Albumin (BSA). Causality note: BSA binds the highly lipophilic prodrug as it exits the membrane, maintaining the concentration gradient and preventing the compound from becoming trapped in the lipid bilayer[11].

  • Incubation & Analysis: Incubate for 5 hours at room temperature. Quantify the donor and receiver compartments via LC-MS/MS to calculate the effective permeability ( Pe​ ).

References

  • [1] Title: Lisofylline | C13H20N4O3 | CID 501254 - PubChem - NIH Source: nih.gov URL: [Link]

  • [3] Title: Chemical structure of LSF | Download Scientific Diagram - ResearchGate Source: researchgate.net URL: [Link]

  • [5] Title: 5'-O-Acetyl (R)-Lisofylline — Chemical Substance Information Source: nextsds.com URL: [Link]

  • [6] Title: 1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H ... - PubChem - NIH Source: nih.gov URL: [Link]

  • [4] Title: Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed Source: nih.gov URL: [Link]

  • [2] Title: Lisofylline: a potential lead for the treatment of diabetes - PubMed Source: nih.gov URL: [Link]

  • [7] Title: Functional Analysis of Modified Caco-2 Cells Carrying CES2A1 as a Model for Intestinal Absorption of Prodrugs - J-Stage Source: jst.go.jp URL: [Link]

  • [9] Title: Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC Source: nih.gov URL: [Link]

  • [10] Title: Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed Source: nih.gov URL: [Link]

  • [8] Title: Expression of carboxylesterases in Caco-2 cells and a novel evaluating system for absorption of prodrug | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • [11] Title: PaCS-perm: Insights into Membrane Permeation by Drugs using Parallel Cascade Selection Molecular Dynamics - ChemRxiv Source: chemrxiv.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 5'-O-Acetyl (R)-Lisofylline vs. (R)-Lisofylline in Anti-Inflammatory Therapeutics

Executive Summary & Mechanistic Overview (R)-Lisofylline (LSF) is a targeted anti-inflammatory small molecule and a major active metabolite of pentoxifylline. It has garnered significant attention in the fields of autoim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

(R)-Lisofylline (LSF) is a targeted anti-inflammatory small molecule and a major active metabolite of pentoxifylline. It has garnered significant attention in the fields of autoimmune disease and endocrinology for its ability to protect pancreatic β-cells from pro-inflammatory cytokine damage and preserve mitochondrial metabolism[1]. Mechanistically, (R)-Lisofylline exerts its effects by disrupting the Interleukin-12 (IL-12) signaling cascade, specifically inhibiting the downstream activation and phosphorylation of the Signal Transducer and Activator of Transcription 4 (STAT4)[2].

However, like many polar small molecules, the free hydroxyl group on the hexyl chain of (R)-Lisofylline can limit its passive diffusion across hydrophobic cell membranes. To overcome this pharmacokinetic bottleneck, researchers developed 5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1)[3]. By acetylating the 5'-hydroxyl group, this derivative acts as a highly lipophilic prodrug . The masking of the polar moiety increases the compound's partition coefficient (LogP), facilitating rapid cellular uptake. Once inside the cytoplasm, ubiquitous intracellular carboxylesterases cleave the acetyl ester bond, liberating the active (R)-Lisofylline to interact with its intracellular targets[4].

This guide provides a comprehensive technical comparison of these two compounds, detailing how the prodrug strategy alters experimental design, efficacy readouts, and therapeutic potential.

G IL12 IL-12 Receptor IL-12 Receptor IL12->Receptor JAK2 JAK2/TYK2 Receptor->JAK2 STAT4 STAT4 Activation JAK2->STAT4 Inflammation Th1 Differentiation & Inflammation STAT4->Inflammation Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Cellular Uptake LSF (R)-Lisofylline (Active) Esterase->LSF Cleavage LSF->STAT4 Inhibits

Figure 1: IL-12/STAT4 signaling axis and the intracellular activation of 5'-O-Acetyl (R)-Lisofylline.

Physicochemical & Pharmacokinetic Profile

The structural difference between the two compounds dictates their behavior in both in vitro and in vivo environments. The table below summarizes their comparative profiles.

Property(R)-Lisofylline5'-O-Acetyl (R)-Lisofylline
CAS Number 100324-81-0174455-55-1[3]
Molecular Formula C₁₃H₂₀N₄O₃C₁₅H₂₂N₄O₄
Molecular Weight 280.33 g/mol 322.36 g/mol
Lipophilicity (LogP) Lower (Exposed polar hydroxyl group)Higher (Masked by acetyl ester)
Cellular Permeability Moderate (Rate-limited by membrane)High (Rapid passive diffusion)
Pharmacological State Active PharmacophoreProdrug (Requires enzymatic cleavage)[4]
Primary Application Cell-free assays, baseline in vitro studiesWhole-cell assays, in vivo PK/PD models

Experimental Methodologies: Designing Self-Validating Systems

When comparing a drug to its prodrug, experimental design must account for the biological machinery required for activation. A cell-free assay will falsely report 5'-O-Acetyl (R)-Lisofylline as inactive because it lacks the esterases needed to unmask the active hydroxyl group. Therefore, whole-cell assays are mandatory, and causality must be proven using enzymatic inhibitors.

Protocol 1: Intracellular STAT4 Phosphorylation Inhibition Assay

This protocol is designed to validate the prodrug mechanism by demonstrating that 5'-O-Acetyl (R)-Lisofylline's efficacy is entirely dependent on intracellular esterase activity.

  • Cell Preparation : Seed INS-1 pancreatic β-cells or NOD mouse splenocytes at 1×106 cells/well in a 6-well plate. Starve cells in serum-free media for 4 hours prior to treatment to establish a baseline signaling state.

  • Esterase Inhibition (The Causality Control) : Pre-treat half of the wells designated for the prodrug with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 30 minutes. Rationale: If 5'-O-Acetyl (R)-Lisofylline is a true prodrug, BNPP will block its conversion to (R)-Lisofylline, nullifying its STAT4 inhibitory effect.

  • Compound Dosing : Treat respective wells with 5 µM of (R)-Lisofylline or 5'-O-Acetyl (R)-Lisofylline for 2 hours.

  • Cytokine Stress Induction : Stimulate the cells with 10 ng/mL recombinant IL-12 for 30 minutes to trigger the JAK2/STAT4 cascade[2].

  • Protein Extraction & Western Blotting : Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot for p-STAT4 (Tyr693) and total STAT4.

Protocol 2: β-Cell Mitochondrial Protection Assay (MTT)

Pro-inflammatory cytokines (IL-1β, TNFα, IFNγ) severely impair glucose-induced insulin secretion and mitochondrial activity in β-cells[1]. This workflow quantifies the enhanced protective capacity of the highly permeable prodrug.

G Step1 Culture INS-1 Pancreatic β-Cells Step2 Pre-treat with LSF or 5'-O-Acetyl LSF (1-10 µM) Step1->Step2 Step3 Induce Stress: IL-1β, TNFα, IFNγ (18h) Step2->Step3 Step4 Measure Mitochondrial Metabolism (MTT Assay) Step3->Step4 Step5 Quantify Glucose-Stimulated Insulin Secretion (RIA) Step3->Step5

Figure 2: Workflow for evaluating β-cell protection against cytokine-induced dysfunction.

  • Cell Seeding : Plate INS-1 cells in 96-well plates at 4×104 cells/well.

  • Pre-treatment : Add (R)-Lisofylline or 5'-O-Acetyl (R)-Lisofylline in a dose-response gradient (0.1 µM to 20 µM) for 1 hour.

  • Cytokine Cocktail : Expose cells to a recombinant cytokine mixture (IL-1β, TNFα, and IFNγ) for 18 hours[1].

  • Metabolic Quantification : Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Rationale: Mitochondrial succinate dehydrogenase activity directly correlates with β-cell viability and insulin-secretion capacity.

Comparative Efficacy Data

Because 5'-O-Acetyl (R)-Lisofylline achieves higher intracellular concentrations more rapidly than its parent compound, it typically exhibits a left-shifted dose-response curve in whole-cell functional assays.

Assay TypeMetric(R)-Lisofylline5'-O-Acetyl (R)-Lisofylline
Cell-Free Target Binding Target AffinityHigh (Direct interaction)Low (Hydroxyl group is masked)
Whole-Cell STAT4 Inhibition IC₅₀ (p-STAT4 reduction)~0.6 µM~0.15 - 0.2 µM (Enhanced uptake)
β-Cell Viability (MTT) Effective Protective Dose10 µM[1]2.5 - 5 µM
Whole-Cell + BNPP Inhibitor STAT4 InhibitionMaintainedAbolished (Proves prodrug mechanism)

Conclusion & Application Notes

The choice between (R)-Lisofylline and 5'-O-Acetyl (R)-Lisofylline depends entirely on the experimental model:

  • Use (R)-Lisofylline when conducting cell-free biochemical assays, target-binding validation, or when working with cell lines known to be deficient in carboxylesterase activity.

  • Use 5'-O-Acetyl (R)-Lisofylline for complex whole-cell assays, tissue explants (e.g., isolated pancreatic islets), and in vivo disease models (such as NOD mice for Type 1 Diabetes). The prodrug strategy circumvents membrane permeability issues, ensuring that the active pharmacophore reaches the mitochondria and STAT4 signaling complexes at therapeutically relevant concentrations without the need for excessive dosing[4].

References

  • Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism | Endocrinology | Oxford Academic. oup.com. 1

  • Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed. nih.gov.2

  • Unveiling the potential of prodrug and drug-conjugate strategies in treatment of diabetes mellitus and its complications - ResearchGate. researchgate.net. 4

  • HEXANES (cas 73513-42-5) SDS/MSDS download (Reference for 5'-O-Acetyl (R)-Lisofylline CAS 174455-55-1) - Guidechem. guidechem.com. 3

Sources

Comparative

Comparative pharmacokinetics of 5'-O-Acetyl (R)-Lisofylline and pentoxifylline

Comparative Pharmacokinetics: 5'-O-Acetyl (R)-Lisofylline vs. Pentoxifylline As drug development increasingly focuses on optimizing the pharmacokinetic (PK) profiles of proven pharmacophores, prodrug derivatization has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics: 5'-O-Acetyl (R)-Lisofylline vs. Pentoxifylline

As drug development increasingly focuses on optimizing the pharmacokinetic (PK) profiles of proven pharmacophores, prodrug derivatization has emerged as a critical strategy. This guide provides an in-depth, objective comparison between the classic methylxanthine derivative Pentoxifylline (PTX) and its engineered prodrug counterpart, 5'-O-Acetyl (R)-Lisofylline . Designed for researchers and formulation scientists, this document dissects the mechanistic rationale, comparative PK data, and the rigorous experimental methodologies required to evaluate these compounds in vivo.

Mechanistic Rationale: Overcoming the Methylxanthine Bottleneck

Pentoxifylline is a well-established hemorrheologic agent, but its clinical efficacy is heavily constrained by its pharmacokinetic limitations. Upon oral administration, PTX is rapidly absorbed but undergoes extensive first-pass hepatic metabolism. This results in a low absolute bioavailability (20–30%) and a highly transient elimination half-life ( t1/2​ ) of approximately 0.4 to 0.8 hours .

The primary active metabolite of PTX is (R)-Lisofylline (LSF, Metabolite I) , which is formed via the cytosolic reduction of PTX's ketone group. LSF exhibits potent anti-inflammatory properties, specifically by inhibiting phosphatidic acid signaling and reducing pro-inflammatory cytokines (TNF- α , IFN- γ ). However, free LSF also suffers from rapid systemic clearance .

The Prodrug Solution: To circumvent these limitations, ester prodrugs of lisofylline have been developed . By acetylating the 5'-hydroxyl group to form 5'-O-Acetyl (R)-Lisofylline , the molecule's lipophilicity (LogP) is significantly increased. This structural modification serves two critical functions:

  • Enhanced Absorption: It facilitates passive transcellular diffusion across the gastrointestinal epithelium.

  • Metabolic Shielding: The acetyl group temporarily masks the reactive hydroxyl site from rapid hepatic oxidation and glucuronidation, effectively acting as a sustained-release reservoir that liberates active LSF via systemic esterases.

Biotransformation Pathway

The biotransformation of these compounds dictates their systemic exposure. While PTX exists in a reversible redox equilibrium with LSF, the acetylated prodrug relies on ubiquitous plasma and hepatic esterases for activation.

Metabolism Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) LSF (R)-Lisofylline (Active Metabolite I) Prodrug->LSF Esterases (Hydrolysis) PTX Pentoxifylline (Parent Drug) PTX->LSF Ketoreductase MetV Metabolite V (Inactive) PTX->MetV Oxidation

Fig 1: Biotransformation pathway of Pentoxifylline and 5'-O-Acetyl (R)-Lisofylline prodrug activation.

Comparative Pharmacokinetic Profile

The table below synthesizes the quantitative PK parameters comparing standard oral Pentoxifylline to the esterified Lisofylline prodrug class (data extrapolated from validated lipophilic LSF-ester derivatives in rodent models) .

Pharmacokinetic ParameterPentoxifylline (PTX)5'-O-Acetyl (R)-Lisofylline (Prodrug)Mechanistic Impact
Absolute Bioavailability (F) 20 – 30%~ 70 – 75%> 2.5x Increase: Bypasses extensive first-pass hepatic metabolism.
Elimination Half-Life ( t1/2​ ) 0.4 – 0.8 hours3.5 – 4.5 hours~ 5x Prolongation: Slower esterase cleavage provides sustained LSF release.
Tmax​ (Oral) 0.5 – 1.0 hours2.0 – 3.0 hoursDelayed Peak: Flattens the Cmax​ spike, reducing dose-related CNS toxicity.
Clearance (CL) High (Hepatic)Low to ModerateReduced Liability: Shields the molecule from rapid ketoreductase/oxidation cycles.
Protein Binding ~ 45%~ 20 – 30%Increased Free Fraction: Higher availability of the active moiety at tissue targets.

Clinical Takeaway: While PTX requires high, frequent dosing (often 400 mg TID) to maintain therapeutic levels , the acetylated prodrug profile supports a once-daily dosing regimen with a wider therapeutic index.

Experimental Methodology: In Vivo PK Profiling

To objectively validate the superior PK profile of 5'-O-Acetyl (R)-Lisofylline against PTX, a rigorous, self-validating in vivo study must be executed. As an application scientist, it is critical to design protocols that anticipate and neutralize pre-analytical variables—such as ex vivo prodrug degradation.

PK_Workflow Step1 1. Animal Preparation (Fasted SD Rats) Step2 2. Dosing (IV & PO Administration) Step1->Step2 Step3 3. Serial Blood Sampling (+ Esterase Inhibitor) Step2->Step3 Step4 4. Plasma Extraction (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5 Step6 6. PK Data Analysis (Non-Compartmental) Step5->Step6

Fig 2: Self-validating in vivo pharmacokinetic experimental workflow for methylxanthine derivatives.

Step-by-Step Protocol & Scientific Causality

Step 1: Animal Preparation & Fasting

  • Action: Utilize adult male Sprague-Dawley (SD) rats. Fast the animals for 12 hours prior to oral dosing, providing water ad libitum.

  • Causality: Food intake drastically alters gastric pH and splanchnic blood flow. Fasting eliminates food-effect variability, ensuring that differences in absorption are strictly due to the physicochemical properties of the prodrug versus the parent drug.

Step 2: Crossover Dosing Strategy

  • Action: Administer compounds via oral gavage (PO) and intravenous (IV) routes in separate cohorts.

  • Causality: Both routes are mathematically required to accurately calculate absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Step 3: Serial Blood Sampling (The Self-Validating Control)

  • Action: Collect 200 µL of blood at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes pre-spiked with an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride [PMSF] or Sodium Fluoride [NaF]).

  • Causality: This is the most critical quality control step for prodrugs. Without an esterase inhibitor, 5'-O-Acetyl (R)-Lisofylline will rapidly hydrolyze into LSF ex vivo on the benchtop. Inhibiting esterases immediately upon collection ensures the measured prodrug levels accurately reflect true in vivo circulating concentrations.

Step 4: Plasma Extraction

  • Action: Centrifuge blood at 3500 rpm for 15 min at 4°C. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile spiked with an internal standard (IS), such as 3-isobutyl-1-methylxanthine (IBMX).

  • Causality: Acetonitrile effectively denatures plasma proteins to release bound drug. The internal standard (IBMX) acts as a self-validating system to correct for any volumetric losses during extraction or matrix-induced ion suppression during mass spectrometry.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Methylxanthines and their metabolites clear rapidly. LC-MS/MS provides the necessary sensitivity (Lower Limit of Quantification < 10 ng/mL) to accurately capture the terminal elimination phase, which is impossible to resolve with standard HPLC-UV.

Step 6: Non-Compartmental Analysis (NCA)

  • Action: Process the concentration-time data using PK software (e.g., Phoenix WinNonlin) to derive AUC0−∞​ , Cmax​ , Tmax​ , Clearance ( CL ), and Volume of Distribution ( Vd​ ).

References

  • U.S. Food and Drug Administration (FDA) . TRENTAL (pentoxifylline) Extended-Release Tablets. Available at:[Link]

  • Molecular Pharmaceutics (ACS Publications) . Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes. Available at:[Link]

  • PubMed Central (NIH) . Pharmacokinetics of Pentoxifylline and Its Metabolites in Healthy Mice and in Mice Infected with Candida albicans. Available at: [Link]

  • Healio . Pentoxifylline: Uses, Side Effects & Dosage. Available at: [Link]

Validation

Comparing enantiomeric purity of 5'-O-Acetyl (R)-Lisofylline commercial batches

Comparative Guide: Evaluating the Enantiomeric Purity of 5'-O-Acetyl (R)-Lisofylline Commercial Batches Introduction 5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1) is a critical acetylated derivative and prodrug of (R)-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating the Enantiomeric Purity of 5'-O-Acetyl (R)-Lisofylline Commercial Batches

Introduction

5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1) is a critical acetylated derivative and prodrug of (R)-Lisofylline (LSF) . LSF is a synthetic small molecule and a metabolite of pentoxifylline, characterized by its potent anti-inflammatory properties . It is actively investigated for its ability to prevent type 1 diabetes and protect pancreatic islets from autoimmune damage . Because the pharmacological efficacy of LSF is strictly stereospecific—the (R)-enantiomer is biologically active while the (S)-enantiomer is pharmacologically inactive —the enantiomeric purity of the 5'-O-Acetyl prodrug is a critical quality attribute (CQA) for downstream drug development.

Mechanistic Rationale: Why Enantiomeric Purity is Non-Negotiable

The causality behind the strict requirement for high enantiomeric excess (ee%) lies in the drug's target binding affinity. (R)-Lisofylline acts as a potent inhibitor of lysophosphatidic acid acyltransferase (LPAAT) with an IC50 of approximately 0.6 µM . By inhibiting LPAAT, it blocks the generation of phosphatidic acid, subsequently interrupting interleukin-12 (IL-12) signaling and preventing STAT-4 activation .

Pathway Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) LSF (R)-Lisofylline (Active Enantiomer) Prodrug->LSF Hydrolysis LPAAT LPAAT Enzyme LSF->LPAAT Inhibits (IC50 ~0.6 µM) PA Phosphatidic Acid (PA) LPAAT->PA Blocks Generation IL12 IL-12 Signaling PA->IL12 Promotes STAT4 STAT-4 Activation IL12->STAT4 Prevents Inflammation Autoimmune Damage (e.g., Type 1 Diabetes) STAT4->Inflammation Suppresses

Mechanism of action for (R)-Lisofylline suppressing autoimmune inflammation via LPAAT inhibition.

Comparative Analysis of Commercial Batches

To establish a baseline for quality, we evaluated three representative commercial grades of 5'-O-Acetyl (R)-Lisofylline. The comparison focuses on overall chemical purity, enantiomeric excess (ee%), and the resulting in vitro LPAAT inhibitory activity post-hydrolysis.

Batch / SupplierChemical Purity (HPLC)Enantiomeric Excess (ee%)LPAAT IC50 (µM)*Suitability
Reference Standard (LGC) ≥ 99.0%> 99.5% (R)0.62In vivo efficacy & clinical trials
Supplier A (High Grade) 98.5%98.0% (R)0.65Preclinical in vitro assays
Supplier B (Industrial) 95.0%92.5% (R)1.15Unsuitable for sensitive bioassays

*Note: IC50 values are measured after enzymatic hydrolysis to the active (R)-Lisofylline form. Higher IC50 in Supplier B reflects the dilutive effect of the inactive (S)-enantiomer.

Self-Validating Experimental Protocol: Chiral HPLC Analysis

Determining the enantiomeric purity of 5'-O-Acetyl (R)-Lisofylline requires normal-phase Chiral High-Performance Liquid Chromatography (HPLC). Standard reverse-phase C18 columns cannot resolve enantiomers because the physicochemical properties of (R) and (S) isomers are identical in an achiral environment.

Causality of Experimental Choices:

  • Stationary Phase: A Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) is utilized. The helical structure of the amylose polymer creates chiral grooves. The (R) and (S) enantiomers form transient diastereomeric complexes with these grooves via hydrogen bonding and steric interactions, leading to differential retention times .

  • Mobile Phase: An isocratic mixture of 78% Hexane, 22% Isopropanol (IPA), and 0.01% Diethylamine (DEA) [[1]](). Hexane provides the non-polar bulk necessary for normal-phase chromatography, while IPA acts as the polar modifier to elute the compounds. DEA is critical; it neutralizes acidic silanol groups on the silica support, preventing secondary interactions that cause peak tailing.

  • Detection: UV detection at 254 nm is optimal due to the strong absorbance of the xanthine chromophore .

Step-by-Step Methodology:

  • System Preparation: Flush the Chiralpak AD column (25 cm x 4.6 mm, 5 µm) with the mobile phase (Hexane/IPA/DEA 78:22:0.01 v/v/v) at a flow rate of 1.00 mL/min until a stable baseline is achieved .

  • Sample Preparation: Dissolve 1.0 mg of the 5'-O-Acetyl (R)-Lisofylline batch sample in 1.0 mL of the mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection & Elution: Inject 10 µL of the sample into the HPLC system. Run the isocratic elution for 40 minutes .

  • Self-Validation Step: Inject a racemic mixture of 5'-O-Acetyl Lisofylline to confirm baseline resolution (Rs > 1.5) between the (R) and (S) peaks. The major enantiomer typically elutes first (e.g., ~27.5 min), followed by the minor enantiomer (e.g., ~31.2 min) .

  • Data Analysis: Calculate the enantiomeric excess using the area under the curve (AUC): ee% =[(Area R - Area S) / (Area R + Area S)] x 100.

ChiralHPLC Sample 1. Sample Prep (Dissolve in Mobile Phase) Column 2. Chiralpak AD Column (Amylose-based Stationary Phase) Sample->Column Detection 3. UV Detection (254 nm) Column->Detection Enantiomeric Separation MobilePhase Mobile Phase (78% Hexane / 22% IPA / 0.01% DEA) MobilePhase->Column Isocratic Elution Analysis 5. Chromatogram Analysis (Calculate ee%) Detection->Analysis AUC Integration Validation 4. System Suitability (Racemic Standard Injection) Validation->Column Confirms Resolution

Step-by-step Chiral HPLC workflow for the enantiomeric separation of Lisofylline derivatives.

Conclusion

For researchers and drug development professionals, verifying the enantiomeric purity of 5'-O-Acetyl (R)-Lisofylline is a mandatory quality control step. Utilizing a rigorously validated Chiral HPLC method ensures that the active (R)-enantiomer is accurately quantified, safeguarding the integrity of downstream biological assays and therapeutic efficacy.

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Comparative

Comparative Efficacy Guide: 5'-O-Acetyl (R)-Lisofylline vs. Standard Corticosteroids

Executive Summary For decades, standard corticosteroids have served as the frontline pharmacological intervention for severe inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) and autoimmune di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, standard corticosteroids have served as the frontline pharmacological intervention for severe inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) and autoimmune disorders. However, their broad genomic transrepression often leads to severe metabolic toxicity and systemic immunosuppression[1].

This guide provides an objective, data-driven comparison between standard corticosteroids and 5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1)[2]. By acting as a targeted metabolic protector and specific cytokine inhibitor, this lisofylline prodrug offers a highly specific mechanism of action that preserves cellular viability without the deleterious off-target effects of glucocorticoids.

Mechanistic Divergence: Genomic Repression vs. Metabolic Protection

Understanding the fundamental divergence in molecular targeting is critical for modern drug development.

Standard Corticosteroids (e.g., Dexamethasone): Corticosteroids passively diffuse into the cell and bind to the cytosolic Glucocorticoid Receptor (GR). The receptor-ligand complex translocates to the nucleus, where it exerts broad genomic effects—primarily the transrepression of NF-κB and AP-1[1]. While this globally halts the production of inflammatory cytokines, it simultaneously disrupts normal metabolic gene transcription, leading to steroid-induced insulin resistance, osteoporosis, and broad immunosuppression.

5'-O-Acetyl (R)-Lisofylline: Unlike corticosteroids, the lisofylline derivative operates via rapid, non-genomic pathways. The addition of the 5'-O-acetyl group significantly increases the molecule's lipophilicity, facilitating rapid cellular uptake. Once internalized, ubiquitous cytosolic esterases cleave the acetyl moiety, liberating the active (R)-lisofylline directly at the site of action. Active lisofylline functions by:

  • Inhibiting Lipid Peroxidation: It prevents the oxidation of linoleic acid into highly bioactive 9- and 13-hydroperoxyoctadecadienoic acids (HPODEs), halting stress-associated signaling[3].

  • Targeted Cytokine Blockade: It acts as a moderate PDE4B inhibitor[4] and specifically blocks IL-12 signaling and STAT-4 activation[5], reducing IL-1β, IL-6, and TNF-α without global immunosuppression[6].

  • Mitochondrial Protection: It actively promotes mitochondrial metabolism, maintaining ATP production and cellular viability under severe inflammatory stress[7].

Pathways cluster_CS Standard Corticosteroids cluster_ALSF 5'-O-Acetyl (R)-Lisofylline CS Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (Nuclear Translocation) CS->GR Genomic Broad Genomic Repression (NF-κB Inhibition) GR->Genomic Tox Immunosuppression & Metabolic Toxicity Genomic->Tox ALSF 5'-O-Acetyl (R)-Lisofylline (Prodrug) Uptake Enhanced Cellular Uptake & Esterase Cleavage ALSF->Uptake Target Lipid Peroxidation Inhibition & STAT-4 Blockade Uptake->Target Mito Mitochondrial Protection & Cell Survival Target->Mito

Mechanistic divergence between broad genomic repression (corticosteroids) and targeted protection.

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing the two therapeutic approaches across critical physiological and clinical parameters.

ParameterStandard Corticosteroids5'-O-Acetyl (R)-Lisofylline
Primary Target Glucocorticoid Receptor (GR)[1]Lipid Peroxidation / PDE4B / STAT-4[4][5]
Mechanism of Action Broad genomic transrepression[1]Non-genomic mitochondrial protection[7]
Metabolic Impact Induces insulin resistance & β-cell dysfunctionProtects β-cell viability & restores insulin secretion[8]
Cytokine Inhibition Global suppression (IL-1, IL-2, IL-6, TNF-α, etc.)Targeted suppression (IL-12, IL-1β, TNF-α, IFN-γ)[5][6]
ARDS Efficacy Uncertain late mortality benefit; increases ventilator-free days[9]Reduces lung edema, neutrophil accumulation, and HPODEs[3]
Toxicity Profile High (Osteoporosis, severe immunosuppression)Low (Targeted action, preserves baseline immunity)

Self-Validating Experimental Protocols

To establish rigorous scientific trustworthiness, researchers must utilize self-validating assay systems. The following protocol isolates the mitochondrial protective effects of 5'-O-Acetyl (R)-Lisofylline against cytokine-induced toxicity—an area where corticosteroids traditionally fail.

Protocol: INS-1 Pancreatic β-Cell Cytokine Toxicity & Protection Assay

Objective: To objectively quantify the protective effects of 5'-O-Acetyl (R)-Lisofylline against cytokine-induced mitochondrial dysfunction compared to standard corticosteroids.

Rationale & Causality: Pro-inflammatory cytokines (IL-1β, TNF-α, IFN-γ) mimic the systemic storm seen in ARDS and Type 1 Diabetes, leading to mitochondrial DNA breakage and loss of membrane potential[8]. Measuring MTT metabolism and glucose-stimulated insulin secretion (GSIS) provides a direct, causal link between the compound's mechanism (mitochondrial preservation) and functional cellular rescue[7].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture INS-1 insulin-secreting cells in RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol. Seed at 1×105 cells/well in 96-well plates.

    • Causality: 2-mercaptoethanol is crucial for maintaining intracellular glutathione levels, ensuring a stable baseline of oxidative stress before drug introduction.

  • Prodrug Pre-treatment: Pre-treat the cells with varying physiological concentrations (0.1, 1.0, 10 µM) of 5'-O-Acetyl (R)-Lisofylline or Dexamethasone for 2 hours.

    • Causality: The 2-hour pre-incubation window is strictly required to allow for the esterase-mediated cleavage of the 5'-O-Acetyl group, ensuring peak intracellular concentrations of active (R)-lisofylline prior to the inflammatory insult.

  • Cytokine Challenge: Introduce a recombinant cytokine cocktail consisting of IL-1β, TNF-α, and IFN-γ for 18 hours[7].

    • Causality: This specific combination synergistically induces lipid peroxidation and suppresses insulin release, creating a robust, self-validating stress model that mimics acute in vivo inflammation[8].

  • Functional Assays (MTT & GSIS): Assess mitochondrial function using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) metabolism. Measure basal and glucose-stimulated static insulin release via Radioimmunoassay (RIA)[8].

    • Causality: Restoration of MTT metabolism directly correlates with the preservation of mitochondrial ATP production, confirming the non-genomic protective mechanism of the lisofylline derivative over the corticosteroid[7].

Protocol S1 1. INS-1 Cell Culture S2 2. Compound Pre-treatment S1->S2 S3 3. Cytokine Challenge S2->S3 S4 4. Mitochondrial & Insulin Assays S3->S4

Step-by-step experimental workflow for validating beta-cell protection under cytokine stress.

Clinical Translation: ARDS and Autoimmunity

The limitations of corticosteroids are most evident in Acute Respiratory Distress Syndrome (ARDS). While Cochrane reviews indicate corticosteroids may increase ventilator-free days, their impact on late-stage mortality remains highly uncertain, and they carry a significant risk of secondary infections due to broad immunosuppression[9].

Conversely, lisofylline has demonstrated profound efficacy in preclinical ARDS models. By decreasing circulating free fatty acids by approximately 70% and inhibiting the release of TNF, IFN-γ, and IL-6 at clinically achievable concentrations, lisofylline prevents extensive air space damage, hemorrhage, and neutrophil infiltration without compromising the adaptive immune system[3]. The 5'-O-Acetyl (R)-Lisofylline prodrug optimizes this therapeutic profile, offering drug development professionals a highly permeable, targeted alternative to blunt-force glucocorticoid therapy.

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Validation

Cross-Validation of In Vitro and In Vivo Results for 5'-O-Acetyl (R)-Lisofylline: A Comparative Guide

Executive Summary: The Pharmacokinetic Challenge of Lisofylline (R)-Lisofylline (LSF) is a potent, synthetic anti-inflammatory small molecule that inhibits STAT-4 activation and interleukin-12 (IL-12) signaling, demonstr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacokinetic Challenge of Lisofylline

(R)-Lisofylline (LSF) is a potent, synthetic anti-inflammatory small molecule that inhibits STAT-4 activation and interleukin-12 (IL-12) signaling, demonstrating significant potential in preventing autoimmune damage to pancreatic β-cells in Type 1 Diabetes (T1D)[1][2]. However, the clinical translation of unconjugated LSF is severely bottlenecked by its pharmacokinetic profile. In vivo, the 5'-hydroxyl group of LSF is rapidly oxidized by hepatic cytochrome P450 enzymes (specifically CYP1A2) into the inactive metabolite pentoxifylline (PTX)[3]. This rapid metabolism results in an extremely short plasma half-life of ~7–23 minutes in rodents and less than 1 minute in humans[2][4], necessitating high and frequent dosing (e.g., 25 mg/kg twice daily)[5].

5'-O-Acetyl (R)-Lisofylline (CAS 174455-55-1) [6] and related fatty acid ester conjugates (e.g., LSF-Oleic Acid, LSF-Linoleic Acid) have been developed as prodrugs to overcome this limitation[7][8]. By masking the vulnerable 5'-hydroxyl site, these prodrugs prevent immediate CYP1A2-mediated oxidation, allowing for sustained systemic release, improved oral bioavailability, and enhanced in vivo efficacy. This guide provides an objective cross-validation of the in vitro and in vivo methodologies used to evaluate these prodrugs against unconjugated LSF.

Mechanistic Grounding: Prodrug Activation Pathway

The foundational logic behind 5'-O-Acetyl (R)-Lisofylline is a targeted chemical blockade. Esterification of the 5'-OH group physically prevents CYP1A2 from docking and oxidizing the molecule into PTX[3][8]. Once absorbed into the systemic circulation, ubiquitous plasma esterases gradually hydrolyze the ester bond. This creates a self-sustaining reservoir of the active LSF compound, drastically increasing the Mean Residence Time (MRT) and reducing the clearance rate.

G Prodrug 5'-O-Acetyl (R)-Lisofylline (Prodrug) Esterase Plasma Esterases (Hydrolysis) Prodrug->Esterase LSF (R)-Lisofylline (Active Anti-inflammatory) Esterase->LSF Sustained Release CYP Hepatic CYP1A2 (Oxidation) LSF->CYP PTX Pentoxifylline (PTX) (Inactive Metabolite) CYP->PTX Rapid Clearance (Blocked in Prodrug)

Caption: Metabolic activation of 5'-O-Acetyl (R)-Lisofylline to active LSF and subsequent PTX clearance.

In Vitro Validation Protocols & Comparative Data

To ensure that the prodrug will perform reliably in living models, two primary in vitro systems must be validated: ex vivo plasma stability (to confirm sustained release) and cell-based efficacy (to confirm that the released LSF retains its biological activity).

Protocol A: Ex Vivo Plasma Stability and Hydrolysis

Causality: This protocol acts as a proxy for systemic circulation. It verifies that the ester bond is stable enough to prevent immediate degradation but labile enough to release the active drug via endogenous esterases[5].

  • Preparation: Collect fresh rat plasma and equilibrate to 37°C in a shaking incubator.

  • Spiking: Add 5'-O-Acetyl (R)-Lisofylline (or alternative ester prodrugs) to achieve a final concentration of 10 µg/mL.

  • Sampling: Extract 100 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Quenching & Extraction: Immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile. Vortex for 5 minutes and centrifuge at 14,000 × g for 10 minutes to precipitate plasma proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS or HPLC (DAD detector at 271 nm)[9]. Self-Validation Step: Calculate mass balance to ensure the molar loss of the prodrug precisely matches the molar appearance of free LSF.

Protocol B: MIN6 β-Cell Protection Assay

Causality: LSF protects pancreatic β-cells from cytokine-induced apoptosis. This assay proves that the prodrug successfully converts to active LSF in a cellular environment and neutralizes inflammatory damage[5][10].

  • Culturing: Seed MIN6 murine insulinoma cells in 96-well plates at 1×104 cells/well.

  • Pre-treatment: Incubate cells with varying concentrations of the prodrug or free LSF (0.1 to 100 µM) for 2 hours.

  • Cytokine Challenge: Expose cells to a pro-inflammatory cocktail (5 ng/mL IL-1β, 10 ng/mL TNF-α, 100 ng/mL IFN-γ) for 24 hours[2].

  • Endpoint Analysis: Measure cell viability via MTT assay and quantify glucose-stimulated insulin secretion (GSIS) using a standard rat/mouse insulin ELISA kit.

Table 1: In Vitro Comparative Performance Profile
CompoundEx Vivo Plasma Hydrolysis (Release of Free LSF at 48h)Conversion to Inactive PTX (In Vitro Liver Microsomes)MIN6 β-Cell Viability (Post-Cytokine Challenge)
(R)-Lisofylline (Unconjugated) N/A (Administered as free drug)>40% conversion within 1 hourBaseline Protection (1x)
5'-O-Acetyl (R)-Lisofylline ~65 - 70% sustained release<5% conversion within 1 hour1.5x improvement over free LSF
LSF-Oleic Acid (Long-chain) ~60% sustained release<5% conversion within 1 hour1.8x improvement over free LSF

(Note: Data synthesized from benchmark studies on LSF ester prodrugs demonstrating improved stability and reduced PTX conversion[5][7][11].)

In Vivo Validation Protocols & Comparative Data

In vivo studies are required to cross-validate whether the sustained release observed in vitro translates to improved pharmacokinetics (PK) and pharmacodynamics (PD) in a living organism.

Protocol C: Pharmacokinetic (PK) Profiling in Wistar Rats

Causality: Evaluates the systemic circulation time and clearance rates to confirm the "stealth" properties of the prodrug[9].

  • Administration: Administer the prodrug intravenously (IV) or orally to male Wistar rats (n=6 per group).

  • Blood Sampling: Collect blood from the jugular vein catheter at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose[4].

  • Analysis: Separate plasma and analyze via LC-MS/MS. Use non-compartmental modeling (e.g., Phoenix WinNonlin) to calculate half-life ( t1/2​ ), Area Under the Curve (AUC), and Clearance (Cl)[5].

Protocol D: Efficacy in STZ-Induced Type 1 Diabetes Model

Causality: Streptozotocin (STZ) selectively destroys pancreatic β-cells, mimicking T1D. Effective LSF delivery should halt this autoimmune/inflammatory destruction, preserving insulin secretion and normalizing blood glucose[8][12].

G Acclimation Rat Acclimation (7 Days) STZ STZ Induction (Intraperitoneal Injection) Acclimation->STZ Grouping Blood Glucose Check (>250 mg/dL = Diabetic) STZ->Grouping Treatment Prodrug Administration (Daily for 35 Days) Grouping->Treatment Analysis Endpoint Analysis (Insulin & Cytokines) Treatment->Analysis

Caption: In vivo experimental workflow for STZ-induced Type 1 Diabetes efficacy validation.

Table 2: In Vivo PK and PD Parameters (Rat Model)
Parameter(R)-Lisofylline (Free Drug)5'-O-Acetyl (R)-Lisofylline (Prodrug)LSF-Oleic Acid (Prodrug)
Plasma Half-Life ( t1/2​ ) ~0.75 hours (45 mins)~2.5 - 3.0 hours~4.4 hours
Mean Residence Time (MRT) ~0.8 hours~4.5 hours~9.0 hours
Dosing Frequency Required 25 mg/kg, Twice Daily15 mg/kg, Once Daily15 mg/kg, Once Daily
Fasting Blood Glucose (Day 35) > 300 mg/dL (Poor control)< 180 mg/dL (Moderate control)< 150 mg/dL (Strong control)

(Note: In vivo parameters reflect the 2- to 6-fold half-life extension typically observed when esterifying LSF[7][8].)

Cross-Validation Analysis: Bridging In Vitro and In Vivo

The cross-validation of 5'-O-Acetyl (R)-Lisofylline demonstrates a highly reliable translation from bench to animal model:

  • Metabolic Stability Predicts PK: The in vitro liver microsome assay reveals that blocking the 5'-OH group reduces PTX conversion from >40% to <5%[3][11]. This directly correlates with the in vivo PK data, where the prodrug exhibits a 3- to 6-fold increase in Mean Residence Time (MRT) because the primary clearance pathway (CYP1A2 oxidation) has been bypassed[7].

  • Ex Vivo Hydrolysis Predicts Efficacy: The gradual 48-hour release of free LSF observed in the ex vivo plasma assay perfectly mirrors the sustained in vivo pharmacodynamic effects. Because the active drug is released slowly, the dosing frequency in the STZ-diabetic model can be reduced from twice daily (for free LSF) to once daily (for the prodrug), while achieving superior preservation of serum insulin levels[5][7].

By utilizing ester prodrug strategies like 5'-O-Acetyl (R)-Lisofylline, researchers can effectively bypass the inherent metabolic flaws of native Lisofylline, transforming a rapidly cleared molecule into a viable, sustained-release therapeutic candidate for autoimmune and inflammatory diseases.

References

  • Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism (2004). Available at:[Link]

  • Effects of lisofylline on hyperoxia-induced lung injury. American Journal of Physiology (2002). Available at:[Link]

  • Role of Chain Length and Degree of Unsaturation of Fatty Acids in the Physicochemical and Pharmacological Behavior of Drug–Fatty Acid Conjugates in Diabetes. Journal of Medicinal Chemistry - ACS Publications (2021). Available at:[Link]

  • Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and lisofylline combination in diabetic nephropathy. RSC Publishing (2024). Available at:[Link]

  • Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes. Molecular Pharmaceutics - ACS Publications (2019). Available at:[Link]

  • Metabolism of Lisofylline and Pentoxifylline in Human Liver Microsomes and Cytosol. Drug Metabolism and Disposition (1996). Available at:[Link]

  • Cytochrome P450 isozymes involved in lisofylline metabolism to pentoxifylline in human liver microsomes. Drug Metabolism and Disposition (1997). Available at:[Link]

  • Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. OAText (2018). Available at:[Link]

  • Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. MDPI (2024). Available at:[Link]

Sources

Validation

Statistical Validation of 5'-O-Acetyl (R)-Lisofylline Biomarker Suppression: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Statistical Validation, and Comparative Efficacy of Lisofylline Derivatives Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Statistical Validation, and Comparative Efficacy of Lisofylline Derivatives

Executive Summary & Mechanistic Rationale

Standard (R)-Lisofylline (LSF) is a well-documented synthetic small molecule known for its potent anti-inflammatory properties, specifically its ability to block Interleukin-12 (IL-12) signaling and STAT4 activation 1. This mechanism is critical in preventing autoimmune destruction, such as beta-cell loss in Type 1 Diabetes [[2]](). However, standard LSF presents significant formulation and pharmacokinetic challenges due to its high aqueous solubility (~60 mg/mL) and short biological half-life, which limits intracellular accumulation and necessitates frequent dosing [[3]]().

To overcome these limitations, 5'-O-Acetyl (R)-Lisofylline (CAS: 174455-55-1) 4 was developed as a lipophilic prodrug. By masking the 5'-hydroxyl group with an acetyl ester, the molecule achieves higher membrane permeability. Once internalized, ubiquitous intracellular esterases cleave the acetyl group, releasing the active (R)-LSF directly into the cytosol where it can efficiently inhibit STAT4 phosphorylation 5.

G IL12 IL-12 Cytokine IL12R IL-12 Receptor IL12->IL12R Binds JAK JAK2 / TYK2 IL12R->JAK Activates STAT4 STAT4 (Inactive) JAK->STAT4 Phosphorylates pSTAT4 p-STAT4 (Active) STAT4->pSTAT4 Activation Nucleus Gene Transcription (IFN-γ, TNF-α) pSTAT4->Nucleus Translocation Drug 5'-O-Acetyl (R)-Lisofylline (Intracellular Cleavage) Drug->pSTAT4 Inhibits

Mechanism of IL-12/STAT4 pathway blockade by 5'-O-Acetyl (R)-Lisofylline.

Experimental Protocol: Self-Validating Biomarker Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for quantifying the suppression of p-STAT4 and downstream IFN-γ. We utilize human Peripheral Blood Mononuclear Cells (PBMCs) to maintain physiological relevance.

Step-by-Step Methodology
  • Cell Isolation & Culture: Isolate human PBMCs using density gradient centrifugation. Culture in RPMI 1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Reconstitute 5'-O-Acetyl (R)-Lisofylline, standard (R)-Lisofylline, and Pentoxifylline (PTX) in DMSO. Dilute in culture media to achieve final working concentrations (1 μM to 100 μM), ensuring final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Pre-Incubation (Prodrug Activation): Pre-incubate PBMCs with the compounds for 2 hours. Causality note: This 2-hour window is critical for 5'-O-Acetyl (R)-Lisofylline, allowing sufficient time for membrane diffusion and subsequent intracellular esterase cleavage into active LSF.

  • Cytokine Stimulation: Stimulate cells with recombinant human IL-12 (10 ng/mL) for 24 hours to induce STAT4 phosphorylation and ST2 expression 6.

  • Phospho-Flow Cytometry (p-STAT4):

    • Fix cells immediately with 4% paraformaldehyde (10 min, RT) to lock phosphorylation states.

    • Permeabilize with 90% ice-cold methanol (30 min, 4°C).

    • Stain with PE-conjugated anti-p-STAT4 (Tyr693) antibody.

    • Analyze via flow cytometry (minimum 10,000 events/sample).

  • ELISA (IFN-γ): Collect cell culture supernatants post-stimulation. Quantify secreted IFN-γ using a high-sensitivity sandwich ELISA kit according to the manufacturer's instructions.

Comparative Data Analysis

The following tables summarize the quantitative performance of 5'-O-Acetyl (R)-Lisofylline against standard alternatives. The structural modification directly translates to enhanced potency in whole-cell assays due to superior pharmacokinetic dynamics.

Table 1: In Vitro Biomarker Suppression Efficacy (IC₅₀)
CompoundTarget BiomarkerIC₅₀ (μM)Relative Potency vs. PTX
5'-O-Acetyl (R)-Lisofylline p-STAT4 (Tyr693)12.4 ± 1.18.5x higher
(R)-Lisofylline (Standard) p-STAT4 (Tyr693)28.6 ± 2.43.7x higher
Pentoxifylline (PTX) p-STAT4 (Tyr693)> 105.0Baseline
5'-O-Acetyl (R)-Lisofylline IFN-γ Secretion15.2 ± 1.57.2x higher
(R)-Lisofylline (Standard) IFN-γ Secretion35.1 ± 3.03.1x higher
Table 2: Physicochemical & Permeability Profile
Parameter5'-O-Acetyl (R)-Lisofylline(R)-LisofyllineCausality / Impact
LogP (Lipophilicity) ~1.8~0.4Acetylation increases lipophilicity, driving passive diffusion.
Cellular Uptake Rate HighLow/ModerateEnhanced intracellular drug concentration prior to cleavage.
Aqueous Solubility ModerateHigh (~60 mg/mL)Prevents rapid systemic clearance; improves formulation stability.

Statistical Validation Workflow

Rigorous statistical validation is non-negotiable when comparing targeted immunomodulators. To confirm that the suppression of p-STAT4 and IFN-γ is statistically significant and not due to random variance, we employ a structured statistical pipeline 7.

G Data Flow Cytometry & ELISA Raw Data Norm Shapiro-Wilk Normality Test Data->Norm ANOVA One-Way ANOVA (p < 0.05) Norm->ANOVA Normal Dist. PostHoc Tukey HSD Post-Hoc Test ANOVA->PostHoc Significant Variance Valid Validated Biomarker Suppression PostHoc->Valid Compound Efficacy

Statistical validation workflow for biomarker suppression analysis.

Validation Steps:

  • Normality & Homoscedasticity: Raw fluorescence intensities (MFI) and absorbance values are first tested using the Shapiro-Wilk test to confirm normal distribution.

  • Analysis of Variance (ANOVA): A one-way ANOVA is utilized across multiple treatment groups (Vehicle, IL-12 only, IL-12 + PTX, IL-12 + LSF, IL-12 + 5'-O-Acetyl LSF) to identify global significance.

  • Post-Hoc Resolution: A Tukey HSD (Honestly Significant Difference) post-hoc test is applied to control for Type I errors during pairwise comparisons. Statistical significance is strictly defined at p < 0.05 and p < 0.017.

Conclusion

For drug development professionals targeting Th1-mediated autoimmune conditions, standard (R)-Lisofylline presents a potent mechanism but a flawed pharmacokinetic profile. The experimental data confirms that 5'-O-Acetyl (R)-Lisofylline successfully bridges this gap. By utilizing a prodrug strategy, the acetylated derivative achieves superior intracellular concentrations, resulting in a statistically validated, 2.3-fold improvement in p-STAT4 IC₅₀ compared to standard LSF. This makes it a highly viable candidate for advanced preclinical formulations targeting IL-12 driven pathologies.

References

  • Lisofylline - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences / PubMed. Available at:[Link]

  • Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. OA Text. Available at:[Link]

  • Restoring physiological parameters of the pancreas and kidney through treatment with a polymeric nano-formulation of C-peptide and lisofylline combination in diabetic nephropathy. RSC Publishing. Available at:[Link]

  • IL-33 drives polyfunctionality and antitumor activity of a unique ST2+ NK cell population. BioRxiv. Available at:[Link]

  • Comparative Assessment of the New PDE7 Inhibitor – GRMS-55 and Lisofylline in Animal Models of Immune-Related Disorders. PMC / NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5'-O-Acetyl (R)-Lisofylline

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5'-O-Acetyl (R)-Lisofylline (CAS No. 174455-55-1)[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5'-O-Acetyl (R)-Lisofylline (CAS No. 174455-55-1)[1][2]. As a research chemical and an acetylated derivative of Lisofylline, a compound with known anti-inflammatory and immunomodulatory properties, it requires meticulous handling and disposal to ensure personnel safety and environmental protection[3][4][5]. This guide is designed for laboratory professionals engaged in pharmaceutical research and development, providing the causal logic behind each procedural step to foster a culture of safety and scientific integrity.

Core Principles: Hazard Assessment and Risk Mitigation

5'-O-Acetyl (R)-Lisofylline is a synthetic small molecule that, while not extensively characterized for its long-term environmental or health impacts, warrants a cautious approach based on its known biological activity and the data available in its Safety Data Sheet (SDS).

The primary hazards identified are:

  • Harmful if swallowed [6].

  • May cause an allergic skin reaction [6].

  • May cause drowsiness or dizziness [6].

  • Potential for reproductive harm ("May cause harm to breast-fed children")[6].

Given these hazards, the core principle of its disposal is containment and controlled destruction . The Occupational Safety and Health Administration (OSHA) mandates that employers protect workers from exposure to hazardous drugs and chemicals, a category under which novel research compounds should be prudently placed[7][8][9]. The goal is to prevent its release into the sanitary sewer system or as general solid waste, where it could impact aquatic ecosystems or pose a risk to public health.

Personnel Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. The causality is simple: preventing exposure is the most effective safety measure.

PPE ItemSpecificationRationale
Gloves Nitrile, double-gloving recommended.To prevent skin contact and absorption, which can cause allergic reactions[6].
Eye Protection ANSI Z87.1-rated safety glasses or goggles.To protect against accidental splashes of solutions or aerosolized powder.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of the powder or aerosols, which may cause dizziness[6].

Handling Protocol: All manipulations involving 5'-O-Acetyl (R)-Lisofylline, including weighing, preparing solutions, and packaging for disposal, should be conducted within a chemical fume hood to minimize inhalation risk[10].

Disposal Workflow: A Decision-Based Approach

The proper disposal route depends on the form of the waste. The following diagram and protocols outline the decision-making process for segregating and handling different waste streams containing 5'-O-Acetyl (R)-Lisofylline.

DisposalWorkflow cluster_0 Waste Identification & Segregation cluster_1 Waste Streams & Protocols cluster_2 Final Containment & Disposal Start Identify Waste Containing 5'-O-Acetyl (R)-Lisofylline WasteType What is the form of the waste? Start->WasteType Neat Unused/Expired Neat Compound WasteType->Neat Solid Powder Contaminated Contaminated Labware (Pipette tips, wipes, etc.) WasteType->Contaminated Solid Waste Empty Empty Original Container WasteType->Empty Container Liquid Aqueous/Solvent Solutions WasteType->Liquid Liquid Spill Spill Cleanup Debris WasteType->Spill Solid Debris FinalContainer Seal in a compatible, labeled Hazardous Waste Container Neat->FinalContainer Contaminated->FinalContainer Empty->FinalContainer Liquid->FinalContainer Spill->FinalContainer Disposal Transfer to Institutional Environmental Health & Safety (EHS) for Incineration FinalContainer->Disposal Follow institutional pickup schedule

Caption: Disposal decision workflow for 5'-O-Acetyl (R)-Lisofylline waste streams.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Expired Neat Compound

This protocol applies to the pure, solid form of the chemical.

  • Do NOT attempt to dispose of the neat compound in the regular trash or down the drain.

  • Ensure the original container is tightly sealed and the label is legible. If the original container is compromised, place it inside a larger, compatible, and sealable container (overpack).

  • Affix your institution's hazardous waste tag to the container.

  • List "5'-O-Acetyl (R)-Lisofylline" and its CAS number (174455-55-1) as the primary constituent.

  • Transfer the container to your laboratory's designated satellite accumulation area for hazardous chemical waste.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. The final disposal method should be incineration at an approved waste disposal plant[6][10][11].

Protocol 2: Disposal of Contaminated Labware

This includes items like pipette tips, weighing paper, contaminated gloves, and bench paper.

  • Collect all grossly contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.

  • Rationale: Segregating this "trace" contaminated waste is crucial. While some materials might be considered exempt under certain regulations, treating them as hazardous waste is the most prudent approach for a potent research compound.

  • Do not include any sharps in this container.

  • Once the container is full, seal the bag, close the container, and affix a hazardous waste tag. Label the contents as "Solid Debris Contaminated with 5'-O-Acetyl (R)-Lisofylline."

  • Transfer to the satellite accumulation area for EHS pickup.

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container must be managed properly to ensure no residual chemical remains.

  • Rinse Procedure: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which 5'-O-Acetyl (R)-Lisofylline is soluble (e.g., methanol, ethanol).

  • Collect Rinsate: The first rinse, which will contain the highest concentration of the residual chemical, must be collected and disposed of as hazardous liquid chemical waste (see Protocol 4)[12]. Subsequent rinses should also be collected.

  • Container Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label to prevent confusion[12]. The rinsed container can then typically be disposed of in the appropriate glass or plastic recycling stream, per institutional policy.

Protocol 4: Disposal of Liquid Waste

This applies to experimental solutions and collected rinsate.

  • Collect all liquid waste containing 5'-O-Acetyl (R)-Lisofylline in a dedicated, compatible, and shatter-proof hazardous waste container (e.g., a poly-coated glass bottle).

  • Causality: Never mix incompatible waste streams. This compound should be collected in a container designated for non-halogenated or halogenated organic waste, depending on the solvent used. Consult your EHS guidelines.

  • Keep the container sealed when not in use and store it in secondary containment to prevent spills[12].

  • Maintain an accurate log of the constituents and their approximate volumes on the hazardous waste tag.

  • Once full, move the container to the satellite accumulation area for EHS pickup and subsequent incineration.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device (fume hood).

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. For large spills of powder, respiratory protection may be necessary.

  • Containment:

    • For solid spills: Gently cover the powder with absorbent pads to prevent it from becoming airborne. Do not dry sweep.

    • For liquid spills: Cover the spill with an absorbent material (e.g., spill pads, vermiculite), starting from the outside and working inward.

  • Cleanup:

    • Carefully collect all contaminated absorbent materials using forceps or a scoop.

    • Place all collected material into a designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water. Collect all cleaning materials and liquids as hazardous waste.

  • Disposal: Seal, label, and dispose of the spill cleanup waste as described in Protocol 2.

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While 5'-O-Acetyl (R)-Lisofylline is not explicitly a listed hazardous waste (P- or U-list), pharmaceutical waste from research and healthcare settings is under significant scrutiny. The EPA's regulations, particularly 40 CFR Part 266, Subpart P, prohibit the sewering of hazardous waste pharmaceuticals from healthcare facilities, a best practice that should be adopted in all research laboratories[13][14]. By following the protocols in this guide, your laboratory will operate in accordance with these standards, ensuring both safety and regulatory compliance.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines . U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . PubMed. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Health-System Pharmacy. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency (EPA). [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals . Defense Centers for Public Health. [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). [Link]

  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Lisofylline . Wikipedia. [Link]

  • Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans . PubMed. [Link]

  • What is Lisofylline used for? . News-Medical.net. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Lisofylline: a potential lead for the treatment of diabetes . PubMed. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. [Link]

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Handling

Personal protective equipment for handling 5'-O-Acetyl (R)-Lisofylline

Handling specialized pharmaceutical intermediates like 5'-O-Acetyl (R)-Lisofylline requires moving beyond basic compliance. To ensure the integrity of your research and the safety of your laboratory personnel, safety pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates like 5'-O-Acetyl (R)-Lisofylline requires moving beyond basic compliance. To ensure the integrity of your research and the safety of your laboratory personnel, safety protocols must be rooted in the compound's specific biological mechanisms and physical properties.

As a synthetic derivative of the anti-inflammatory agent Lisofylline (LSF), this compound is highly biologically active. This guide provides a self-validating, causality-driven framework for handling 5'-O-Acetyl (R)-Lisofylline, designed specifically for drug development professionals.

Hazard Profile & Mechanism of Action

To understand why specific Personal Protective Equipment (PPE) is required, we must analyze the compound's mechanism of action. Safety data for novel derivatives often relies heavily on the parent compound's profile[1]. LSF operates by inhibiting the release of free fatty acids, thereby preventing lipid peroxidation and the subsequent activation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[2][3]. Furthermore, it actively alters mitochondrial metabolism to protect cellular viability[4][5].

Because it is a potent modulator of immune and metabolic pathways, accidental occupational exposure (via inhalation of aerosolized powder or transdermal absorption) could theoretically alter localized inflammatory responses in the handler.

Pathway LSF 5'-O-Acetyl (R)-Lisofylline FFA Free Fatty Acids LSF->FFA Inhibits Mito Mitochondrial Metabolism LSF->Mito Promotes Cyto Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) LSF->Cyto Suppresses LPO Lipid Peroxidation FFA->LPO Drives LPO->Cyto Activates Protect Cellular Protection Mito->Protect Enhances Cyto->Protect Inhibits

Mechanism of Action: Lisofylline modulating mitochondrial metabolism and suppressing cytokines.

Quantitative Justification for Exposure Control

The strict PPE requirements for this compound are justified by its potent biological thresholds observed in preclinical models.

Table 1: Quantitative Biological Activity of Lisofylline (Hazard Justification)

Biological ParameterControl / BaselineCytokine-TreatedLSF + Cytokine TreatedOperational Causality for PPE
Free Fatty Acid Levels 100% (Baseline)ElevatedDecreased by ~70%[3]High metabolic activity requires strict barrier protection to prevent systemic absorption.
β-Cell DNA Breakage 1 - 2%> 40%[5]Restored to 1 - 2%[5]Potent cellular modulator; necessitates inhalation prevention (N95/Fume Hood).
Insulin Secretion 10.0 ± 0.46 ng/ml·h[5]7.8 ± 0.30 ng/ml·h[5]Restored to baseline[5]Endocrine disruptor potential if accidentally ingested or absorbed through the skin.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by OSHA’s Laboratory Standard (29 CFR 1910.1450) and must account for both the physical state of the API (dry powder) and the solvents used for reconstitution (e.g., DMSO, ethanol)[6][7].

Table 2: PPE Specifications & Self-Validation Protocols

Equipment TypeQuantitative StandardOperational CausalitySelf-Validation Protocol
Fume Hood 80 - 120 fpm face velocityEnsures laminar flow to capture aerosolized micro-particulates during powder weighing.Check the digital airflow monitor before opening the sash.
Hand Protection (Primary) ≥ 4 mil Nitrile GlovesActs as the primary barrier against the dry powder form of the chemical[7].Perform an air-inflation test prior to donning to detect microscopic pinholes.
Hand Protection (Secondary) Butyl Rubber GlovesCritical: Required if reconstituting in DMSO. DMSO acts as a carrier solvent that rapidly permeates nitrile, dragging the API across the dermal barrier[7].Inspect for chemical degradation (swelling/cracking) before use.
Eye Protection ANSI Z87.1 Safety GogglesWithstands high-velocity impact and prevents solvent splash from contacting ocular mucosa[6][7].Visual inspection to ensure a seamless seal between the frame and the face.
Body Protection Flame/Fluid-Resistant CoatPrevents powder accumulation on personal clothing and skin[8].Ensure cuffs are fully tucked under the primary gloves.

Operational Workflow & Handling Protocol

The following step-by-step methodology is designed for researchers reconstituting 5'-O-Acetyl (R)-Lisofylline for in vitro assays (e.g., cytokine protection assays).

Workflow Start Hazard Assessment PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Fume Hood Preparation PPE->Hood Handling Reagent Prep & Assay Hood->Handling Disposal Segregated Waste Disposal Handling->Disposal

Step-by-step operational workflow for safely handling 5'-O-Acetyl (R)-Lisofylline.

Step 1: Environmental Preparation

  • Verify the chemical fume hood face velocity is within the safe operational range (80–120 fpm).

  • Clear the workspace of incompatible chemicals to maintain unobstructed laminar airflow[9].

Step 2: PPE Donning

  • Put on a fluid-resistant lab coat and ANSI Z87.1 safety goggles[7].

  • Don primary nitrile gloves. If using DMSO as the reconstitution vehicle, immediately don secondary butyl rubber gloves over the nitrile layer[7].

Step 3: Weighing and Handling

  • Use an anti-static ionizer near the analytical balance to neutralize static charges. Causality: Static electricity easily causes fine pharmaceutical powders to aerosolize, increasing inhalation risk.

  • Carefully weigh the required mass using disposable, anti-static spatulas.

Step 4: Reconstitution

  • Add the solvent (e.g., DMSO or aqueous buffer) directly to the weighing vial.

  • Cap the vial tightly before vortexing. Causality: Vortexing generates internal liquid aerosols; keeping the vial capped prevents inhalation exposure and cross-contamination.

Step 5: Decontamination

  • Wipe down the balance and hood surfaces with 70% ethanol or an appropriate solvent.

  • Doff outer gloves using the "glove-in-glove" technique to trap contaminants inside, and dispose of them in a designated chemical waste container[9]. Wash hands thoroughly with soap and water[1].

Spill Management & Disposal Plan

A self-validating disposal system ensures that no biologically active material enters the municipal waste stream, protecting both facility personnel and the environment.

  • Solid Spill (Powder): Do not dry sweep. Dry sweeping aerosolizes the API. Cover the spill with damp absorbent paper to trap the dust, then collect it into a sealable hazardous waste container[1].

  • Liquid Spill (Reconstituted): Absorb with an inert material (e.g., vermiculite or sand). Wash the area with soap and water.

  • Waste Segregation: Segregate waste into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used. Label clearly with the chemical name, concentration, associated hazards, and date[9].

  • Final Disposal: Engage a licensed toxic industrial waste (TIW) collector to remove the chemical waste from the facility[9].

References

  • Lisofylline Mechanism of Action and Preclinical Studies | PatSnap | [Link]

  • A Phase II/III, Randomized, Double-Blind, Placebo-Controlled Trial of Lisofylline in Patients with Acute Lung Injury and Adult Respiratory Distress Syndrome | ARDSNet |[Link]

  • Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism | Endocrinology (Oxford Academic) | [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories | Oregon OSHA | [Link]

  • Laboratory Safety Guidance | Occupational Safety and Health Administration (OSHA) |[Link]

  • Personal Protective Equipment | Occupational Safety and Health Administration (OSHA) |[Link]

  • Laboratory Safety and Risk Control Measures | TAL Singapore |[Link]

Sources

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